molecular formula C10H14N2 B2720239 4-(Piperidin-2-yl)pyridine CAS No. 143924-51-0

4-(Piperidin-2-yl)pyridine

Cat. No.: B2720239
CAS No.: 143924-51-0
M. Wt: 162.236
InChI Key: WERCHVXXXMTJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-2-yl)pyridine is a natural product found in Marsdenia rostrata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h4-5,7-8,10,12H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERCHVXXXMTJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-(Piperidin-2-yl)pyridine: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Piperidin-2-yl)pyridine, an important heterocyclic scaffold, is a key structural motif in a range of biologically active compounds and a valuable building block in medicinal chemistry and drug development. Its synthesis is a topic of significant interest for researchers aiming to develop novel therapeutics. This guide provides an in-depth technical overview of a robust and widely applicable synthetic route to this compound, focusing on the underlying reaction mechanisms and providing detailed, field-proven experimental protocols. The primary strategy discussed herein involves a two-step sequence: the synthesis of a 2,4'-bipyridine precursor via a cross-coupling reaction, followed by the regioselective catalytic hydrogenation of the 2-substituted pyridine ring.

Part 1: Synthesis of the 2,4'-Bipyridine Precursor

The synthesis of unsymmetrical bipyridines is most efficiently achieved through modern cross-coupling methodologies. Among these, Negishi and Suzuki couplings are particularly well-suited for the preparation of 2,4'-bipyridine due to their high yields and functional group tolerance.[1][2] For the purpose of this guide, we will focus on the Negishi coupling, which often provides excellent results in the coupling of heteroaromatic compounds.

Mechanism of Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1] The catalytic cycle, as illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Negishi_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X_Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X_Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X_Ln->Ar-Pd(II)-Ar'_Ln Transmetalation (Ar'-ZnX) Ar-Pd(II)-Ar'_Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'_Ln->Ar-Ar'

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromopyridine) to form a Pd(II) intermediate.

  • Transmetalation: The organozinc reagent (e.g., 4-pyridylzinc chloride) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final bipyridine product, regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 2,4'-Bipyridine via Negishi Coupling

This protocol describes a representative procedure for the synthesis of 2,4'-bipyridine.

Materials:

  • 2-Bromopyridine

  • Zinc chloride (ZnCl₂)

  • n-Butyllithium (n-BuLi)

  • 4-Bromopyridine hydrochloride

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Organozinc Reagent:

    • To a solution of 4-bromopyridine (liberated from its hydrochloride salt by neutralization) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.

    • Stir the mixture for 30 minutes, then add a solution of ZnCl₂ in THF.

    • Allow the reaction to warm to room temperature and stir for 1 hour to form the 4-pyridylzinc chloride solution.

  • Cross-Coupling Reaction:

    • In a separate flask, dissolve 2-bromopyridine and a catalytic amount of Pd(PPh₃)₄ in anhydrous THF under an inert atmosphere.

    • To this solution, add the freshly prepared 4-pyridylzinc chloride solution via cannula.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,4'-bipyridine.

Part 2: Catalytic Hydrogenation of 2,4'-Bipyridine

The core of the synthesis of this compound is the selective reduction of one of the pyridine rings of 2,4'-bipyridine. Catalytic hydrogenation is the most effective method for this transformation.[3]

Choice of Catalyst and Regioselectivity

Common catalysts for pyridine hydrogenation include platinum(IV) oxide (PtO₂, Adams' catalyst) and palladium on carbon (Pd/C).[4][5] PtO₂ is often preferred for this specific transformation as it generally shows high activity for the hydrogenation of heterocyclic aromatic rings under acidic conditions.[6][7]

The regioselectivity of the hydrogenation, where the 2-substituted pyridine ring is preferentially reduced over the 4-substituted ring, can be attributed to a combination of steric and electronic factors. The nitrogen atom of the 2-substituted pyridine ring is sterically more accessible for coordination to the catalyst surface compared to the more hindered nitrogen in a 4-substituted ring of a bipyridine system. Protonation of the pyridine nitrogen atoms under acidic conditions (typically glacial acetic acid is used as the solvent) enhances the susceptibility of the ring to hydrogenation.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of pyridines on a heterogeneous catalyst surface is a complex process. A simplified mechanistic representation is provided below.

Hydrogenation_Mechanism cluster_catalyst Catalyst Surface (e.g., Pt) H2 H₂ H_ads H(ads) H2->H_ads Dissociative Adsorption Bipyridine 2,4'-Bipyridine Bipyridine_ads Adsorbed Bipyridine Bipyridine->Bipyridine_ads Adsorption on Catalyst Surface Intermediate_1 Dihydropyridine Intermediate Bipyridine_ads->Intermediate_1 Stepwise H addition Intermediate_2 Tetrahydropyridine Intermediate Intermediate_1->Intermediate_2 Stepwise H addition Product This compound Intermediate_2->Product Stepwise H addition and Desorption

Caption: Simplified mechanism of catalytic hydrogenation of 2,4'-bipyridine.

  • Adsorption: Both hydrogen gas and the 2,4'-bipyridine substrate are adsorbed onto the surface of the catalyst. Hydrogen undergoes dissociative chemisorption to form adsorbed hydrogen atoms.

  • Stepwise Hydrogen Addition: The adsorbed bipyridine undergoes a series of stepwise additions of hydrogen atoms to the pyridine ring. This process is believed to proceed through di- and tetrahydropyridine intermediates.

  • Desorption: Once the pyridine ring is fully saturated to form the piperidine ring, the product, this compound, desorbs from the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of 2,4'-Bipyridine

This protocol is designed to be a self-validating system, with clear steps for reaction execution, monitoring, and product isolation.

Materials:

  • 2,4'-Bipyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup:

    • In a high-pressure reactor vessel (e.g., a Parr hydrogenator), dissolve 2,4'-bipyridine in glacial acetic acid.

    • Carefully add the PtO₂ catalyst (typically 5-10 mol%). Caution: PtO₂ can be pyrophoric. Handle in an inert atmosphere if possible.

  • Hydrogenation:

    • Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]

    • Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic, and some cooling may be required initially.

    • Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.

  • Work-up and Purification:

    • Carefully vent the excess hydrogen and purge the reactor with an inert gas.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.

    • Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃ or a dilute solution of NaOH until the effervescence ceases and the pH is basic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Data Summary

The following table summarizes typical catalytic systems and conditions for the hydrogenation of pyridines.

CatalystPressure (bar)Temperature (°C)SolventAdditiveTypical YieldReference
PtO₂50-70Room TempGlacial Acetic AcidNoneHigh[4]
Pd/C540MethanolHClGood to High[5]
Rh/C580WaterNoneHigh[8]
RuO₂HighHighVariousNoneGood[9]

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the initial formation of 2,4'-bipyridine via Negishi cross-coupling, followed by regioselective catalytic hydrogenation of the 2-substituted pyridine ring. The choice of a platinum-based catalyst in an acidic medium is crucial for the efficiency and selectivity of the hydrogenation step. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Piperidin-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility in determining the pharmacokinetic and pharmacodynamic profile of a molecule, this document serves as a vital resource for researchers and scientists. In the absence of extensive experimental data for this specific entity, this guide emphasizes the robust methodologies and self-validating experimental systems required to accurately determine these parameters. By grounding our discussion in established analytical techniques and providing detailed, field-proven protocols, we aim to empower drug development professionals to fully characterize this compound and its analogs, thereby facilitating informed decision-making in the lead optimization process.

Introduction: The Significance of this compound in Drug Discovery

The this compound scaffold represents a confluence of two key pharmacophoric units: the basic piperidine ring and the aromatic pyridine moiety. This structural combination imparts a unique set of physicochemical characteristics that are of significant interest in the design of novel therapeutics. The piperidine ring, a common feature in many approved drugs, often contributes to favorable interactions with biological targets and can influence a compound's metabolic stability. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition.

The precise arrangement of these two rings in this compound creates a molecule with distinct properties compared to its isomers, such as 2-(piperidin-4-yl)pyridine or 3-(piperidin-2-yl)pyridine. Understanding the fundamental physicochemical properties of this specific isomer is therefore paramount for any research program aiming to leverage its potential. These properties govern a molecule's journey through the body, from absorption and distribution to metabolism and excretion (ADME), and ultimately influence its efficacy and safety profile.

This guide will delve into the critical physicochemical parameters of this compound, offering both predicted values based on computational models and, more importantly, detailed experimental protocols for their rigorous determination.

Molecular Structure and Key Identifiers

A thorough understanding of a compound's physicochemical properties begins with its precise chemical structure.

G prep Prepare Analyte Solution (0.01 M in 0.15 M KCl) cal Calibrate pH Electrode prep->cal titration Titrate with Standardized HCl cal->titration data Record pH vs. Titrant Volume titration->data analysis Plot Titration Curve & Determine Equivalence Points data->analysis pka Calculate pKa Values analysis->pka G prep Prepare Pre-saturated n-Octanol and Water dissolve Dissolve Compound in One Phase prep->dissolve mix Mix and Shake to Equilibrium dissolve->mix separate Separate the Two Phases mix->separate analyze Quantify Concentration in Each Phase (e.g., by HPLC-UV) separate->analyze calculate Calculate logP analyze->calculate

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of 4-(Piperidin-2-yl)pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 4-(Piperidin-2-yl)pyridine Scaffold in Modern Drug Discovery

The this compound framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in approved pharmaceuticals and clinical candidates underscores its importance.[1][3] This guide provides a comprehensive overview of the synthetic strategies employed to access analogues of this versatile scaffold and delves into the critical structure-activity relationships (SAR) that govern their pharmacological profiles. For researchers, scientists, and drug development professionals, a deep understanding of the nuances of synthesizing and modifying this scaffold is paramount to unlocking its full therapeutic potential.

I. Navigating the Synthetic Landscape: Crafting the this compound Core

The construction of this compound analogues can be broadly approached through two strategic disconnections: formation of the piperidine ring followed by coupling to a pre-functionalized pyridine, or vice versa. The choice of strategy is often dictated by the desired substitution patterns and the availability of starting materials.

A. Synthesis of the Functionalized Piperidine Moiety: A Multifaceted Challenge

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products.[1][2] The synthesis of functionalized piperidines, particularly those with defined stereochemistry, is a cornerstone of modern organic synthesis.

The most atom-economical route to the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative.[1] This method, while conceptually simple, presents several challenges, including the inherent aromaticity of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[1][4]

Key Considerations for Catalytic Hydrogenation:

  • Catalyst Selection: Platinum group metals, such as platinum oxide (PtO₂) and rhodium on carbon, are highly effective.[1][5] The choice of catalyst can influence the stereochemical outcome of the reduction of substituted pyridines.

  • Reaction Conditions: High pressures and temperatures are often required to overcome the stability of the aromatic ring.[1] However, advancements in catalyst systems, including iridium(III) complexes, have enabled ionic hydrogenation under milder conditions.[4]

  • Chemoselectivity: For pyridines bearing other reducible functional groups, achieving selective hydrogenation of the pyridine ring is a critical consideration.[1][4] The use of specific catalysts and reaction conditions can allow for the preservation of sensitive groups like nitro, azido, and bromo moieties.[4]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

  • Catalyst Preparation: In a suitable reaction vessel, the chosen catalyst (e.g., 5 mol% PtO₂) is suspended in a solvent such as glacial acetic acid.[5]

  • Substrate Addition: The substituted pyridine derivative is added to the catalyst suspension.

  • Hydrogenation: The vessel is placed in a high-pressure reactor, purged with an inert gas, and then pressurized with hydrogen gas (typically 50-70 bar).[5] The reaction is stirred at a designated temperature (e.g., room temperature to 40°C) for a specified duration (e.g., 16 hours).[1][5]

  • Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The filtrate is then concentrated, and the crude product is purified by distillation or column chromatography.[1]

Ring-closing metathesis has emerged as a robust and versatile method for the synthesis of a wide array of carbo- and heterocyclic systems, including piperidines.[6][7][8] This reaction, catalyzed by ruthenium complexes, involves the intramolecular cyclization of a diene precursor.[7]

Advantages of RCM in Piperidine Synthesis:

  • Functional Group Tolerance: Modern RCM catalysts exhibit excellent tolerance for a wide range of functional groups.[7]

  • Stereochemical Control: The stereochemistry of the final piperidine can be controlled by using chiral starting materials.[6]

  • Versatility: RCM allows for the synthesis of a diverse range of substituted piperidines that may be difficult to access through other methods.[6][7]

Diagram: Retrosynthetic Analysis for Piperidine Synthesis via RCM

RCM_Retrosynthesis Piperidine Substituted Piperidine Diene Diene Precursor Piperidine->Diene RCM Amino_Acid Chiral Amino Acid Diene->Amino_Acid Synthesis

Caption: Retrosynthetic approach for piperidine synthesis via RCM.

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[9][10][11] While not directly forming a simple piperidine, this reaction is crucial for constructing piperidine rings fused to or containing an aromatic component, which can be a precursor to certain this compound analogues.

Mechanism of the Pictet-Spengler Reaction:

  • Iminium Ion Formation: The reaction commences with the formation of an iminium ion from the condensation of the amine and the carbonyl compound.[9]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.

  • Deprotonation: Subsequent deprotonation yields the final cyclized product.

Diagram: Pictet-Spengler Reaction Mechanism

Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Cyclization & Deprotonation Amine β-Arylethylamine Imine Imine Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium H+ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Electrophilic Attack Product Tetrahydroisoquinoline Spirocycle->Product -H+

Caption: Mechanism of the Pictet-Spengler reaction.

B. Synthesis and Functionalization of the Pyridine Ring

The pyridine ring offers numerous possibilities for functionalization, allowing for the introduction of various substituents to probe the SAR of the final analogues.

Traditional methods for pyridine synthesis, such as the Hantzsch synthesis, remain valuable for accessing specific substitution patterns. However, modern cross-coupling reactions have become the workhorse for the functionalization of pre-formed pyridine rings.

Palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, are indispensable for introducing aryl, heteroaryl, and alkyl groups onto the pyridine ring. These reactions offer a high degree of control and functional group tolerance.

C. Coupling the Piperidine and Pyridine Moieties

The final step in the synthesis of this compound analogues involves the coupling of the two heterocyclic rings.

If the pyridine ring is activated with a suitable leaving group (e.g., a halogen) at the 4-position, the piperidine nitrogen can act as a nucleophile to displace the leaving group.

A 4-formylpyridine can be coupled with a 2-aminopiperidine derivative via reductive amination. This versatile reaction involves the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and can be employed to couple a piperidine with a 4-halopyridine. This reaction is known for its broad substrate scope and high efficiency.

II. Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogues is exquisitely sensitive to structural modifications. A systematic exploration of the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

A. Modifications of the Piperidine Ring
  • Substitution at the 2-Position: The substituent at the 2-position of the piperidine ring often plays a critical role in target engagement. The size, stereochemistry, and electronic properties of this group can significantly impact binding affinity.

  • Substitution at Other Positions: Introduction of substituents at the 3-, 4-, 5-, and 6-positions of the piperidine ring can influence the overall conformation of the molecule and its interaction with the biological target. These modifications can also be used to fine-tune physicochemical properties such as lipophilicity and metabolic stability.

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is a key determinant of the pharmacological profile. Alkylation, acylation, and sulfonylation are common modifications that can modulate potency, selectivity, and duration of action.

B. Modifications of the Pyridine Ring
  • Substitution Pattern: The position and nature of substituents on the pyridine ring can have a profound effect on activity. Electron-donating and electron-withdrawing groups can alter the electronic properties of the ring and influence its ability to participate in hydrogen bonding or other non-covalent interactions.

  • Bioisosteric Replacements: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, pyrazine, thiophene) is a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties.[12][13]

C. Linker Modifications

In analogues where a linker connects the piperidine and pyridine moieties, modifications to the linker length, rigidity, and composition can significantly impact the overall topology of the molecule and its ability to adopt a bioactive conformation.

Table 1: Illustrative SAR Data for a Hypothetical Series of this compound Analogues

CompoundR1 (Piperidine-N)R2 (Pyridine-5)IC₅₀ (nM)
1a HH150
1b CH₃H75
1c BenzylH25
1d HCl120
1e HOCH₃200
1f BenzylCl15

Diagram: Key SAR Insights

SAR_Insights cluster_Piperidine Piperidine Modifications cluster_Pyridine Pyridine Modifications N-Alkylation N-Alkylation (e.g., Benzyl) enhances potency. Stereochemistry Stereochemistry at C2 is critical for activity. EWGs Electron-withdrawing groups (e.g., Cl) at C5 can improve potency. EDGs Electron-donating groups (e.g., OMe) may be detrimental.

Caption: Summary of key SAR trends.

III. Future Directions and Emerging Synthetic Technologies

The field of synthetic organic chemistry is continually evolving, offering new tools and strategies for the construction of complex molecules.

  • Asymmetric Catalysis: The development of novel chiral catalysts for reactions such as asymmetric hydrogenation and C-H functionalization will enable more efficient and enantioselective access to complex this compound analogues.[2][14][15][16][17]

  • Flow Chemistry: Continuous flow technologies offer several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of these analogues is a promising area of research.

  • Biocatalysis: The use of enzymes to catalyze key transformations can provide unparalleled levels of stereoselectivity and environmental sustainability.

IV. Conclusion: A Scaffold of Enduring Significance

The this compound scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. A thorough understanding of the synthetic methodologies available for its construction and the intricate structure-activity relationships that govern its biological activity is essential for any researcher working in this area. The continued development of innovative synthetic methods will undoubtedly lead to the discovery of new and improved drugs based on this remarkable heterocyclic framework.

References

An In-Depth Technical Guide to the Biological Screening of Novel 4-(Piperidin-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Piperidin-2-yl)pyridine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2] Its conformational flexibility and ability to modulate crucial physicochemical properties like solubility and lipophilicity make it an ideal framework for drug design.[1][3] When incorporated into the this compound structure, this scaffold presents unique vectorial orientations for functionalization, enabling precise interaction with biological targets. Derivatives of pyridine and piperidine have shown a vast range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3][4][][6]

This guide provides a comprehensive, technically-grounded framework for the biological screening of novel this compound derivatives. Moving beyond a simple list of protocols, we will explore the strategic rationale behind assay selection, the logic of a tiered screening cascade, and the interpretation of data to identify and validate promising lead compounds. For the purpose of this guide, we will focus on a common and highly relevant target class for such scaffolds: protein kinases . Kinases have become one of the most important classes of targets for drug discovery, and screening for their inhibitors is a critical activity in modern pharmacology.[7]

Phase 1: Target Rationale & Primary Assay Selection

The initial phase of any screening campaign is predicated on a strong biological hypothesis. Given the prevalence of piperidine-containing scaffolds in approved kinase inhibitors, establishing a kinase panel for initial screening is a logical starting point.[7][8] The goal is not just to find activity, but to find meaningful activity.

Causality Behind Experimental Choice: Why a Kinase Target?

The this compound scaffold can effectively position hydrogen bond donors and acceptors and hydrophobic moieties to interact with the ATP-binding pocket of protein kinases. Its structure can mimic the hinge-binding motifs crucial for potent and selective inhibition. Therefore, a primary screen against a panel of disease-relevant kinases (e.g., those implicated in oncology or inflammatory disease) is a data-driven first step.

Primary Screening: High-Throughput Biochemical Assay

The objective of the primary screen is to rapidly and cost-effectively identify "hits" from a large compound library. The chosen assay must be robust, reproducible, and amenable to automation.

A superior choice for this task is the ADP-Glo™ Kinase Assay .[9][10][11]

  • Principle: This is a universal luminescent assay that measures the amount of ADP produced during a kinase reaction.[11][12] The amount of ADP is directly proportional to kinase activity. After the initial kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. A second detection reagent then converts the newly formed ADP back into ATP, which fuels a luciferase/luciferin reaction, generating a light signal that positively correlates with kinase activity.[9][11]

  • Why It's a Good Choice:

    • Universal: It can be used for virtually any kinase and substrate combination (protein, peptide, lipid) and is not dependent on specific antibodies.[10][12]

    • High Sensitivity & Dynamic Range: The assay can detect low levels of ATP-to-ADP conversion, making it suitable even for low-activity kinases.[9][10] It can also be used with high (up to 1mM) ATP concentrations, which is critical for accurately assessing inhibitors of kinases with a high Km for ATP.[9]

    • Robustness: The "glow-type" luminescence signal is stable for several hours, allowing for batch processing of plates without strict timing constraints.[10] Z'-factors >0.7 are routinely achievable, indicating excellent assay quality.[9]

Experimental Protocol: Single-Point Primary Screen using ADP-Glo™
  • Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each this compound derivative (typically at 10 mM in DMSO) into a 384-well, low-volume assay plate. Also, plate wells with DMSO only (negative control) and a known inhibitor for the target kinase (positive control).

  • Kinase Reaction Preparation: Prepare a master mix containing the kinase buffer, the target kinase enzyme, the specific substrate (e.g., a peptide), and ATP at a concentration near its Km value.

  • Initiate Reaction: Dispense 5 µL of the kinase reaction mix into each well of the compound plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours (this may require optimization depending on the kinase).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP-to-ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin components.[11]

  • Signal Readout: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Phase 2: Hit Confirmation and Cellular Target Engagement

A hit from a primary biochemical screen is merely a starting point. It is crucial to confirm that the observed activity is real, dose-dependent, and, most importantly, occurs within the complex environment of a living cell.

Workflow for Hit Validation and Cellular Confirmation

G cluster_0 Phase 1: Biochemical Screen cluster_1 Phase 2: Hit Confirmation & Cellular Validation cluster_2 Phase 3: Lead Characterization PrimaryScreen Primary Screen (e.g., ADP-Glo™) Single-Point Concentration DoseResponse Dose-Response (IC50) Biochemical Assay PrimaryScreen->DoseResponse Confirm Hits OrthogonalAssay Orthogonal Assay (e.g., LanthaScreen™ Binding) DoseResponse->OrthogonalAssay Rule out artifacts TargetEngagement Cellular Target Engagement (e.g., NanoBRET™ or CETSA®) OrthogonalAssay->TargetEngagement Confirm cellular activity Selectivity Kinase Selectivity Profiling TargetEngagement->Selectivity Prioritize Leads ADMET In Vitro ADMET Assays Selectivity->ADMET Assess drug-like properties

A. Dose-Response Confirmation (IC50 Determination)

Hits from the primary screen are re-tested using the same biochemical assay (e.g., ADP-Glo™) but across a range of concentrations (typically an 8- to 12-point serial dilution). This confirms the activity and establishes the potency of the compound, expressed as the half-maximal inhibitory concentration (IC50).

B. Orthogonal Biochemical Assay

To ensure the observed activity is not an artifact of the primary assay format (e.g., interference with luciferase), an orthogonal assay with a different detection technology is employed. A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay like LanthaScreen™ Eu Kinase Binding Assay is an excellent choice.[13] This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket, providing a direct readout of binding.[13]

C. Cellular Target Engagement

This is the most critical step: confirming that the compound can enter a living cell and bind to its intended target. Two powerful technologies are well-suited for this:

  • NanoBRET™ Target Engagement Assay : This assay measures compound binding within intact cells.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® Luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase (the acceptor).[15][16] A test compound that enters the cell and binds to the kinase will displace the tracer, causing a dose-dependent decrease in the BRET signal.[14][16] This provides a quantitative measure of intracellular affinity.[14]

  • Cellular Thermal Shift Assay (CETSA®) : This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[17][18][19] The principle is that a protein bound to a ligand is more resistant to heat-induced denaturation.[17][19] In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western Blot or AlphaScreen®. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a physiological context.[19][20]

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 24 hours to allow for protein expression.[16][21]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cells into a white, 384-well assay plate.

  • Compound Addition: Add the this compound derivatives in a serial dilution to the wells.

  • Tracer Addition: Add a fixed, optimized concentration of the specific NanoBRET™ fluorescent tracer to all wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound/tracer binding to reach equilibrium.[21]

  • Signal Detection: Prepare a substrate solution containing the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to prevent signal from any lysed cells).[16] Add this solution to the wells.

  • Readout: Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.[16]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.

Phase 3: Lead Characterization & Optimization

Compounds that are confirmed to be potent in biochemical assays and demonstrate clear target engagement in cellular models can be classified as qualified leads. The next phase focuses on characterizing their selectivity and assessing their drug-like properties.

Data Presentation: Summarizing Screening Results

Effective data visualization is key to prioritizing compounds. A summary table allows for at-a-glance comparison of lead candidates.

Compound IDPrimary Screen (% Inh @ 10µM)Biochemical IC50 (nM) [ADP-Glo™]Cellular IC50 (nM) [NanoBRET™]Kinase B IC50 (nM)Kinase C IC50 (nM)
PMP-001952580>10,0001,500
PMP-002881504502005,000
PMP-00345>10,000>10,000>10,000>10,000
PMP-0049815355,0008,000

From this hypothetical data, PMP-004 emerges as the most promising lead due to its high potency in both biochemical and cellular assays and its superior selectivity against kinases B and C compared to PMP-001 and PMP-002.

A. Kinase Selectivity Profiling

Broad activity against many kinases is often undesirable and can lead to toxicity. Selectivity profiling involves screening the confirmed hits against a large panel of kinases (e.g., the Eurofins Discovery KinomeScan® or Promega's Kinase Selectivity Profiling Systems). The goal is to identify compounds that are potent against the desired target but have minimal activity against other kinases, especially those within the same family.

B. In Vitro ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to reduce late-stage drug attrition.[22][23][24] A standard panel of in vitro ADMET assays should be run on the most promising leads.

  • Solubility: Thermodynamic and kinetic solubility assays.

  • Permeability: Caco-2 permeability assay to predict intestinal absorption.[22]

  • Metabolic Stability: Incubation with human liver microsomes or hepatocytes to determine the rate of metabolic clearance.[22][25]

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).[25]

  • Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins, which affects its free concentration.

  • hERG Inhibition: An early safety screen to assess the risk of cardiac toxicity.[25]

  • Cytotoxicity: General assessment of cell health in multiple cell lines (e.g., HepG2) to flag overt toxicity.[24]

Conclusion: A Validated Path from Hit to Lead

This guide outlines a logical, multi-stage process for the effective biological screening of novel this compound derivatives. By integrating robust biochemical assays like ADP-Glo™ with definitive cellular target engagement methods such as NanoBRET™ and CETSA®, researchers can move beyond simple activity measurements. This self-validating system, which incorporates orthogonal assays and early ADMET profiling, ensures that resources are focused on compounds with the highest probability of success. This structured, rationale-driven approach provides the necessary framework to confidently identify and advance potent, selective, and cell-active lead candidates for further drug development.

References

An In-Depth Technical Guide to the In Silico Modeling of 4-(Piperidin-2-yl)pyridine Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-focused framework for investigating the receptor binding characteristics of 4-(Piperidin-2-yl)pyridine using state-of-the-art in silico modeling techniques. It is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of computational chemistry and molecular biology. The methodologies detailed herein are designed to provide a robust and validated approach to predicting and analyzing ligand-receptor interactions, ultimately guiding rational drug design and optimization.

Introduction: The Rationale for In Silico Investigation

This compound is a heterocyclic compound with a scaffold that suggests potential interactions with a variety of biological targets due to its structural motifs. Pyridine and piperidine rings are common in many biologically active compounds, and their derivatives have shown a wide range of activities, including anti-cancer and anti-amoebic properties.[] The specific biological activity of this compound itself is not extensively documented in publicly available literature, making in silico exploration a valuable first step in identifying potential receptor targets and understanding its mechanism of action. Computational methods allow for the rapid and cost-effective screening of potential protein targets, providing insights that can prioritize and guide subsequent experimental validation.[2][3][4][5]

This guide will walk through a complete in silico workflow, from initial target identification to the detailed analysis of binding thermodynamics. Each step is presented with the underlying scientific reasoning to ensure a thorough understanding of the process.

Part 1: Receptor Identification and Structural Preparation

The initial and most critical step in any structure-based drug design project is the identification and preparation of the target receptor.[3] Given the novelty of this compound, an initial broad search for potential targets is necessary.

Target Identification: A Multi-faceted Approach

A combination of ligand-based and literature-based approaches can be employed to hypothesize potential receptors. This involves searching for proteins that are known to bind ligands with similar structural features to this compound. Public databases such as ChEMBL and PubChem can be valuable resources for this initial screening. For the purpose of this guide, we will hypothesize that G-Protein Coupled Receptors (GPCRs) are a plausible target class, given their prevalence as drug targets and the diversity of ligands they recognize.[6][7][8][9][10]

Receptor Structure Acquisition and Preparation

Once a potential receptor target is identified, a high-quality 3D structure is required.

  • Experimental Structures: The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[11] If a crystal structure of the target receptor is available, it should be downloaded.

  • Homology Modeling: In the absence of an experimental structure, homology modeling can be used to generate a theoretical model based on the sequence similarity to a protein with a known structure.[6][7][8][9] This is particularly relevant for many GPCRs where experimental structures are still limited.[6][7][8][9]

Protocol 1: Receptor Preparation

  • Obtain Receptor Structure: Download the PDB file of the target receptor or generate a homology model using a server like SWISS-MODEL.

  • Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[12][13]

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[12][14][15]

  • Assign Charges: Assign appropriate partial charges to each atom using a force field like AMBER or CHARMM.[16][17]

  • Energy Minimization: Perform a brief energy minimization to relieve any steric clashes in the structure.[16]

Part 2: Ligand Preparation

Proper preparation of the ligand is as crucial as that of the receptor to ensure accurate docking and simulation results.[18]

Protocol 2: Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of this compound can be obtained from PubChem or drawn using chemical drawing software.

  • Generate 3D Conformation: Convert the 2D structure to a 3D conformation.

  • Assign Charges and Atom Types: Use a program like Antechamber (part of the AmberTools suite) to assign appropriate atom types and partial charges.

  • Energy Minimization: Perform an energy minimization of the ligand to obtain a low-energy starting conformation.

Part 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[19][20] It is a powerful tool for virtual screening and for generating initial binding poses for further analysis.[4][19]

Defining the Binding Site

The binding site, or the region of the receptor where the ligand is expected to bind, must be defined. If the receptor structure was obtained with a co-crystallized ligand, the binding site can be defined based on the location of that ligand.[13] In the absence of a co-crystallized ligand, blind docking (where the entire receptor surface is searched) or site-directed docking based on literature or predictive algorithms can be used.[14]

Docking Algorithm and Scoring Function

A variety of docking programs are available, each with its own algorithm and scoring function. AutoDock Vina is a widely used and freely available option.[20] The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable binding pose.[21]

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina.[12][14]

  • Define the Grid Box: Define a grid box that encompasses the entire binding site.[14]

  • Run Docking: Execute the docking calculation.

  • Analyze Results: Analyze the predicted binding poses and their corresponding scores.[19][22] The pose with the lowest binding energy is typically considered the most likely.[21]

Visualization of Docking Results

Visualization of the docked poses is crucial for understanding the interactions between the ligand and the receptor. Programs like PyMOL or UCSF Chimera can be used to visualize hydrogen bonds, hydrophobic interactions, and other key contacts.[20]

Workflow for Initial In Silico Analysis

G cluster_prep Preparation Phase cluster_docking Docking Phase Receptor_ID Receptor Identification (e.g., GPCRs) Receptor_Prep Receptor Preparation (PDB or Homology Model) Receptor_ID->Receptor_Prep Define_Site Define Binding Site Receptor_Prep->Define_Site Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Define_Site->Docking Analyze_Poses Analyze Binding Poses & Scores Docking->Analyze_Poses

Caption: Initial workflow for receptor and ligand preparation leading to molecular docking.

Part 4: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.[23][24] MD simulations can be used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the receptor.[23][24][25]

Protocol 4: Setting up and Running an MD Simulation with GROMACS

  • Prepare the System: Place the docked ligand-receptor complex in a simulation box and solvate it with water molecules. Add ions to neutralize the system.[17]

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any bad contacts.[16]

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant pressure.[16][17] This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[16][17]

  • Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.[25]

Analysis of MD Trajectories

Analysis of the MD trajectory can provide a wealth of information about the dynamics of the ligand-receptor complex.[24][26][27]

  • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms can be calculated to assess the stability of the complex over the course of the simulation.[26] A stable RMSD suggests that the complex has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can be calculated to identify flexible regions of the protein.[26]

  • Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor can be monitored throughout the simulation.

  • Interaction Energy: The interaction energy between the ligand and the receptor can be calculated to provide an estimate of the binding strength.

MD Simulation and Analysis Workflow

G cluster_md Molecular Dynamics Simulation cluster_analysis Trajectory Analysis System_Setup System Setup (Solvation & Ionization) Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production RMSD_Analysis RMSD Analysis Production->RMSD_Analysis RMSF_Analysis RMSF Analysis Production->RMSF_Analysis H_Bond Hydrogen Bond Analysis Production->H_Bond Interaction_Energy Interaction Energy Production->Interaction_Energy

Caption: Workflow for MD simulation setup, execution, and subsequent trajectory analysis.

Part 5: Binding Free Energy Calculations

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed.[28] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose.[28][29][30][31]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Extract Snapshots: Extract snapshots of the ligand, receptor, and complex from the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the receptor and ligand.

Energy Component Description
ΔE_MM Change in molecular mechanics energy (internal, van der Waals, and electrostatic energies) in the gas phase.
ΔG_solv Change in solvation free energy. This is further divided into polar (ΔG_PB) and nonpolar (ΔG_SA) contributions.
-TΔS Change in conformational entropy upon binding. This term is computationally expensive to calculate and is often neglected, leading to an estimate of the relative binding free energy.[29][30]

Part 6: Validation and Interpretation

Validation of the in silico results is a critical step to ensure their reliability.[32][33][34][35]

  • Comparison with Experimental Data: If experimental data on the binding of this compound or similar compounds to the target receptor is available, the in silico predictions should be compared with these findings.

  • Redocking: If a co-crystallized ligand was present in the original PDB structure, it can be extracted and then re-docked into the binding site.[32] A low RMSD between the docked pose and the crystal structure pose (typically < 2 Å) indicates that the docking protocol is reliable.[32]

  • Sensitivity Analysis: The robustness of the results can be assessed by varying key parameters, such as the force field or the length of the MD simulation.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the receptor binding of this compound. By following these methodologies, researchers can gain valuable insights into the potential biological targets of this compound, its likely binding mode, and the thermodynamics of its interaction with receptors. These computational predictions can then serve as a strong foundation for guiding and prioritizing experimental studies, ultimately accelerating the drug discovery and development process.

References

"enantioselective synthesis of 4-(piperidin-2-yl)pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of 4-(Piperidin-2-yl)pyridine

Abstract

The chiral this compound scaffold is a privileged structural motif integral to numerous pharmaceuticals and advanced materials. Its unique stereochemical and electronic properties present significant synthetic challenges, necessitating the development of robust and highly selective methodologies. This guide provides a comprehensive overview of the state-of-the-art in the enantioselective synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will dissect and analyze key strategies, including catalytic asymmetric hydrogenation, modern dearomatization tactics, and biocatalytic transformations. The underlying principles, mechanistic insights, and practical applications of each approach are explored, supported by detailed experimental protocols and comparative data to guide methodological selection in a research and development setting.

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, featured in a vast portfolio of FDA-approved drugs.[1][2] When coupled with a pyridine moiety at the 4-position, and possessing a stereocenter at the C2 position, the resulting this compound structure becomes a highly valuable building block. The pyridine's electronic properties and the piperidine's conformational constraints, governed by the stereocenter, allow for precise three-dimensional interactions with biological targets.

However, the synthesis of enantiomerically pure versions of this scaffold is a non-trivial pursuit. The primary challenge often lies in the inherent properties of the pyridine ring; its Lewis basic nitrogen atom can coordinate to and deactivate many transition metal catalysts, complicating catalytic asymmetric reactions.[3] Therefore, successful strategies must either circumvent this issue through substrate design or employ catalytic systems that are tolerant of the pyridine's basicity.

This guide will navigate the predominant methodologies that have been successfully developed to address these challenges.

Synthetic_Strategies_Overview main Enantioselective Synthesis of This compound sub_hydro Catalytic Asymmetric Hydrogenation main->sub_hydro sub_dearom Asymmetric Dearomatization & Functionalization main->sub_dearom sub_aux Chiral Auxiliary -Mediated Synthesis main->sub_aux sub_bio Biocatalytic Approaches main->sub_bio desc_hydro Reduction of a pyridyl-substituted pyridine or dihydropyridine precursor. sub_hydro->desc_hydro desc_dearom Direct functionalization of an activated pyridine ring. sub_dearom->desc_dearom desc_aux Use of a stoichiometric chiral controller to direct stereochemistry. sub_aux->desc_aux desc_bio Application of enzymes for highly selective transformations. sub_bio->desc_bio Rhodium_Catalytic_Cycle rh_cat Rh(I)-L* oxidative_add Oxidative Addition (Ar-B(OR)₂) rh_cat->oxidative_add 1 rh_aryl Ar-Rh(III)-L* oxidative_add->rh_aryl migratory_ins Migratory Insertion (Dihydropyridine) rh_aryl->migratory_ins 2 rh_alkyl Alkyl-Rh(III)-L* migratory_ins->rh_alkyl reductive_elim Reductive Elimination (Protonolysis) rh_alkyl->reductive_elim 3 reductive_elim->rh_cat product Enantioenriched Tetrahydropyridine reductive_elim->product Releases Product Experimental_Workflow start Start step1 1. Catalyst Preparation - Add Ru precursor and (R)-BINAP - Stir in anhydrous MeOH start->step1 step2 2. Substrate Addition - Add 2,4'-Bipyridine and NaOtBu - Transfer to autoclave step1->step2 step3 3. Hydrogenation - Purge with H₂ - Pressurize to 50 atm - Heat to 60°C for 24h step2->step3 step4 4. Workup - Cool and vent - Filter catalyst - Concentrate solvent step3->step4 step5 5. Purification & Analysis - Column Chromatography - Confirm structure (NMR, MS) - Determine ee (Chiral HPLC) step4->step5 end_node End step5->end_node

References

Spectroscopic Characterization of 4-(Piperidin-2-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Significance of 4-(Piperidin-2-yl)pyridine

The this compound scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a critical building block for a multitude of pharmacologically active agents, leveraging the distinct electronic and steric properties of its constituent heterocyclic rings. The piperidine moiety offers a flexible, saturated core amenable to substitution, influencing pharmacokinetic properties such as solubility and membrane permeability. In contrast, the pyridine ring provides a rigid, aromatic system capable of engaging in π-stacking, hydrogen bonding, and metal coordination, crucial for molecular recognition at biological targets. The precise linkage at the 2-position of the piperidine ring creates a chiral center, introducing a layer of stereochemical complexity that is often pivotal for therapeutic efficacy and selectivity.

An unambiguous and comprehensive structural elucidation of this molecule is, therefore, not merely an academic exercise but a prerequisite for its successful application in drug discovery and development. This guide provides an in-depth exploration of the core spectroscopic techniques required to fully characterize this compound, moving beyond a simple recitation of data to explain the causality behind the analytical choices and the interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Design for NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, for compounds with exchangeable protons, such as the N-H proton of the piperidine ring, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the proton exchange rate, often allowing for the observation of a distinct N-H signal and its couplings.

  • Concentration: A sample concentration of approximately 5-10 mg/mL is typically optimal.[1] Overly concentrated samples can lead to line broadening and poor resolution, while overly dilute samples will necessitate a significantly longer acquisition time to achieve an adequate signal-to-noise ratio.[2]

  • 2D NMR Experiments: While 1D spectra provide fundamental information, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for definitive assignment. COSY reveals proton-proton coupling networks, allowing for the tracing of connectivity within the piperidine and pyridine rings. HSQC correlates each proton signal with its directly attached carbon, providing an unambiguous link between the ¹H and ¹³C spectra.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5 mg of high-purity this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. A wider spectral window and a longer acquisition time (hundreds to thousands of scans) are typically required compared to ¹H NMR.[3]

Anticipated Spectral Data and Interpretation

The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ). The electron-withdrawing nature of the nitrogen atom and the aromaticity of the pyridine ring are the dominant influences on the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Chemical Shift
Pyridine Ring
H-2', H-6'~8.5 - 8.7~150Protons and carbons alpha to the pyridine nitrogen are strongly deshielded.[4]
H-3', H-5'~7.2 - 7.4~121Protons and carbons beta to the pyridine nitrogen.
C-4'N/A~148Quaternary carbon attached to the piperidine ring; deshielded by the nitrogen and the substituent.
Piperidine Ring
H-2~3.5 - 3.8~60Methine proton alpha to the pyridine ring and the piperidine nitrogen; significantly deshielded.
H-6 (axial & eq.)~2.6 - 3.1~47Methylene protons alpha to the piperidine nitrogen.[5]
H-3, H-4, H-5~1.4 - 2.0~25 - 35Methylene protons in the saturated ring, exhibiting complex overlapping signals.
N-HBroad, ~1.5 - 2.5N/AThe chemical shift is highly variable and depends on solvent, concentration, and temperature.
  • ¹H NMR Interpretation: The pyridine protons will appear in the aromatic region (δ 7.0-9.0 ppm), with the H-2'/H-6' protons being the most downfield due to their proximity to the electronegative nitrogen. The piperidine protons will be in the aliphatic region (δ 1.0-4.0 ppm). The H-2 proton, being at a junction of both rings and adjacent to a nitrogen, will be the most deshielded of the piperidine protons. The remaining piperidine methylene protons will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.

  • ¹³C NMR Interpretation: The pyridine carbons will resonate between δ 120-150 ppm, with the C-2'/C-6' and C-4' carbons being the most downfield. The piperidine carbons will appear upfield, typically between δ 25-60 ppm.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it readily protonates the basic nitrogen atoms, yielding a strong signal for the molecular ion.

Causality in Experimental Design for MS
  • Ionization Mode: ESI in positive ion mode is the logical choice. Both the pyridine and piperidine nitrogens are basic and will readily accept a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion.

  • Sample Preparation: The sample must be completely dissolved and free of non-volatile salts or buffers, which can suppress ionization and contaminate the instrument.[2] A typical protocol involves dissolving the sample in a high-purity solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL, followed by a 10- to 100-fold dilution.[6]

  • Tandem MS (MS/MS): To gain structural information, fragmentation of the molecular ion is induced. This is achieved by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's weakest bonds and most stable substructures.[7]

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Ion Trap).

  • Analysis: Inject the sample. Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

  • MS/MS Analysis: Perform a separate product ion scan, selecting the [M+H]⁺ ion (m/z 163.1) as the precursor for fragmentation.

Anticipated Data and Fragmentation Pathway

The molecular formula of this compound is C₁₀H₁₄N₂. The monoisotopic mass is 162.1157 g/mol .

  • Full Scan MS: The primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 163.12.

  • MS/MS Fragmentation: The fragmentation is dictated by the stability of the resulting ions and neutral losses. The piperidine ring is often the site of initial fragmentation.

Table 2: Predicted Key Mass Fragments for this compound

m/z (Predicted) Proposed Fragment Origin of Fragment
163.12[C₁₀H₁₅N₂]⁺Protonated molecular ion ([M+H]⁺)
107.06[C₆H₇N₂]⁺Loss of the C₄H₈ portion of the piperidine ring
84.08[C₅H₁₀N]⁺Cleavage at the C-C bond between the rings, retaining the charged piperidine moiety
79.06[C₅H₅N]H⁺Protonated pyridine resulting from cleavage at the C-C bond

The fragmentation process is a powerful tool for confirming the connectivity of the two ring systems.

MassSpec_Fragmentation M [M+H]⁺ m/z = 163.12 F1 Fragment m/z = 107.06 M->F1 - C₄H₈ F2 Fragment m/z = 84.08 M->F2 Ring Cleavage F3 Fragment m/z = 79.06 M->F3 Ring Cleavage

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide complementary information about the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is excellent for identifying the presence of specific functional groups.

  • Experimental Protocol: A solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is a rapid and common method. Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a pellet.

  • Interpretation: The spectrum is generally divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which contains complex vibrations unique to the molecule as a whole.[8]

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300N-H StretchSecondary Amine (Piperidine)
3100 - 3000C-H StretchAromatic (Pyridine)
2950 - 2850C-H StretchAliphatic (Piperidine)
~1600C=N StretchPyridine Ring
~1580, ~1470, ~1430C=C StretchAromatic Ring Skeletal Vibrations[9]
~1100C-N StretchAliphatic Amine

The presence of a broad peak around 3300 cm⁻¹ (N-H stretch), sharp peaks just above 3000 cm⁻¹ (aromatic C-H), and strong peaks just below 3000 cm⁻¹ (aliphatic C-H) would be strong evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the π-electron system of the pyridine ring.

  • Experimental Protocol: The compound is dissolved in a UV-transparent solvent, such as ethanol or methanol, at a known, dilute concentration.[10] The absorbance is measured across a range of wavelengths (typically 200-400 nm).

  • Interpretation: The spectrum is expected to be dominated by the absorptions of the pyridine ring. The saturated piperidine ring does not absorb in this region. The key parameter is the wavelength of maximum absorbance (λmax). For pyridine itself, characteristic absorptions due to π → π* transitions are observed around 250-260 nm.[11][12] The substitution by the piperidine group is expected to cause a slight shift in this λmax (a batochromic or hypsochromic shift) depending on electronic effects.

Integrated Analytical Workflow

A robust characterization relies on the synthesis of data from all techniques. No single method provides the complete picture. The proposed workflow ensures a logical progression from fundamental properties to detailed structural confirmation.

Analytical_Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation MassSpec Mass Spectrometry (ESI-MS) NMR_1D 1D NMR (¹H, ¹³C) MassSpec->NMR_1D Confirm MW (162.24 g/mol) UVVis UV-Vis Spectroscopy FTIR FTIR Spectroscopy UVVis->FTIR Confirm π-System NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Assign Signals FTIR->NMR_1D Confirm Func. Groups Final_Structure Final Structure Confirmed NMR_2D->Final_Structure Definitive Structure

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. By combining high-resolution mass spectrometry to confirm molecular formula, NMR spectroscopy to map the atomic connectivity, and IR/UV-Vis spectroscopy to verify functional groups and electronic structure, a complete and unambiguous structural assignment can be achieved. This rigorous approach provides the foundational data necessary for researchers in medicinal chemistry and drug development to confidently utilize this important molecular scaffold in their research endeavors.

References

The Emergence of 4-(Piperidin-2-yl)pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privileged Scaffolds

In the landscape of medicinal chemistry, the term "privileged scaffold," first coined by Evans et al., describes molecular frameworks that can serve as ligands for a diverse range of biological targets.[1] These structures are not merely passive skeletons but possess inherent properties that predispose them to favorable interactions with proteins, leading to a higher hit rate in drug discovery campaigns. The strategic use of such scaffolds allows for the creation of compound libraries with enhanced structural diversity and physicochemical properties, ultimately leading to the development of highly potent and safe therapeutic agents.[2] This guide delves into the 4-(piperidin-2-yl)pyridine moiety, a quintessential example of a privileged scaffold that has gained prominence through its repeated appearance in a multitude of successful drug discovery programs.

The Rise of this compound: An Emblem of Versatility

Unlike some privileged scaffolds that can be traced back to a single seminal discovery, the recognition of this compound's privileged status has been an emergent phenomenon. Its value has been demonstrated through its consistent incorporation into a wide array of clinically relevant molecules, particularly targeting kinases and central nervous system (CNS) receptors.[3][4]

The unique arrangement of a basic piperidine ring directly linked to a pyridine ring at the 4-position confers a combination of desirable properties:

  • Three-Dimensionality: The sp³-hybridized carbon of the piperidine ring introduces a crucial three-dimensional character, allowing for more specific and intricate interactions with the binding pockets of target proteins.

  • Modulable Basicity: The two nitrogen atoms—one in the aromatic pyridine ring and the other in the saturated piperidine ring—possess distinct basicities. This allows for fine-tuning of the molecule's overall physicochemical properties, such as solubility and membrane permeability, through targeted chemical modifications.

  • Hydrogen Bonding Capabilities: The piperidine nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This dual functionality provides multiple points of interaction with biological targets.

  • Synthetic Tractability: The scaffold is readily accessible through established synthetic routes, making it an attractive starting point for library synthesis and lead optimization.

Synthesis of the this compound Core: A Step-by-Step Protocol

The most common and efficient method for the synthesis of the this compound core involves the catalytic hydrogenation of a 2-substituted pyridine precursor. This approach is favored for its relatively mild conditions and high yields.

Experimental Protocol: Catalytic Hydrogenation of 2-(Pyridin-4-yl)pyridine

This protocol outlines a general procedure for the synthesis of the this compound scaffold.

Materials and Reagents:

  • 2-(Pyridin-4-yl)pyridine

  • Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C)

  • Glacial acetic acid or ethanol

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(pyridin-4-yl)pyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst, typically 5-10 mol% of PtO₂ or Rh/C, to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-70 bar) and stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Causality Behind Experimental Choices:

  • Catalyst Selection: PtO₂ and Rh/C are highly effective catalysts for the hydrogenation of pyridine rings. The choice of catalyst can influence the reaction conditions and selectivity.

  • Solvent: Glacial acetic acid can protonate the pyridine nitrogen, which can facilitate the hydrogenation process. Ethanol is a more neutral solvent option.

  • Pressure: High pressure of hydrogen gas is necessary to drive the dearomatization of the pyridine ring.

Applications of the this compound Scaffold in Drug Discovery

The versatility of the this compound scaffold is best illustrated by the diverse range of biological targets that its derivatives have been shown to modulate. The following table summarizes some key examples of bioactive compounds incorporating this privileged core.

Compound/SeriesBiological Target(s)Key Activity DataTherapeutic Area
ALK/ROS1 Inhibitors Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1)IC₅₀ = 41.3 nM (for ALKL1196M)Non-Small-Cell Lung Cancer
CH24H Inhibitors Cholesterol 24-hydroxylase (CH24H)IC₅₀ = 8.5 nMNeurodegenerative Diseases
PIM-1 Kinase Inhibitors Proviral Integration site for Moloney murine leukemia virus 1 (PIM-1)IC₅₀ = 14.3 nMCancer
TYK2 Inhibitors Tyrosine Kinase 2 (TYK2)Highly selective over other JAK family membersAutoimmune Diseases
CDK2 Inhibitors Cyclin-Dependent Kinase 2 (CDK2)IC₅₀ = 0.24 µMCancer
LSD1 Inhibitors Lysine-Specific Demethylase 1 (LSD1)Kᵢ = 29 nMCancer

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz (DOT language).

The Privileged Scaffold Concept

PrivilegedScaffold PrivilegedScaffold Privileged Scaffold (e.g., this compound) Target1 Target A (e.g., Kinase) PrivilegedScaffold->Target1 Binds to multiple unrelated targets Target2 Target B (e.g., GPCR) PrivilegedScaffold->Target2 Binds to multiple unrelated targets Target3 Target C (e.g., Ion Channel) PrivilegedScaffold->Target3 Binds to multiple unrelated targets LeadCompound1 Lead Compound 1 Target1->LeadCompound1 LeadCompound2 Lead Compound 2 Target2->LeadCompound2 LeadCompound3 Lead Compound 3 Target3->LeadCompound3

Caption: The privileged scaffold concept.

Synthetic Workflow for this compound

SynthesisWorkflow Start Start: 2-(Pyridin-4-yl)pyridine Step1 Step 1: Catalytic Hydrogenation (H₂, PtO₂ or Rh/C, Solvent) Start->Step1 Intermediate Intermediate: this compound (Core Scaffold) Step1->Intermediate Step2 Step 2: Derivatization (e.g., N-alkylation, acylation) Intermediate->Step2 FinalProduct Final Product: Bioactive Molecule Library Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Simplified Kinase Signaling Pathway

KinasePathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., ALK, PIM-1) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Inhibitor This compound based Inhibitor Inhibitor->Kinase Inhibits

Caption: Simplified kinase signaling pathway.

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in the medicinal chemist's toolbox. Its success stems from a unique combination of three-dimensional complexity, tunable physicochemical properties, and synthetic accessibility. The continued emergence of potent and selective drug candidates across a range of therapeutic areas underscores the enduring value of this remarkable scaffold. As our understanding of disease biology deepens, the strategic deployment of privileged scaffolds like this compound will undoubtedly continue to accelerate the discovery of the next generation of innovative medicines.

References

Initial Pharmacological Profiling of 4-(Piperidin-2-yl)pyridine: A Technical Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive strategy for the initial pharmacological profiling of the novel chemical entity, 4-(piperidin-2-yl)pyridine. This compound incorporates two key pharmacophores, the piperidine ring and the pyridine nucleus, which are prevalent in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS). Given the absence of existing pharmacological data for this specific molecule, this document serves as a prospective roadmap for researchers, scientists, and drug development professionals. It details a logical, multi-tiered approach, commencing with in vitro characterization of target engagement and functional activity, progressing to an assessment of drug metabolism and pharmacokinetic (DMPK) properties, and culminating in preliminary in vivo evaluation of CNS-related behavioral effects. The experimental designs and protocols herein are grounded in established, robust methodologies to ensure scientific integrity and generate a foundational dataset for go/no-go decisions in a drug discovery program.

Introduction: The Rationale for Profiling this compound

The molecular architecture of this compound is of significant interest to medicinal chemists and pharmacologists. The piperidine moiety is a saturated heterocycle frequently found in drugs targeting CNS disorders, contributing to desirable physicochemical properties and acting as a scaffold for interaction with various receptors. The pyridine ring, an aromatic heterocycle, is also a common feature in numerous pharmaceuticals, influencing potency, selectivity, and pharmacokinetic parameters. The linkage of these two fragments at the 2-position of the piperidine and the 4-position of the pyridine creates a unique spatial arrangement of atoms that could confer novel pharmacology.

Given the structural precedents, it is hypothesized that this compound may exhibit affinity for G-protein coupled receptors (GPCRs) or ion channels within the CNS. Therefore, the initial pharmacological profiling will be directed towards a broad screen of CNS targets, followed by more focused investigations based on preliminary findings. This guide will delineate the critical experiments required to build a foundational understanding of this compound's biological activity.

In Vitro Pharmacological Profiling: Target Identification and Functional Characterization

The primary objective of the in vitro profiling is to identify the molecular targets of this compound and to characterize the nature of its interaction with these targets (e.g., agonist, antagonist, or modulator).

Primary Target Screening: Radioligand Binding Assays

The initial step is to screen the compound against a panel of receptors, ion channels, and transporters commonly implicated in CNS function. A radioligand binding assay is a robust and sensitive method for determining the affinity of a compound for a specific target.[1][2]

Causality of Experimental Choice: A broad panel screen is a cost-effective and efficient way to survey a wide range of potential targets without a preconceived bias. This approach maximizes the probability of identifying the primary target(s) and any significant off-target interactions early in the discovery process.

Experimental Protocol: GPCR Radioligand Competition Binding Assay [3][4]

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinity Profile

TargetRadioligandKi (nM) of this compound
Dopamine D2 Receptor[3H]-Spiperone15
Serotonin 5-HT2A Receptor[3H]-Ketanserin85
Adrenergic α1 Receptor[3H]-Prazosin250
Muscarinic M1 Receptor[3H]-Pirenzepine>1000
GABA-A Receptor[3H]-Flunitrazepam>1000

This table presents hypothetical data for illustrative purposes.

Functional Activity Assessment: GTPγS Binding and cAMP Assays

Once a primary target with significant binding affinity is identified (e.g., the Dopamine D2 receptor in our hypothetical data), the next step is to determine the functional consequence of this binding. GTPγS binding and cyclic AMP (cAMP) assays are widely used to assess the agonist or antagonist activity of compounds at GPCRs.[5][6][7]

Causality of Experimental Choice: The GTPγS binding assay directly measures G-protein activation, an early event in GPCR signaling, making it a sensitive method to distinguish between full and partial agonists.[8] The cAMP assay measures the downstream consequence of G-protein activation (or inhibition) of adenylyl cyclase, providing a more integrated measure of cellular response.[9][10]

Experimental Protocol: [35S]GTPγS Binding Assay [6][8]

  • Membrane Preparation: Use the same membrane preparation expressing the target GPCR as in the binding assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the reaction by rapid filtration and quantify the [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

Experimental Protocol: cAMP ELISA Assay [9][10][11]

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (for antagonist mode, add a fixed concentration of a known agonist).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • ELISA: Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a commercial kit to quantify the amount of cAMP in each well.

  • Data Analysis: Generate a standard curve and determine the cAMP concentration for each sample. Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 or IC50.

Data Presentation: Hypothetical Functional Activity at the Dopamine D2 Receptor

AssayParameterValue for this compound
[35S]GTPγS BindingEC50 (nM)>1000
Emax (%)<10
cAMP Inhibition (Antagonist Mode)IC50 (nM)25

This hypothetical data suggests that this compound is an antagonist at the Dopamine D2 receptor.

Visualization: In Vitro Profiling Workflow

G cluster_0 In Vitro Profiling A Broad Panel Radioligand Binding Screen B Identify Primary Target(s) (e.g., Dopamine D2 Receptor) A->B High Affinity Hit C Functional Assays (GTPγS & cAMP) B->C D Determine Mode of Action (e.g., Antagonist) C->D

Caption: Workflow for in vitro target identification and functional characterization.

In Vitro ADME/Tox Profiling: Assessing Drug-like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior and identifying potential liabilities.

Membrane Permeability: Caco-2 Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of orally administered drugs.[12][13][14][15]

Causality of Experimental Choice: This assay provides a measure of a compound's ability to cross a cellular monolayer, which is a key determinant of oral bioavailability. It can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Experimental Protocol: Caco-2 Permeability Assay [12][14][16]

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (A-to-B permeability). In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side (B-to-A permeability).

  • Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess active efflux.

Metabolic Stability: Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.[17][18][19][20]

Causality of Experimental Choice: High metabolic instability can lead to rapid clearance of the compound in vivo, resulting in poor bioavailability and a short duration of action. This assay helps to identify such liabilities early.

Experimental Protocol: Liver Microsomal Stability Assay [18][19][21]

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human or rodent), the test compound, and a NADPH-regenerating system in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).

Data Presentation: Hypothetical In Vitro ADME Profile

AssayParameterValue for this compound
Caco-2 PermeabilityPapp (A-B) (10-6 cm/s)8.5
Efflux Ratio1.2
Human Liver Microsomal Stabilityt1/2 (min)45
CLint (µL/min/mg protein)20

This hypothetical data suggests good permeability and moderate metabolic stability.

Visualization: ADME Profiling Workflow

G cluster_1 In Vitro ADME Profiling E Caco-2 Permeability Assay F Assess Oral Absorption Potential E->F G Liver Microsomal Stability Assay H Predict Metabolic Clearance G->H

Caption: Workflow for in vitro ADME/Tox assessment.

In Vivo Pharmacological Profiling: Preliminary CNS Activity Assessment

Based on the in vitro profile of this compound as a hypothetical Dopamine D2 receptor antagonist with good drug-like properties, preliminary in vivo studies in rodents are warranted to assess its CNS effects.

Rodent Pharmacokinetic (PK) Study

A preliminary PK study in rats is essential to understand the absorption, distribution, metabolism, and excretion of the compound in a living system and to establish a dose-response relationship for subsequent pharmacodynamic studies.[22][23][24]

Causality of Experimental Choice: Understanding the PK profile is critical for designing meaningful in vivo efficacy studies. It helps in selecting appropriate doses, dosing routes, and sampling time points.

Experimental Protocol: Rat Pharmacokinetic Study [22][23]

  • Animal Dosing: Administer this compound to two groups of rats: one group receives an intravenous (IV) dose and the other receives an oral (PO) dose.

  • Blood Sampling: Collect blood samples at multiple time points after dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Behavioral Models

Given the hypothetical D2 antagonist profile, behavioral models relevant to antipsychotic and anxiolytic activity are appropriate for initial in vivo testing.

Causality of Experimental Choice: The elevated plus maze is a standard model for assessing anxiety-like behavior.[25][26][27][28] The rotarod test is used to evaluate motor coordination and potential extrapyramidal side effects, which are a concern for D2 antagonists.[29][30][31][32] The forced swim test is a common screening tool for antidepressant-like activity, which can also be modulated by dopaminergic pathways.[33][34][35][36][37]

Experimental Protocol: Elevated Plus Maze in Mice [25][26][27]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Dose mice with the test compound or vehicle. Place each mouse in the center of the maze and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Experimental Protocol: Rotarod Test in Mice [29][30][31][38]

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Procedure: Train the mice to stay on the rotating rod. On the test day, dose the mice with the compound or vehicle and place them on the accelerating rotarod.

  • Data Collection: Record the latency to fall from the rod.

  • Data Analysis: A decrease in the latency to fall indicates impaired motor coordination.

Experimental Protocol: Forced Swim Test in Mice [33][34][35]

  • Apparatus: A cylinder filled with water.

  • Procedure: Dose mice with the test compound or vehicle. Place each mouse in the water-filled cylinder for a 6-minute session.

  • Data Collection: Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A decrease in immobility time is suggestive of an antidepressant-like effect.

Data Presentation: Hypothetical In Vivo Profile

StudySpeciesKey Finding
PharmacokineticsRatOral bioavailability of 40%, brain-to-plasma ratio of 2.5
Elevated Plus MazeMouseIncreased time spent in open arms at 10 mg/kg
RotarodMouseNo significant effect on motor coordination up to 30 mg/kg
Forced Swim TestMouseNo significant change in immobility time

This hypothetical data suggests that this compound is orally bioavailable, brain-penetrant, and exhibits anxiolytic-like effects without impairing motor function at the tested doses.

Visualization: In Vivo Profiling Logic

G cluster_2 In Vivo Profiling I Rodent Pharmacokinetics (PK) J Establish Dose-Exposure Relationship I->J K Behavioral Models (Elevated Plus Maze, Rotarod, Forced Swim Test) J->K Inform Dose Selection L Assess CNS Effects & Potential Side Effects K->L

Caption: Logical progression for initial in vivo pharmacological assessment.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to the initial pharmacological profiling of this compound. The proposed workflow, from broad in vitro screening to targeted in vivo behavioral studies, is designed to generate a foundational dataset that will illuminate the compound's mechanism of action, therapeutic potential, and drug-like properties. The hypothetical data presented herein illustrates a potential outcome where the compound emerges as a brain-penetrant Dopamine D2 antagonist with anxiolytic-like properties and a favorable safety profile in preliminary assessments.

Should the experimental data align with such a profile, future work would involve more extensive in vivo pharmacology in disease-relevant models, detailed off-target liability screening, and comprehensive toxicology studies to further validate its potential as a clinical candidate. This structured approach ensures that critical data is generated at each stage to enable informed decision-making and efficiently advance promising new chemical entities through the drug discovery pipeline.

References

Exploring the Chemical Space of 4-(Piperidin-2-yl)pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a testament to nature's efficiency and a cornerstone of synthetic drug design.[1] Its prevalence in over twenty classes of pharmaceuticals underscores its role as a "privileged scaffold," offering a unique combination of structural rigidity, three-dimensionality, and synthetic tractability.[1] When coupled with the versatile pyridine moiety, specifically in the 4-(piperidin-2-yl)pyridine arrangement, a chemical space ripe for exploration emerges. This guide provides an in-depth technical exploration of this scaffold, offering insights into its synthesis, structural nuances, and burgeoning therapeutic applications. For researchers and scientists in drug development, understanding the intricacies of this chemical framework is paramount to unlocking its full therapeutic potential.

I. Strategic Synthesis of the this compound Core: A Modular Approach

The construction of the this compound scaffold necessitates a strategic approach, often involving the creation of the substituted piperidine ring followed by its coupling to the pyridine nucleus, or vice versa. The choice of synthetic route is dictated by the desired substitution patterns and stereochemistry.

A. Key Synthetic Strategies

Cross-coupling reactions are a powerful tool for forging the C-C bond between the piperidine and pyridine rings. Methods like the Negishi and Suzuki-Miyaura couplings offer broad functional group tolerance and reliable bond formation.[2][3]

  • Negishi Coupling: This reaction typically involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, this could involve the coupling of a 2-(halopiperidine) derivative with a 4-pyridylzinc reagent, or a 4-halopyridine with a 2-(piperidyl)zinc reagent. The Negishi coupling is known for its high yields and tolerance of a wide range of functional groups.

  • Suzuki-Miyaura Coupling: This versatile method employs a palladium catalyst to couple an organoboron compound with a halide. A common strategy would be the reaction of a 2-(boryl)piperidine derivative with a 4-halopyridine. The stability and low toxicity of boronic acids and their derivatives make the Suzuki coupling an attractive option for pharmaceutical synthesis.

Diagram of a Generalized Cross-Coupling Strategy:

G cluster_0 Piperidine Precursor cluster_1 Pyridine Precursor P N-Protected 2-Halopiperidine or 2-Borylpiperidine Catalyst Pd or Ni Catalyst + Ligand + Base P->Catalyst Py 4-Pyridylboronic Acid or 4-Halopyridine Py->Catalyst Product N-Protected This compound Catalyst->Product Cross-Coupling FinalProduct This compound (after deprotection) Product->FinalProduct Deprotection

Caption: Generalized cross-coupling approach for the synthesis of the this compound core.

B. Control of Stereochemistry

A critical consideration in the synthesis of 2-substituted piperidines is the control of stereochemistry at the C2 position. Enantiomerically pure starting materials or asymmetric catalytic methods are often employed to achieve the desired stereoisomer. Catalytic asymmetric synthesis of 2-substituted piperidines has been a subject of intense research, with various methods developed to introduce chirality with high enantioselectivity.

C. Nitrogen Protection and Deprotection

Throughout the synthetic sequence, the piperidine nitrogen is typically protected to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal in the final step. For instance, the Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis.

II. Structural and Physicochemical Landscape

The three-dimensional conformation of the this compound scaffold plays a pivotal role in its interaction with biological targets. Understanding its conformational preferences is therefore essential for rational drug design.

A. Conformational Analysis

Computational studies and experimental data, such as X-ray crystallography and NMR spectroscopy, have shown that 2-arylpiperidines often exhibit a preference for the aryl group to occupy an axial position. This is attributed to the avoidance of allylic 1,3-strain that would occur in the equatorial conformation. This axial preference can significantly influence the orientation of substituents and their ability to engage with binding pockets of target proteins.

Diagram of Conformational Preference:

G cluster_eq cluster_ax Equatorial Equatorial Conformer (Less Favored) Equilibrium Equatorial->Equilibrium Axial Axial Conformer (More Favored) Equilibrium->Axial Eq_img Ax_img

Caption: Equilibrium between equatorial and axial conformers of a 2-substituted piperidine.

B. Physicochemical Properties

The physicochemical properties of this compound derivatives, such as lipophilicity (LogP), polar surface area (PSA), and pKa, are critical determinants of their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). These properties can be fine-tuned by introducing various substituents on both the piperidine and pyridine rings. A database entry for the parent compound, this compound, provides predicted ADMET properties, suggesting good potential for human intestinal absorption and blood-brain barrier penetration.[4]

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueImplication
Molecular Weight162.23 g/mol Favorable for oral bioavailability
XlogP1.10Moderate lipophilicity
H-Bond Donor1Potential for hydrogen bonding interactions
H-Bond Acceptor2Potential for hydrogen bonding interactions
Human Intestinal AbsorptionHigh (99.32% probability)Good potential for oral absorption
Blood-Brain Barrier PenetrationHigh (90.00% probability)Potential for CNS activity

Data sourced from PlantaeDB[4]

III. Biological Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been explored for its potential in targeting a range of biological systems, with a particular focus on receptors in the central nervous system.

A. Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes. The pyridine nitrogen of nicotinic agonists is known to act as a hydrogen bond acceptor in the receptor's binding site.[5] The this compound scaffold, possessing a basic piperidine nitrogen and a pyridine ring, presents a compelling framework for the design of novel nAChR modulators. Structure-activity relationship (SAR) studies on related nicotinic agonists have highlighted the importance of the distance and orientation between the cationic center (the protonated piperidine nitrogen) and the hydrogen bond acceptor (the pyridine nitrogen) for potent activity.[6]

B. Dopamine Receptor Ligands

Derivatives of 4-phenylpiperidine have been extensively studied as ligands for dopamine receptors, particularly the D2 subtype.[7] These compounds have shown utility as antipsychotics and treatments for other neurological disorders. The this compound scaffold can be considered a bioisosteric replacement for the 4-phenylpiperidine core, where the phenyl ring is replaced by a pyridine ring. This substitution can modulate the electronic properties and hydrogen bonding potential of the molecule, potentially leading to altered selectivity and efficacy profiles at dopamine receptors. For instance, 4-heterocyclylpiperidines have been investigated as selective ligands for the dopamine D4 receptor.[8]

C. General Workflow for Biological Evaluation

A typical workflow for the biological evaluation of a library of this compound derivatives would involve a tiered screening approach.

Diagram of a Biological Evaluation Workflow:

G Start Synthesized Compound Library PrimaryScreen Primary Screening (e.g., Radioligand Binding Assay) Start->PrimaryScreen HitID Hit Identification (Potency & Selectivity) PrimaryScreen->HitID SecondaryScreen Secondary Functional Assays (e.g., Calcium Flux, Electrophysiology) HitID->SecondaryScreen LeadGen Lead Generation SecondaryScreen->LeadGen InVivo In Vivo Efficacy & PK/PD Studies LeadGen->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A streamlined workflow for the biological evaluation of novel compounds.

IV. Experimental Protocols: A Representative Synthesis

Protocol: One-Pot Negishi Cross-Coupling for α-Arylation of N-Boc-piperidine

Materials:

  • N-Boc-piperidine

  • s-Butyllithium (in cyclohexane)

  • Zinc chloride (in THF)

  • 4-Bromopyridine

  • PdCl2(dppf) (or other suitable palladium catalyst)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Lithiation: To a solution of N-Boc-piperidine in anhydrous toluene at -78 °C under an inert atmosphere (e.g., argon), add s-butyllithium dropwise. Stir the mixture at this temperature for 1-2 hours.

  • Transmetalation: To the resulting solution, add a solution of zinc chloride in THF dropwise at -78 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cross-Coupling: To the organozinc reagent, add 4-bromopyridine and the palladium catalyst. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-4-(piperidin-2-yl)pyridine.

  • Deprotection: Dissolve the purified N-Boc protected product in a suitable solvent (e.g., dichloromethane) and treat with a strong acid (e.g., trifluoroacetic acid) at room temperature to remove the Boc protecting group. After completion, neutralize the reaction and perform an appropriate work-up to isolate the final this compound product.

This protocol is adapted from a general procedure for α-arylation of piperidines and should be optimized for the specific substrates.[9]

V. Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutics. Its synthesis, while requiring careful control of stereochemistry and protecting group strategies, is achievable through modern cross-coupling methodologies. The inherent structural features of this scaffold make it a compelling candidate for targeting CNS receptors, such as nAChRs and dopamine receptors. Future exploration of this chemical space, guided by a deep understanding of its synthesis and SAR, will undoubtedly lead to the identification of new and potent drug candidates. The continued development of efficient and stereoselective synthetic methods will be crucial in fully unlocking the therapeutic potential of this versatile molecular framework.

References

Methodological & Application

Application Note & Synthesis Protocol: 4-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(piperidin-2-yl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its unique three-dimensional architecture and basic nitrogen centers allow for critical interactions with a variety of biological targets. This document provides detailed, field-proven protocols for the synthesis of this compound, targeting researchers and professionals in drug discovery and development. We will explore two primary synthetic strategies: a classical, robust catalytic hydrogenation for racemic synthesis and a state-of-the-art asymmetric hydrogenation for producing enantioenriched products. The causality behind experimental choices, safety considerations, and analytical validation are discussed in detail to ensure reliable and reproducible outcomes.

Introduction: Significance of the this compound Moiety

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products.[3] When substituted at the 2-position with a pyridine ring, the resulting molecule, this compound, presents a valuable building block for drug design. Its derivatives have shown a wide spectrum of biological activities, including applications as analgesics, antiamnestic agents, and treatments for neurological and psychiatric disorders.[4] The development of efficient and stereocontrolled synthetic routes is therefore a critical endeavor for advancing chemical libraries and accelerating drug discovery programs.[1]

The primary challenge in synthesizing this molecule lies in the selective reduction of one of the two pyridine rings of a bipyridine precursor. This guide will detail methodologies to achieve this transformation effectively.

Synthetic Strategies & Rationale

The most direct and atom-economical approach to this compound is the partial reduction of a corresponding bipyridine precursor. The choice between a racemic or an enantioselective synthesis depends entirely on the specific goals of the research program.

  • Strategy 1: Heterogeneous Catalytic Hydrogenation. This is the workhorse method for producing racemic this compound. It involves the use of a transition metal catalyst (e.g., Platinum, Palladium, Rhodium) and hydrogen gas to reduce one of the pyridine rings.[5][6] The reaction is typically performed under acidic conditions, which protonates the pyridine nitrogen, activating the ring towards reduction.[5] This method is highly scalable, uses relatively inexpensive reagents, and is procedurally straightforward.

  • Strategy 2: Asymmetric Hydrogenation. For many pharmaceutical applications, a single enantiomer is required to ensure target specificity and reduce off-target effects. Asymmetric hydrogenation utilizes a chiral catalyst, typically an Iridium or Rhodium complex with a chiral ligand, to achieve a stereoselective reduction.[4] This approach often requires the pre-activation of the pyridine substrate into a pyridinium salt to facilitate coordination with the metal center and achieve high enantioselectivity.[4]

Below, we provide detailed protocols for both approaches, starting from the commercially available 2,4'-bipyridine.

Protocol 1: Racemic Synthesis via Catalytic Hydrogenation

This protocol describes the complete reduction of one pyridine ring of 2,4'-bipyridine using Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, under a hydrogen atmosphere. The use of glacial acetic acid as the solvent is crucial as it protonates the pyridine rings, increasing their susceptibility to hydrogenation.[5]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,4'-Bipyridine in Glacial Acetic Acid catalyst Add PtO₂ Catalyst start->catalyst vessel Transfer to Parr Shaker or Hydrogenation Vessel catalyst->vessel purge Purge with N₂ then H₂ vessel->purge hydrogenate Hydrogenate at 50-70 bar H₂ (Monitor H₂ uptake) purge->hydrogenate filter Filter through Celite to Remove Catalyst hydrogenate->filter concentrate Concentrate Under Reduced Pressure filter->concentrate basify Dissolve in H₂O & Basify with aq. NaOH to pH > 12 concentrate->basify extract Extract with Dichloromethane or Ethyl Acetate basify->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify final Isolate Pure Product purify->final

Caption: Workflow for racemic this compound synthesis.

Step-by-Step Methodology
  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 2,4'-bipyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate). Stir until fully dissolved.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Expertise & Experience: PtO₂ is often pyrophoric when finely divided and exposed to hydrogen. Handle with care. The catalyst loading can be optimized; lower loadings may require longer reaction times or higher pressures.

  • Hydrogenation: Seal the vessel. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel to 50-70 bar with hydrogen.[5] Begin vigorous stirring and maintain the reaction at room temperature.

    • Trustworthiness: The reaction progress is monitored by observing the drop in hydrogen pressure from the reservoir tank. The theoretical hydrogen uptake for the reduction of one pyridine ring is 3 molar equivalents.

  • Reaction Completion & Work-up: Once hydrogen uptake ceases (typically 6-24 hours), carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter it through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with additional methanol.

    • Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air, as residual hydrogen may ignite. Quench the filter cake carefully with water.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.

  • Neutralization and Extraction: Dissolve the resulting residue in water. Cool the aqueous solution in an ice bath and carefully add a concentrated solution of sodium hydroxide (e.g., 6M NaOH) until the pH is >12.

  • Product Isolation: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography to obtain the final this compound.

Quantitative Data Summary
ParameterValue/ConditionRationale
Substrate 2,4'-BipyridineDirect precursor to the target molecule.
Catalyst PtO₂ (Adams' catalyst)Effective for pyridine hydrogenation under acidic conditions.[5]
Catalyst Loading 1-5 mol%Balances reaction rate with cost and ease of removal.
Solvent Glacial Acetic AcidActivates the pyridine ring for reduction.[5]
H₂ Pressure 50-70 barSufficient pressure to drive the reaction efficiently at room temp.[5][7]
Temperature Room TemperatureMild conditions prevent over-reduction or side reactions.
Typical Yield 70-90%High efficiency is expected for this transformation.

Protocol 2: Enantioselective Synthesis via Asymmetric Hydrogenation

This advanced protocol aims to produce an enantioenriched version of this compound. The strategy involves the formation of an N-benzyl pyridinium salt of the 2,4'-bipyridine, which is then subjected to hydrogenation using a chiral Iridium catalyst.[4] The final step is the removal of the N-benzyl protecting group.

Reaction Scheme Overview

G cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Asymmetric Hydrogenation cluster_step3 Step 3: Debenzylation A 2,4'-Bipyridine B N-Benzyl-4-(pyridin-2-yl)pyridinium bromide reagent1 + Benzyl Bromide (Toluene, Reflux) C N-Benzyl-4-(piperidin-2-yl)pyridinium bromide reagent2 + H₂ (70 bar) [Ir(COD)Cl]₂ / (S)-MeO-BoQPhos (DCM, 40 °C) reagent1->B reagent3 + α-Chloroethyl chloroformate (ACE-Cl) then MeOH, Reflux reagent2->C D This compound reagent3->D

Caption: Three-stage asymmetric synthesis of this compound.

Step-by-Step Methodology

Part A: Synthesis of N-Benzyl-4-(pyridin-2-yl)pyridinium bromide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4'-bipyridine (1.0 eq) in toluene.

  • Reagent Addition: Add benzyl bromide (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. A precipitate will form.

  • Isolation: Cool the reaction to room temperature. Collect the solid precipitate by filtration, wash with cold toluene, and dry under vacuum to yield the pyridinium salt.

Part B: Iridium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a vial with the Iridium precursor [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (S)-MeO-BoQPhos) (1.1 mol%). Add degassed dichloromethane (DCM). Stir for 30 minutes to form the active catalyst.

    • Expertise & Experience: The choice of chiral ligand is critical for achieving high enantioselectivity. MeO-BoQPhos has been shown to be effective for the asymmetric reduction of various 2-alkylpyridines.[4] Strict anaerobic and anhydrous conditions are essential for catalyst activity.

  • Hydrogenation: In a separate high-pressure vessel, add the N-benzyl pyridinium salt (1.0 eq) from Part A. Transfer the prepared catalyst solution to the vessel via cannula.

  • Reaction: Seal the vessel, purge with nitrogen and then hydrogen. Pressurize with H₂ to 70 bar and heat to 40 °C. Stir vigorously for 24-48 hours.

  • Work-up: After cooling and venting, concentrate the reaction mixture under reduced pressure. The crude product can be used directly in the next step.

Part C: N-Debenzylation

  • Reaction Setup: Dissolve the crude product from Part B in methanol.

  • Reagent Addition: Add α-chloroethyl chloroformate (ACE-Cl) (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours.

  • Methanolysis: Cool the reaction and concentrate under reduced pressure. Add methanol and reflux for another 1 hour to hydrolyze the carbamate intermediate.

  • Isolation: Remove the solvent in vacuo. The product is typically isolated as the hydrochloride salt. An aqueous work-up with base, as described in Protocol 1 (Steps 8-11), can be performed to isolate the free base.

    • Trustworthiness: The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC analysis.

Quantitative Data Summary
ParameterValue/ConditionRationale
Precursor N-Benzyl-4-(pyridin-2-yl)pyridiniumActivates the pyridine ring for asymmetric reduction.[4]
Catalyst [Ir(COD)Cl]₂ / (S)-MeO-BoQPhosA well-established chiral catalyst system for this class of transformation.[4]
H₂ Pressure ~70 barStandard pressure for iridium-catalyzed hydrogenations.
Deprotection ACE-Cl / MethanolA common and effective method for N-debenzylation.[4]
Expected e.e. >90%High enantioselectivity is achievable with the right ligand/substrate combination.[4]
Overall Yield 50-70% (over 3 steps)Multi-step synthesis results in a lower overall yield compared to the racemic route.

Conclusion

The synthesis of this compound can be effectively achieved through established chemical methodologies. For rapid production of racemic material for initial screening, classical heterogeneous catalytic hydrogenation with PtO₂ offers a robust, high-yielding, and scalable route. For applications demanding stereochemical purity, a multi-step asymmetric approach involving pyridinium salt formation, chiral iridium-catalyzed hydrogenation, and subsequent deprotection provides access to highly enantioenriched products. The protocols detailed herein are designed to be self-validating and provide the necessary technical insights for successful implementation in a research or drug development setting.

References

Application Notes and Protocols: Strategic Functionalization of 4-(Piperidin-2-yl)pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(piperidin-2-yl)pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its unique architecture, featuring a basic pyridine ring and a chiral piperidine moiety, offers multiple vectors for chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide provides a comprehensive overview of key experimental procedures for the strategic functionalization of this compound, targeting researchers and scientists in the field of drug development. We will delve into the practical aspects of N-H functionalization of the piperidine ring and C-H functionalization of the pyridine ring, offering detailed, step-by-step protocols and the scientific rationale behind these methodologies.

Strategic Considerations for Functionalization

The functionalization of this compound presents distinct opportunities at both the piperidine and pyridine nitrogens, as well as the C-H bonds of both rings. The piperidine nitrogen, a secondary amine, is a prime site for introducing substituents via N-alkylation and N-arylation, which can significantly impact a molecule's interaction with biological targets. The pyridine ring, being electron-deficient, offers unique challenges and opportunities for C-H functionalization, allowing for the introduction of alkyl and aryl groups that can modulate properties such as metabolic stability and target engagement.

A crucial initial step in many synthetic routes involving this compound is the protection of the piperidine nitrogen. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, prevents unwanted side reactions at the more nucleophilic piperidine nitrogen, thereby enabling selective functionalization at other positions.

Part 1: Protection of the Piperidine Nitrogen

Rationale for Protection

The secondary amine of the piperidine ring is significantly more nucleophilic than the pyridine nitrogen. To achieve selective functionalization, particularly on the pyridine ring or at other sites of a more complex molecule, it is often necessary to temporarily protect the piperidine nitrogen. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2]

Experimental Protocol: N-Boc Protection of this compound

This protocol describes the protection of the piperidine nitrogen of this compound using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-(piperidin-2-yl)pyridine.

Expected Outcome:

This procedure typically provides the N-Boc protected product in high yield (>90%). The product can be characterized by ¹H NMR, ¹³C NMR, and HRMS.

Part 2: N-H Functionalization of the Piperidine Ring

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[3][4] This reaction is highly versatile, with a broad substrate scope and functional group tolerance.

Conceptual Workflow for Buchwald-Hartwig Amination

sub Substrates: This compound Aryl Halide reaction Reaction: Heat (80-110 °C) Inert Atmosphere sub->reaction reagents Reagents: Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) reagents->reaction solvent Solvent: Toluene solvent->reaction workup Work-up & Purification reaction->workup product Product: N-Aryl-4-(piperidin-2-yl)pyridine workup->product

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of this compound

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of secondary amines.[3]

Materials:

  • This compound

  • Aryl bromide or iodide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq) to an oven-dried Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Quantitative Data Summary (Representative Examples):

Aryl HalideProductYield (%)
BromobenzeneN-Phenyl-4-(piperidin-2-yl)pyridine75-85
4-BromoanisoleN-(4-Methoxyphenyl)-4-(piperidin-2-yl)pyridine80-90
3-BromopyridineN-(Pyridin-3-yl)-4-(piperidin-2-yl)pyridine65-75
N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for the N-alkylation of secondary amines.[5][6] The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7]

Mechanism of Reductive Amination

amine This compound iminium Iminium Ion Intermediate amine->iminium + Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->iminium product N-Alkyl-4-(piperidin-2-yl)pyridine iminium->product Reduction reducer NaBH(OAc)₃ reducer->product

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: N-Alkylation of this compound

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-alkylated product.

Quantitative Data Summary (Representative Examples):

AldehydeProductYield (%)
BenzaldehydeN-Benzyl-4-(piperidin-2-yl)pyridine85-95
CyclohexanecarboxaldehydeN-Cyclohexylmethyl-4-(piperidin-2-yl)pyridine80-90
4-PyridinecarboxaldehydeN-(Pyridin-4-ylmethyl)-4-(piperidin-2-yl)pyridine75-85

Part 3: C-H Functionalization of the Pyridine Ring

C4-Selective Alkylation via Minisci Reaction

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles.[8] However, it often suffers from a lack of regioselectivity. A recent advancement involves the use of a removable blocking group on the pyridine nitrogen to direct the alkylation exclusively to the C4 position.[9][10]

Workflow for C4-Selective Minisci Alkylation

start N-Boc-4-(piperidin-2-yl)pyridine blocking Installation of Blocking Group (e.g., from maleic acid) start->blocking minisci Minisci Reaction: Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈ blocking->minisci deprotection Removal of Blocking Group (e.g., DBU) minisci->deprotection product C4-Alkyl-N-Boc-4-(piperidin-2-yl)pyridine deprotection->product

Caption: Strategy for C4-selective Minisci alkylation.

Experimental Protocol: C4-Alkylation of N-Boc-4-(piperidin-2-yl)pyridine

This protocol is adapted from the procedure developed by Baran and coworkers.[9]

Materials:

  • N-Boc-4-(piperidin-2-yl)pyridine (prepared as in Part 1)

  • Maleic anhydride

  • Carboxylic acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1,2-Dichloroethane (DCE)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

Procedure:

Step 1: Formation of the Pyridinium Salt (Blocking Group Installation)

  • To a solution of N-Boc-4-(piperidin-2-yl)pyridine (1.0 eq) in DCE, add maleic anhydride (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the pyridinium salt.

Step 2: Minisci Alkylation

  • To the solution containing the pyridinium salt, add the carboxylic acid (2.0 eq), AgNO₃ (20 mol%), and (NH₄)₂S₂O₈ (2.0 eq) in water.

  • Stir the biphasic mixture vigorously at 50 °C for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Concentrate the organic layer to obtain the crude C4-alkylated pyridinium salt.

Step 3: Removal of the Blocking Group

  • Dissolve the crude product from Step 2 in DCM.

  • Add DBU (3.0 eq) and stir at room temperature for 30 minutes.

  • Wash the reaction mixture with 1 N NaOH and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the C4-alkylated product.

Quantitative Data Summary (Representative Examples):

Carboxylic AcidProductYield (%)
Cyclohexanecarboxylic acid4-(Cyclohexyl)-N-Boc-4-(piperidin-2-yl)pyridine70-80
Pivalic acid4-(tert-Butyl)-N-Boc-4-(piperidin-2-yl)pyridine65-75
Adamantane-1-carboxylic acid4-(Adamantan-1-yl)-N-Boc-4-(piperidin-2-yl)pyridine60-70

Characterization Data

The successful synthesis of the functionalized this compound derivatives should be confirmed by standard analytical techniques.

Table of Representative Spectroscopic Data:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)HRMS (m/z)
N-Boc-4-(piperidin-2-yl)pyridine 8.55 (d, 2H), 7.20 (d, 2H), 4.50 (br s, 1H), 3.90 (m, 1H), 2.80 (m, 1H), 1.80-1.50 (m, 6H), 1.45 (s, 9H)160.2, 155.1, 149.8, 121.5, 80.1, 55.3, 42.1, 30.5, 28.4, 25.6[M+H]⁺ calcd for C₁₅H₂₃N₂O₂: 263.1754; found: 263.1759
N-Benzyl-4-(piperidin-2-yl)pyridine 8.50 (d, 2H), 7.35-7.20 (m, 7H), 3.60 (s, 2H), 3.20 (m, 1H), 2.90 (m, 1H), 2.40 (m, 1H), 1.90-1.60 (m, 6H)161.5, 150.1, 138.2, 129.5, 128.3, 127.2, 121.8, 63.2, 58.9, 54.1, 32.8, 26.1, 24.9[M+H]⁺ calcd for C₁₇H₂₁N₂: 253.1705; found: 253.1701
4-(tert-Butyl)-N-Boc-4-(piperidin-2-yl)pyridine 8.45 (s, 1H), 7.10 (s, 1H), 4.55 (br s, 1H), 3.95 (m, 1H), 2.85 (m, 1H), 1.85-1.55 (m, 6H), 1.48 (s, 9H), 1.30 (s, 9H)165.1, 155.0, 150.2, 118.5, 80.3, 55.1, 41.9, 34.8, 30.7, 29.5, 28.4, 25.4[M+H]⁺ calcd for C₁₉H₃₁N₂O₂: 320.2431; found: 320.2435

Conclusion

The protocols detailed in this guide offer robust and versatile methods for the functionalization of the this compound scaffold. By employing strategic protection and a range of modern synthetic methodologies, researchers can efficiently generate diverse libraries of novel compounds for drug discovery programs. The ability to selectively modify the piperidine nitrogen and the pyridine C4-position provides powerful tools for optimizing the biological activity and pharmacokinetic properties of this important heterocyclic core.

References

Application Notes & Protocols: The 4-(Piperidin-2-yl)pyridine Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-2-yl)pyridine moiety represents a compelling and strategically significant scaffold in medicinal chemistry. It elegantly combines the structural and physicochemical properties of two highly "privileged" heterocyclic systems: pyridine and piperidine.[1][2][3] The pyridine ring, an aromatic bioisostere of benzene, offers a key hydrogen bond acceptor and can participate in π-stacking interactions, making it a frequent component in kinase inhibitors and other targeted therapies.[4][5] The piperidine ring provides a saturated, three-dimensional character that can improve solubility and metabolic stability while offering a versatile point for substitution to modulate pharmacokinetics and explore target binding pockets.[1][2]

The specific linkage at the 2-position of the piperidine ring introduces a chiral center, allowing for stereospecific interactions with biological targets, and fixes the two rings in a distinct spatial orientation. This guide provides an in-depth exploration of the this compound scaffold, detailing its synthesis, derivatization strategies, and application in designing targeted therapeutics, with a focus on kinase inhibitors and agents active in the central nervous system (CNS).

Part 1: Synthesis and Chemical Manipulation of the Scaffold

A robust and versatile synthetic strategy is paramount for any scaffold-based drug discovery program. The ability to rapidly generate diverse analogues is essential for establishing meaningful Structure-Activity Relationships (SAR). The this compound scaffold offers two primary handles for chemical modification: the secondary amine of the piperidine ring and the pyridine ring itself.

Rationale for Synthetic Strategy

The chosen synthetic approach must be efficient and amenable to diversification. The key is to build a library of compounds by modifying the scaffold at its key positions. The secondary amine on the piperidine is an ideal site for introducing a wide array of substituents via well-established reactions like reductive amination, acylation, or sulfonylation. These modifications allow for fine-tuning of potency, selectivity, and physicochemical properties such as lipophilicity and hydrogen bonding potential.

Start Starting Materials (e.g., 2,4'-Bipyridine) Scaffold Core Scaffold This compound Start->Scaffold Catalytic Hydrogenation N_Mod N1-Piperidine Derivatization Scaffold->N_Mod Alkylation, Acylation, Sulfonylation, etc. Py_Mod Pyridine Ring Functionalization (Advanced) Scaffold->Py_Mod Substitution Rxns Library Diverse Chemical Library N_Mod->Library Py_Mod->Library Screening Biological Screening Library->Screening

Caption: General workflow for synthesis and diversification of the this compound scaffold.

Protocol 1: Synthesis of the Core this compound Scaffold

This protocol describes a general method for the synthesis of the racemic scaffold via catalytic hydrogenation of 2-(pyridin-4-yl)pyridine.

Causality: Catalytic hydrogenation is a reliable and scalable method for reducing the pyridine ring to a piperidine. The choice of catalyst (e.g., Platinum(IV) oxide) and conditions (acidic medium, pressure) is critical to achieve selective reduction of one ring over the other and to prevent over-reduction. An acidic medium protonates the pyridine nitrogens, facilitating the hydrogenation process.

Materials:

  • 2-(Pyridin-4-yl)pyridine

  • Platinum(IV) oxide (Adam's catalyst)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Hydrogenation apparatus

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-(pyridin-4-yl)pyridine (1.0 eq) in ethanol.

  • Carefully add concentrated HCl (1.1 eq) to the solution.

  • Add Platinum(IV) oxide (0.05 eq) to the mixture.

  • Seal the vessel and purge with nitrogen gas, then fill with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and basify to pH > 9 with saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain this compound.

Self-Validation/Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the structure, verify the presence of aliphatic protons corresponding to the piperidine ring and the disappearance of aromatic signals from the reduced pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₄N₂; MW: 162.23 g/mol ).[6]

Protocol 2: N-Alkylation of the Piperidine Moiety

This protocol details the derivatization of the scaffold's piperidine nitrogen via reductive amination, a robust method for introducing diverse functional groups.

Causality: Reductive amination is a two-step, one-pot reaction that is highly efficient and provides clean products. The initial reaction of the secondary amine with an aldehyde or ketone forms a transient iminium ion, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen because it is less basic and more selective than other hydrides, minimizing side reactions.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound in DCE.

  • Add the desired aldehyde or ketone. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add STAB portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting N-substituted derivative by column chromatography or preparative HPLC.

Part 2: Application in Kinase Inhibitor Design

The pyridine scaffold is a cornerstone of modern kinase inhibitor design, frequently acting as an ATP-competitive inhibitor by forming hydrogen bonds with the "hinge" region of the kinase active site.[4] The this compound framework is well-suited for this role, with the pyridine as the hinge-binder and the substituted piperidine projecting into other regions of the binding site to enhance potency and selectivity. This has been demonstrated in related scaffolds targeting ALK/ROS1, PIM-1, and MET kinases.[7][8][9]

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., MET, ALK) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Phosphorylates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->RTK Inhibits ATP Binding

Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.

Screening Cascade and SAR Development

The development of a potent and selective kinase inhibitor follows a logical workflow. An initial enzymatic assay identifies compounds that inhibit the target kinase's activity. Hits are then profiled in cell-based assays to confirm on-target activity and assess effects on cell proliferation.

Compound IDR¹ (N1-Piperidine)R² (Pyridine)Kinase IC₅₀ (nM)[8]Cell Proliferation IC₅₀ (µM)[8]
Scaffold HH>10,000>50
1a -CH₃H85025.1
1b -CH₂-PhH1204.2
1c -C(O)-PhH451.1
1d -C(O)-Ph6-Cl120.25

Table 1: Hypothetical SAR data for this compound derivatives targeting a representative kinase. Data structure is modeled on published reports for similar scaffolds.[8][10] This table illustrates how systematic modification of the R¹ and R² positions can lead to significant improvements in both enzymatic and cellular potency.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method to measure the enzymatic activity of a kinase and its inhibition by test compounds.

Causality: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate a light signal. A lower light signal indicates less ADP was produced, meaning the kinase was inhibited.

Materials:

  • Target Kinase

  • Kinase-specific substrate and cofactors

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. A typical starting concentration is 10 µM.

  • In the 384-well plate, add the test compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the kinase enzyme to all wells except the "no enzyme" control.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3: Application in CNS Drug Design

The physicochemical properties of the this compound scaffold, including its predicted ability to cross the blood-brain barrier (BBB), make it an attractive starting point for CNS-active agents.[6] The presence of two basic nitrogen atoms allows for potential interactions with receptors in the CNS, while the piperidine ring is a common feature in many approved CNS drugs.[1] Development in this area has yielded potent muscarinic acetylcholine receptor (mAChR) antagonists from similar pyridazine-piperidine scaffolds.[11][12]

Key Considerations for CNS Drug Design

Success in CNS drug design requires a multi-parameter optimization of not only potency but also BBB penetration, metabolic stability in the brain, and efflux by transporters like P-glycoprotein (P-gp).

PropertyPredicted Value for Scaffold[6]Desired Range for CNS DrugsRationale
Molecular Weight 162.23 g/mol < 450 g/mol Smaller molecules generally have better BBB permeability.
LogP 1.10 - 1.901.5 - 3.5Balances solubility and membrane permeability.
TPSA 24.90 Ų< 90 ŲLower polar surface area is correlated with better BBB penetration.
H-Bond Donors 1≤ 3Fewer donors improve membrane crossing.
H-Bond Acceptors 2≤ 7Controls polarity.
BBB Permeation Predicted: + (90%)HighEssential for reaching the target in the brain.

Table 2: Predicted physicochemical properties of the parent this compound scaffold and their relevance to CNS drug design.[6]

Protocol 4: In Vitro Blood-Brain Barrier Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB penetration.

Causality: This assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane mimicking the BBB, into an acceptor compartment. The rate of diffusion provides an estimate of a compound's potential for passive transport across the BBB. It is a cost-effective way to screen large numbers of compounds early in a project.

Materials:

  • PAMPA plate system (e.g., from Millipore or Corning)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and standards with known permeability

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Prepare the artificial membrane by injecting a solution of porcine brain lipid in dodecane onto the filter of the donor plate.

  • Prepare solutions of test compounds and standards in PBS in a separate 96-well plate (the donor plate).

  • Fill the wells of the acceptor plate with fresh PBS.

  • Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the permeability coefficient (Pe) using the known concentrations, volumes, and incubation time. Compare the results to known high- and low-permeability standards.

Part 4: ADME and Pharmacokinetic Profiling

A successful drug candidate must possess not only high potency but also favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early assessment of these properties is critical to avoid late-stage failures. The metabolic fate of pyridine and piperidine rings is a key consideration.[1][13]

Admin Drug Administration (Oral) Absorb Absorption (Gut) Admin->Absorb Distribute Distribution (Bloodstream) Absorb->Distribute Metabolism Metabolism (Liver) Distribute->Metabolism Excretion Excretion (Kidney/Bile) Distribute->Excretion Direct Clearance Target Target Tissue Distribute->Target Metabolism->Excretion Target->Distribute

Caption: A simplified overview of the ADME (pharmacokinetic) process.

Protocol 5: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Causality: Human liver microsomes contain a high concentration of drug-metabolizing enzymes. By incubating a test compound with microsomes and an NADPH-regenerating system (which provides the necessary cofactors for CYP450 activity), one can measure the rate at which the parent compound disappears over time. This provides a measure of intrinsic clearance, which can be used to predict in vivo hepatic clearance.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds and control compounds (high and low clearance)

  • Acetonitrile with internal standard (for quenching)

  • LC-MS/MS for quantification

Procedure:

  • Prepare a master mix of HLM and buffer. Pre-warm at 37 °C.

  • Add the test compound (at a low concentration, e.g., 1 µM) to the master mix.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Include a control reaction without the NADPH system to check for non-enzymatic degradation.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the rate of elimination (k).

  • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion

The this compound scaffold is a highly versatile and valuable starting point for drug discovery programs. Its constituent parts are well-established privileged structures that can be rationally combined to target a wide range of biological entities, including protein kinases and CNS receptors. By employing the robust synthetic, screening, and profiling protocols outlined in this guide, researchers can effectively explore the chemical space around this scaffold, optimize lead compounds, and develop novel therapeutics with improved potency, selectivity, and drug-like properties. The inherent chirality and defined structure of this scaffold provide a solid foundation for creating next-generation targeted medicines.

References

Application Notes and Protocols for Bioactivity Assessment of 4-(Piperidin-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

The 4-(piperidin-2-yl)pyridine scaffold is a privileged structural motif in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS). Its inherent stereochemistry and the basic nitrogen atoms of the piperidine and pyridine rings allow for diverse interactions with various biological targets. Derivatives of this class have shown promise in modulating key neurotransmitter systems, making them attractive candidates for developing novel therapeutics for neurological and psychiatric disorders.[1][2] This guide provides a comprehensive overview of essential bioactivity assays, offering detailed protocols and rationale to empower researchers in the systematic evaluation of this compound derivatives.

The journey from a novel compound to a viable drug candidate is a multi-step process of rigorous characterization. This process begins with identifying the primary biological target and quantifying the compound's potency and efficacy. It then expands to assess selectivity against a panel of related and unrelated targets to predict potential off-target effects. Finally, critical safety and drug metabolism and pharmacokinetics (DMPK) properties are evaluated to ensure the compound has a favorable profile for further development. This document is structured to mirror this discovery workflow, providing both the "how" and the "why" for each experimental stage.

Section 1: Primary Target Identification and Functional Characterization

Given the structural features of the this compound core, initial screening efforts should focus on key CNS targets known to interact with similar pharmacophores. These include nicotinic acetylcholine receptors (nAChRs), dopamine receptors, serotonin receptors, histamine receptors, and monoamine transporters.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The structural similarity of the this compound scaffold to nicotine makes nAChRs a primary target class of high interest.[3][4] These ligand-gated ion channels are implicated in cognitive function, addiction, and neurodegenerative diseases.[3][5] Assays should aim to determine if derivatives act as agonists, antagonists, or allosteric modulators.

nAChR_Workflow cluster_screening Initial Screening cluster_characterization Detailed Characterization cluster_subtype Subtype Selectivity Screen High-Throughput Electrophysiology (e.g., QPatch, SyncroPatch) Agonist Agonist Dose-Response Screen->Agonist Identifies 'Hits' Antagonist Antagonist Dose-Response Screen->Antagonist Identifies 'Hits' PAM Positive Allosteric Modulator (PAM) Assay Screen->PAM Identifies 'Hits' NAM Negative Allosteric Modulator (NAM) Assay Screen->NAM Identifies 'Hits' Alpha7 α7 Subtype Assay Agonist->Alpha7 Alpha4Beta2 α4β2 Subtype Assay Agonist->Alpha4Beta2 OtherSubtypes Other Relevant Subtypes (e.g., α3β4) Agonist->OtherSubtypes Antagonist->Alpha7 Antagonist->Alpha4Beta2 Antagonist->OtherSubtypes PAM->Alpha7 PAM->Alpha4Beta2 PAM->OtherSubtypes NAM->Alpha7 NAM->Alpha4Beta2 NAM->OtherSubtypes

Caption: Workflow for nAChR modulator characterization.

This protocol describes a method using automated patch-clamp systems to assess whether a compound modulates nAChR ion channel function.[3][6]

Principle: Changes in ion flow through the nAChR channel upon exposure to a test compound are measured as electrical currents. This allows for the direct functional assessment of agonism, antagonism, or allosteric modulation.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α7 or α4β2).

  • Instruments: Automated patch-clamp system (e.g., QPatch, SyncroPatch).

  • Reagents: Extracellular and intracellular buffer solutions, agonist (e.g., acetylcholine), antagonist (e.g., mecamylamine), and test compounds.

Procedure:

  • Cell Preparation: Culture the nAChR-expressing cells according to standard protocols. On the day of the experiment, harvest the cells and prepare a single-cell suspension in the extracellular buffer.

  • System Priming: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Loading: Load the cell suspension into the system. The instrument will automatically capture individual cells and form a high-resistance seal (gigaseal) for whole-cell recording.

  • Baseline Recording: Establish a stable baseline current by perfusing the cells with the extracellular buffer.

  • Compound Application:

    • Agonist Mode: Apply increasing concentrations of the test compound to determine if it activates the channel.

    • Antagonist Mode: Apply a fixed, sub-maximal concentration of a known agonist (e.g., EC50 of acetylcholine) followed by co-application of increasing concentrations of the test compound to measure inhibition.

    • PAM Mode: Apply a low, threshold concentration of an agonist (e.g., EC10 of acetylcholine) with and without the test compound to see if the response is enhanced.

  • Data Analysis: Calculate the percent activation or inhibition relative to control responses. For dose-response experiments, fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.

Parameter Typical Value/Range Significance
Agonist EC50 1 nM - 10 µMPotency to activate the receptor.
Antagonist IC50 1 nM - 10 µMPotency to inhibit the receptor.
% Max Modulation (PAM) >125% of agonist aloneEfficacy as a positive allosteric modulator.
Dopamine and Serotonin Receptor Engagement

Dopamine (D2) and serotonin (5-HT) receptors are critical G-protein coupled receptors (GPCRs) involved in mood, cognition, and motor control.[7][8] The this compound scaffold may interact with these targets. Initial assessment typically involves a binding assay to determine affinity, followed by a functional assay to characterize the nature of the interaction (agonist vs. antagonist).

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the D2 receptor.[9] The affinity of the test compound (Ki) is then calculated.

Materials:

  • Receptor Source: Membranes prepared from CHO-K1 cells stably expressing the human dopamine D2 receptor.[10]

  • Radioligand: [3H]-Spiperone or another suitable D2 antagonist.

  • Reagents: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), non-specific binding control (e.g., Haloperidol), test compounds.

  • Equipment: 96-well filter plates, cell harvester, liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of [3H]-Spiperone (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to percent inhibition of radioligand binding. Calculate the IC50 value and then convert it to a Ki (inhibitory constant) using the Cheng-Prusoff equation.

Principle: The 5-HT2A receptor is a Gq-coupled GPCR.[11][12] Activation of this receptor leads to the release of intracellular calcium (Ca2+). This assay uses a calcium-sensitive fluorescent dye to measure this response, allowing for the functional characterization of agonists and antagonists.[11][13]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Reagents: Calcium-sensitive dye (e.g., Fluo-4 AM), probenecid (an anion-exchange transport inhibitor to prevent dye leakage), known agonist (e.g., serotonin), known antagonist (e.g., ketanserin).

  • Equipment: Fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer containing probenecid. Incubate for 1 hour at 37°C.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition:

    • Agonist Mode: The instrument automatically adds varying concentrations of the test compound and continues to record the fluorescence signal.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes before adding a fixed concentration (e.g., EC80) of serotonin.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the compound concentration to determine EC50 or IC50 values.

Gq_Pathway Ligand Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: Gq-coupled receptor signaling cascade.

Section 2: Secondary Pharmacology and Selectivity Profiling

Once primary activity is confirmed, it is crucial to assess the compound's selectivity. A highly selective compound is less likely to cause off-target side effects. This involves screening against a panel of related receptors and transporters.

Monoamine Transporter Inhibition Assays

Monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are responsible for the reuptake of neurotransmitters from the synaptic cleft.[14] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.

Principle: This assay measures the ability of a test compound to block the uptake of a fluorescent substrate that mimics the natural neurotransmitters into cells expressing a specific transporter.[14][15]

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Reagents: Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye).[15]

  • Controls: Known inhibitors for each transporter (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Equipment: Fluorescence microplate reader.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 384-well plate and culture overnight.

  • Compound Incubation: Remove the culture medium and add buffers containing various concentrations of the test compound or control inhibitors. Incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells.

  • Kinetic Read: Immediately place the plate in a bottom-read fluorescence microplate reader and measure the fluorescence signal every minute for 30-60 minutes.

  • Data Analysis: The rate of fluorescence increase (slope of the kinetic curve) is proportional to the transporter activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data.

Histamine Receptor Functional Assays

Histamine receptors, particularly H1 and H3, are important CNS targets.[16] H1 antagonists are known for their sedative effects, while H3 antagonists/inverse agonists are being explored for cognitive enhancement.

Principle: Similar to the 5-HT2A assay, the H1 receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.[17][18][19]

Procedure: The protocol is analogous to the Serotonin 5-HT2A Receptor Calcium Flux Functional Assay (Section 1.2), with the following modifications:

  • Cell Line: Use a cell line stably expressing the human histamine H1 receptor.[19]

  • Agonist: Use histamine as the reference agonist.

  • Antagonist: Use diphenhydramine or another H1 antagonist as a positive control.

Target Assay Type Typical Readout Purpose
DAT/NET/SERT Fluorescent Substrate UptakeRate of fluorescence increaseDetermine potency of transporter inhibition.
Histamine H1/H2/H3/H4 Calcium Flux or cAMP AssayFluorescence or LuminescenceAssess activity at histamine receptor subtypes.[16]
Adrenergic Receptors Radioligand BindingScintillation CountingEvaluate potential cardiovascular side effects.
Muscarinic Receptors Radioligand BindingScintillation CountingEvaluate potential anticholinergic side effects.

Section 3: In Vitro Safety and DMPK Profiling

Early assessment of a compound's safety and metabolic profile is critical to avoid late-stage failures in drug development. Key assays include cytotoxicity, cytochrome P450 (CYP) inhibition, and hERG channel inhibition.

In Vitro Cytotoxicity Assay

Principle: To determine the concentration at which a compound causes general cell death, which is essential for establishing a therapeutic window. The MTT assay is a common colorimetric method that measures mitochondrial reductase activity as an indicator of cell viability.[20][21]

Procedure:

  • Cell Plating: Seed a metabolically active cell line (e.g., HepG2) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Cytochrome P450 (CYP) Inhibition Assay

Principle: CYP enzymes are the primary enzymes responsible for drug metabolism.[22] Inhibition of these enzymes can lead to dangerous drug-drug interactions. This assay measures the potential of a test compound to inhibit the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[23][24][25]

CYP_Workflow Setup Incubate Human Liver Microsomes, NADPH, Test Compound, and CYP-Specific Substrate Incubate Incubate at 37°C Setup->Incubate Quench Stop Reaction (e.g., with Acetonitrile) Incubate->Quench Analyze Analyze Metabolite Formation by LC-MS/MS Quench->Analyze Calculate Calculate % Inhibition and Determine IC₅₀ Analyze->Calculate

Caption: Workflow for a CYP450 inhibition assay.

Procedure:

  • Incubation: In a 96-well plate, incubate human liver microsomes, a CYP isoform-specific probe substrate, and the test compound.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.

  • Reaction Termination: After a set incubation time, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Compare the amount of metabolite formed in the presence of the test compound to the vehicle control to calculate the percent inhibition. Determine the IC50 value from a dose-response curve.

hERG Potassium Channel Inhibition Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[26] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[26][27] Early screening for hERG liability is a regulatory requirement. Automated patch-clamp is the gold standard method.[26]

Procedure: The protocol is similar to the High-Throughput Electrophysiology Assay for nAChRs (Section 1.1), with the following key differences:

  • Cell Line: Use a cell line (HEK293 or CHO) stably expressing the hERG channel.[27]

  • Voltage Protocol: A specific voltage protocol is used to elicit the characteristic hERG tail current, which is the parameter measured for inhibition.[28]

  • Positive Control: Use a known hERG blocker like E-4031 or astemizole.[26][27]

  • Data Analysis: The amplitude of the hERG tail current is measured before and after compound addition. The percent inhibition is calculated, and an IC50 is determined.

Section 4: CNS Penetration Assessment

For a CNS-active drug, the ability to cross the blood-brain barrier (BBB) is paramount.[29][30][31] In vitro models can provide an early indication of a compound's potential for CNS penetration.

Protocol: Madin-Darby Canine Kidney (MDCK)-MDR1 Permeability Assay

Principle: This assay uses a polarized monolayer of MDCK cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter.[30][32] It measures both passive permeability (apical to basolateral, A-to-B) and active efflux (basolateral to apical, B-to-A). The ratio of these permeabilities (Efflux Ratio) indicates if a compound is a substrate for P-gp, a major mechanism for preventing drugs from entering the brain.[29][32]

Materials:

  • Cell Line: MDCK-MDR1 cells.

  • System: Transwell plate system (e.g., 24-well).

  • Reagents: Transport buffer (e.g., HBSS), Lucifer Yellow (a marker for monolayer integrity), control compounds (e.g., propranolol for high permeability, digoxin for P-gp substrate).

  • Equipment: LC-MS/MS for compound quantification.

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells on the apical side of the Transwell inserts and culture until a confluent, polarized monolayer is formed (typically 4-7 days).

  • Monolayer Integrity Test: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) or the permeability of Lucifer Yellow.

  • Permeability Assay:

    • A-to-B: Add the test compound to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.

    • B-to-A: Add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber. Replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio is calculated as Papp(B-to-A) / Papp(A-to-B).

Parameter Interpretation
Papp (A-to-B) > 5 x 10⁻⁶ cm/s: High Permeability< 2 x 10⁻⁶ cm/s: Low Permeability
Efflux Ratio (ER) > 2-3
Efflux Ratio (ER) < 2

References

Application Notes and Protocols for 4-(Piperidin-2-yl)pyridine in Central Nervous System (CNS) Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Novel Scaffold

For researchers, scientists, and drug development professionals dedicated to advancing our understanding of the central nervous system, the exploration of novel chemical entities is paramount. The piperidine and pyridine moieties are privileged structures in CNS drug discovery, forming the backbone of numerous therapeutic agents.[1] This guide focuses on a specific, yet underexplored, compound: 4-(piperidin-2-yl)pyridine . While direct research on this molecule is nascent, its structural similarity to known neuroactive compounds, particularly its isomer anabasine (3-(piperidin-2-yl)pyridine), a potent nicotinic acetylcholine receptor (nAChR) agonist, suggests a rich potential for investigation in CNS research.[2][3][4]

This document serves as a comprehensive guide, providing not only the foundational knowledge on this compound but also detailed, actionable protocols for its investigation. We will delve into its chemical properties, plausible synthetic routes, and a strategically designed series of in vitro and in vivo assays to elucidate its pharmacological profile and therapeutic potential.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the cornerstone of any experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂[5]
Molecular Weight 162.23 g/mol [5]
IUPAC Name This compound[5]
CAS Number 143924-51-0[5]
Predicted Blood-Brain Barrier Permeation High[5]

Section 2: Synthesis of this compound

A reliable synthetic route is crucial for obtaining high-purity this compound for research purposes. While a specific protocol for this exact isomer is not widely published, a plausible multi-step synthesis can be adapted from established methods for similar piperidine and pyridine derivatives.[6][7][8][9]

Proposed Synthetic Pathway

A feasible approach involves the synthesis of a suitable pyridine precursor followed by the construction of the piperidine ring and subsequent modifications. One potential route is outlined below.

G A 4-Bromopyridine B 4-Pyridylacetonitrile A->B NaCN, DMSO C Ethyl 4-pyridylacetate B->C H2SO4, EtOH, reflux D Ethyl 2-(4-pyridyl)pent-4-enoate C->D 1. LDA, THF, -78°C 2. Allyl bromide E 2-(4-Pyridyl)piperidin-6-one D->E 1. O3, CH2Cl2, -78°C 2. Me2S 3. H2, Pd/C, NH3/EtOH F This compound E->F LiAlH4, THF G A Prepare Reagents (Membranes, Radioligand, Compound) B Incubate in 96-well Plate A->B C Harvest Membranes on Filter Mats B->C D Wash to Remove Unbound Ligand C->D E Add Scintillation Cocktail D->E F Quantify Radioactivity E->F G Data Analysis (IC50, Ki) F->G G A In Vitro Characterization (Binding and Functional Assays) B Neuronal Cell-Based Assays (Neurite Outgrowth, Viability) A->B C Preliminary In Vivo Screening (Zebrafish Behavioral Assays) B->C D Targeted Rodent Behavioral Assays (Cognition, Anxiety, etc.) C->D E In Vivo Electrophysiology (EEG Studies) D->E F Pharmacokinetic and Toxicology Studies E->F

References

Application Note: A Robust HPLC Method for the Chiral Separation of 4-(Piperidin-2-yl)pyridine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of chiral compounds often exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a critical step in drug development and quality control.[1] 4-(Piperidin-2-yl)pyridine is a key chiral building block found in numerous biologically active molecules.[2][3] This application note presents a detailed, robust high-performance liquid chromatography (HPLC) method for the effective chiral separation of its enantiomers. We delve into the strategic selection of the chiral stationary phase (CSP) and the systematic optimization of a normal-phase mobile system. The protocol provided is designed for immediate application by researchers, scientists, and professionals in the pharmaceutical industry, ensuring reliable and reproducible results.

Introduction: The Imperative of Chiral Purity

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for its structural and physicochemical properties.[2] When combined with a pyridine moiety, as in this compound, it forms a scaffold for a wide array of therapeutic agents. The stereocenter at the 2-position of the piperidine ring means the molecule exists as a pair of enantiomers. Because biological systems are inherently chiral, these enantiomers can interact differently with receptors and enzymes, leading to varied efficacy and safety profiles.[4] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drug candidates.

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for enantioselective analysis due to its versatility, efficiency, and scalability.[5][6] This guide provides a comprehensive framework for separating the enantiomers of this compound, grounded in the fundamental principles of chiral recognition.

The Logic of Method Development

Developing a successful chiral separation method is not a matter of trial and error; it is a systematic process based on understanding the interactions between the analyte and the stationary phase.[5][6]

Analyte Structure and Its Implications

The structure of this compound presents specific characteristics that guide our methodological choices:

  • Chiral Center: A single stereocenter at the C2 position of the piperidine ring.

  • Basic Moieties: Two basic nitrogen atoms—one in the aliphatic piperidine ring and one in the aromatic pyridine ring. These can cause undesirable interactions with residual silanols on silica-based columns, leading to peak tailing.

  • Key Interaction Sites: The molecule offers sites for hydrogen bonding (the N-H group of piperidine), π-π interactions (the pyridine ring), and dipole-dipole interactions.

Strategic Selection of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in achieving chiral separation.[7] For nitrogen-containing heterocyclic compounds, polysaccharide-based CSPs are exceptionally effective.

Primary Recommendation: Amylose or Cellulose-based CSPs

  • Mechanism: These phases, typically derivatives like amylose tris(3,5-dimethylphenylcarbamate), create chiral grooves or cavities. Enantiomeric recognition occurs through a combination of interactions, including hydrogen bonds, π-π stacking, and steric hindrance, which lead to the formation of transient diastereomeric complexes with different stability constants.[8] One enantiomer fits more favorably into the chiral environment of the CSP, resulting in a longer retention time and thus, separation.

  • Versatility: Polysaccharide CSPs can be operated in normal-phase, reversed-phase, and polar organic modes, offering broad applicability.[5]

Mobile Phase Strategy: The Case for Normal-Phase Chromatography

While reversed-phase is common in achiral HPLC, normal-phase (NP) or polar organic (PO) modes often provide superior selectivity for chiral separations, especially for basic compounds.[9][10][11]

  • Mode Selection: Normal-Phase (NP) mode, using a non-polar solvent with a polar modifier, is selected.

  • Components and Their Roles:

    • Bulk Solvent (e.g., n-Hexane): A non-polar solvent that ensures the analyte interacts sufficiently with the polar stationary phase.

    • Polar Modifier (e.g., Isopropanol, Ethanol): This alcohol competes with the analyte for polar interaction sites on the CSP, modulating retention time and selectivity. Its hydrogen bonding capacity is crucial for elution.

    • Basic Additive (e.g., Diethylamine - DEA): This is essential. The basic additive deactivates the acidic silanol groups on the silica support of the CSP, significantly improving peak shape and preventing tailing for basic analytes like this compound.[1]

G cluster_0 Phase 1: Strategy & Selection cluster_1 Phase 2: Experimentation & Optimization cluster_2 Phase 3: Final Method Analyte Analyze Structure of This compound Select_CSP Select Primary CSP: Polysaccharide-based (e.g., Amylose) Analyte->Select_CSP Basic Nitrogens π-system Select_Mode Select Mobile Phase Mode: Normal Phase (NP) Select_CSP->Select_Mode Proven efficacy for heterocycles Select_Solvents Select NP Solvents: Hexane/IPA + Basic Additive (DEA) Select_Mode->Select_Solvents Improves selectivity & peak shape Screen Initial Screening Run Select_Solvents->Screen Optimize Optimize Mobile Phase (% Modifier, % Additive) Screen->Optimize R_s < 1.5 or long run time Validate Method Validation (Specificity, Linearity, Precision) Optimize->Validate R_s ≥ 1.5 good peak shape Final Finalized Protocol for Routine Analysis Validate->Final

Caption: Chiral HPLC method development workflow.

Detailed Experimental Protocol

This protocol provides a starting point for the separation. Optimization may be required based on the specific instrumentation and column used.

Equipment and Reagents
  • HPLC System: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA-3 or equivalent), 3 µm, 4.6 x 150 mm.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic standard of this compound.

  • Sample Diluent: Isopropanol or a mixture of Hexane/Isopropanol (50:50, v/v).

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Carefully measure and mix n-Hexane , Isopropanol , and Diethylamine in a volumetric ratio of 80:20:0.1 (v/v/v) .

    • For example, to prepare 1 L of mobile phase, mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Sonicate the mixture for 10-15 minutes to degas and ensure homogeneity.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample diluent.

    • From the stock solution, prepare a working standard solution at a concentration of approximately 0.2 mg/mL by diluting with the mobile phase.

    • Prepare unknown samples at a similar concentration. Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.

  • HPLC System Configuration and Analysis:

    • Install the chiral column in the column compartment.

    • Set the column temperature to 25 °C .

    • Purge the system with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detection wavelength to 260 nm (the pyridine ring provides UV absorbance).

    • Set the injection volume to 5 µL .

    • Begin the analysis by injecting the racemic standard, followed by the samples.

Expected Results and Method Optimization

Chromatographic Performance

The described method is expected to yield baseline separation of the two enantiomers. The results can be summarized as follows:

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate), 3 µm, 4.6 x 150 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm
Injection Volume 5 µL
Performance Metric (Hypothetical Data) Value
Retention Time (t_R1) ~6.5 min
Retention Time (t_R2) ~7.8 min
Selectivity Factor (α) 1.25
Resolution (R_s) > 2.0
  • Selectivity Factor (α): A measure of the separation between the two peaks. A value > 1.1 is desirable.

  • Resolution (R_s): The degree of separation between the two peaks. An R_s value ≥ 1.5 indicates baseline separation.

Guide to Optimization

If the initial separation is not optimal, the following adjustments can be made:

  • To Decrease Retention Time: Increase the percentage of the polar modifier (Isopropanol). For example, try a ratio of 75:25:0.1.

  • To Increase Resolution/Selectivity:

    • Decrease the percentage of the polar modifier (Isopropanol). This will increase retention times but may improve separation.

    • Change the polar modifier. Replacing Isopropanol with Ethanol can alter the hydrogen bonding interactions and significantly change selectivity.

    • Lower the column temperature (e.g., to 15-20 °C). This often enhances chiral recognition and improves resolution, though it will increase analysis time and system pressure.

  • To Improve Peak Shape: If peak tailing is observed, slightly increase the concentration of the basic additive (DEA) to 0.2%.

References

Application Note: Structural Elucidation of 4-(piperidin-2-yl)pyridine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(piperidin-2-yl)pyridine, an isomer of the tobacco alkaloid anabasine, is a heterocyclic organic compound with significant relevance in medicinal chemistry and drug development due to the prevalence of the piperidine and pyridine scaffolds in pharmaceutical agents.[1] Accurate structural confirmation and purity assessment are critical milestones in the synthesis and application of such molecules. This application note provides a detailed guide for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation of organic compounds.

This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible analytical workflow.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂[2][3]
Molecular Weight162.23 g/mol [2][3]
Topological Polar Surface Area24.90 Ų[2]
XlogP1.10[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[4][5]

  • Solvent Selection: The choice of a deuterated solvent is critical. It should completely dissolve the analyte without interfering with its signals.[6][7] For this compound, which possesses both a basic piperidine nitrogen and a pyridine ring, solvents like Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) are suitable. CDCl₃ is a good first choice for many organic compounds.[8][9]

  • Sample Concentration: Weigh approximately 5-20 mg of the purified this compound for ¹H NMR.[5] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[5]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[10] Gentle vortexing or sonication can aid dissolution.[5]

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent issues with magnetic field homogeneity.[10][11]

  • Tube and Labeling: Use high-quality, clean NMR tubes to avoid spectral artifacts.[4] Label the tube clearly with a permanent marker.[4][10]

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons.

  • Pyridine Ring Protons (4H): Expect two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the pyridine nitrogen will be the most deshielded. The protons adjacent to the piperidinyl substituent will also show distinct shifts.

  • Piperidine Ring Protons (9H): The proton on the carbon attached to the pyridine ring (C2) will be a multiplet, shifted downfield due to the proximity of the aromatic ring. The other piperidine protons will appear as complex multiplets in the aliphatic region (typically δ 1.5-3.0 ppm).

  • N-H Proton (1H): The proton on the piperidine nitrogen will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Pyridine Ring Carbons (5C): Expect five signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to the piperidine ring and the carbons ortho to the nitrogen will have characteristic chemical shifts.

  • Piperidine Ring Carbons (5C): Expect five signals in the aliphatic region (typically δ 25-60 ppm). The carbon directly attached to the pyridine ring (C2) will be the most downfield of this set.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Protocol 2: Mass Spectrometry Sample Preparation and Analysis
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds like this compound, as it typically produces a prominent protonated molecule [M+H]⁺.[1][12] Positive ion mode is recommended due to the basic nature of the nitrogen atoms.[1]

  • Sample Preparation: Prepare a dilute solution of the sample (around 1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.[13]

  • Instrumentation: A tandem mass spectrometer, such as a triple quadrupole or Q-TOF, is ideal for this analysis.[1]

  • Data Acquisition:

    • Full Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺. For this compound, this would be at an m/z of 163.2.

    • Tandem MS (MS/MS): Perform a product ion scan on the precursor ion [M+H]⁺ to obtain a fragmentation spectrum. This is crucial for structural confirmation.[1][12]

Mass Spectrum and Fragmentation Analysis (Predicted)

The fragmentation of piperidine derivatives is well-characterized and provides a structural fingerprint.[1][12]

  • [M+H]⁺ Ion: The base peak in the ESI mass spectrum is expected to be the protonated molecule at m/z 163.2.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: A common fragmentation pathway for piperidine rings is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[1]

    • Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.[1]

    • Loss of Pyridine: Fragmentation may also involve cleavage of the bond between the piperidine and pyridine rings.

The fragmentation pattern of this compound will be similar to its isomer, anabasine, which is known to produce characteristic fragments.[14][15]

Workflow Diagrams

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Acquire ¹H & ¹³C Spectra d->e f Process Spectra e->f g Assign Signals f->g h Confirm Structure g->h MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis a_ms Prepare Dilute Solution b_ms Infuse into ESI Source a_ms->b_ms c_ms Acquire Full Scan & MS/MS Spectra b_ms->c_ms d_ms Identify [M+H]⁺ Ion c_ms->d_ms e_ms Analyze Fragmentation d_ms->e_ms f_ms Confirm Structure e_ms->f_ms

References

Application Note & Protocol: Biochemical Profiling of 4-(Piperidin-2-yl)pyridine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Kinases with Novel Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a major focus for therapeutic drug development.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A significant challenge in this field is the discovery of novel chemical scaffolds that offer improved selectivity, potency, and pharmacokinetic properties.[4][5][6] The 4-(piperidin-2-yl)pyridine scaffold has emerged as a promising structural motif in medicinal chemistry for the design of kinase inhibitors.[7][8] This application note provides a detailed protocol for a robust and reproducible in vitro kinase inhibition assay designed to characterize the inhibitory potential of this compound analogs against a specific kinase target.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step methodology, explains the rationale behind experimental choices, and provides a framework for data analysis and interpretation.

Assay Principle: Quantifying Kinase Activity with a Luminescence-Based Readout

To determine the inhibitory potency of the this compound analogs, a luminescence-based kinase assay will be employed. This method quantifies the amount of adenosine diphosphate (ADP) produced as a direct result of the kinase's phosphotransferase activity.[9] The assay relies on a coupled-enzyme system where the ADP generated is converted to adenosine triphosphate (ATP). This newly formed ATP then acts as a substrate for a luciferase enzyme, which in turn generates a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[10][11] When an inhibitor is present, kinase activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.[12] This format is highly sensitive, amenable to high-throughput screening, and less prone to interference from colored or fluorescent compounds compared to other methods.[13][14]

Kinase_Inhibition_Assay_Principle cluster_kinase_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate Phosphorylation Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP Inhibitor This compound Analog Inhibitor->Kinase Inhibition ADP_detection ADP ATP_detection ATP ADP_detection->ATP_detection ADP-Glo™ Reagent Light Luminescent Signal ATP_detection->Light Kinase Detection Reagent (Luciferase) Luciferase Luciferase Luciferase->Light

Caption: Principle of the luminescence-based kinase inhibition assay.

Materials and Reagents

  • Kinase: Purified, active kinase of interest.

  • Kinase Substrate: A specific peptide or protein substrate for the chosen kinase.

  • This compound Analogs: Test compounds dissolved in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

  • Kinase Assay Buffer: e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. Note: Optimal buffer conditions may vary depending on the kinase.

  • Luminescence-based ADP Detection Kit: e.g., ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.[9][15]

  • Positive Control Inhibitor: A known inhibitor for the kinase of interest (e.g., Staurosporine for broad-spectrum inhibition).

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

  • Microplates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Multichannel pipettes and/or automated liquid handler.

  • Plate reader with luminescence detection capabilities.

Experimental Protocol

This protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates.

Step 1: Reagent Preparation
  • Kinase Dilution: Prepare a working solution of the kinase in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate and ATP Mixture: Prepare a 2X working solution of the substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Compound Dilutions:

    • Prepare a stock solution of each this compound analog in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of each compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.

    • Prepare intermediate dilutions of the compound series in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.

Step 2: Assay Plate Setup
  • Compound Addition: Add 5 µL of the diluted compounds, positive control inhibitor, or DMSO (vehicle control) to the appropriate wells of the microplate.

  • Kinase Addition: Add 10 µL of the diluted kinase solution to all wells except for the "no enzyme" control wells. Add 10 µL of Kinase Assay Buffer to the "no enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the kinase before the start of the reaction.

Step 3: Kinase Reaction
  • Initiation: Start the kinase reaction by adding 10 µL of the 2X substrate and ATP mixture to all wells.

  • Incubation: Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature). The incubation time should be optimized to ensure the reaction remains within the linear range (typically <20% ATP consumption).

Step 4: ADP Detection
  • Reaction Termination and ATP Depletion: Add 25 µL of the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Incubation: Incubate the plate for 40 minutes at room temperature.

  • Luminescence Generation: Add 50 µL of the Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which will react with the ATP generated from the ADP to produce a luminescent signal.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

Step 5: Data Acquisition

  • Measurement: Measure the luminescence of each well using a plate reader. The integration time should be optimized to achieve a good signal-to-noise ratio.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis A Prepare Reagents: - Kinase - Substrate/ATP Mix - Compound Dilutions B Add Compounds/Controls to Plate A->B C Add Kinase B->C D Pre-incubate C->D E Initiate Reaction with Substrate/ATP Mix D->E F Incubate E->F G Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) F->G H Generate Luminescence (Kinase Detection Reagent) G->H I Incubate H->I J Measure Luminescence I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: Experimental workflow for the kinase inhibition assay.

Data Analysis and Interpretation

  • Normalization:

    • The "no enzyme" control wells represent 100% inhibition.

    • The DMSO (vehicle control) wells represent 0% inhibition (maximum kinase activity).

  • Calculation of Percent Inhibition:

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))

    • Where RLU is the Relative Luminescence Unit.

  • Dose-Response Curve and IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation

The inhibitory activities of the this compound analogs should be summarized in a table for easy comparison.

Compound IDTarget KinaseIC₅₀ (nM)
Analog 1Kinase X15
Analog 2Kinase X250
Analog 3Kinase X>10,000
Positive ControlKinase X5

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the assay, the following quality control measures should be implemented:

  • Z'-factor: Calculate the Z'-factor for each assay plate to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Where SD_max and Mean_max are the standard deviation and mean of the 0% inhibition control, and SD_min and Mean_min are for the 100% inhibition control.

  • Reproducibility: Repeat experiments on different days to ensure the reproducibility of the IC₅₀ values.

  • Compound Interference: Although luminescence-based assays are less susceptible to interference, it is good practice to test for compound auto-luminescence by running a parallel plate without the detection reagents.[13]

Broader Applications and Follow-up Studies

The protocol described here provides a robust method for the initial biochemical characterization of this compound analogs as kinase inhibitors. Promising compounds identified through this assay can be further investigated in:

  • Selectivity Profiling: Screening active compounds against a panel of other kinases to determine their selectivity profile.[16]

  • Mechanism of Action Studies: Investigating whether the inhibitors are ATP-competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Evaluating the on-target efficacy of the inhibitors in a cellular context by measuring the phosphorylation of downstream substrates.[17][18]

  • In Vivo Efficacy Studies: Testing the most promising candidates in animal models of disease.

By following this detailed protocol, researchers can confidently and accurately assess the inhibitory potential of novel this compound analogs, paving the way for the development of new and effective kinase-targeted therapies.

References

Application Notes and Protocols: Developing 4-(Piperidin-2-yl)pyridine-Based Probes for Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Piperidin-2-yl)pyridine in Target Engagement

The confident prosecution of a drug discovery campaign hinges on a clear understanding of a compound's interaction with its intended biological target within a physiological context.[1] Target engagement is the critical measure of this interaction, confirming that a molecule reaches and binds to its target in the complex milieu of a living cell.[1][2] A lack of target engagement is a primary reason for the failure of drug candidates in clinical trials. Therefore, robust and reliable methods for quantifying target engagement are paramount for making informed decisions, optimizing lead compounds, and validating therapeutic hypotheses.[2][3]

Chemical probes have emerged as indispensable tools for directly assessing target engagement.[1] These molecules are typically derived from a known bioactive scaffold and incorporate a reporter moiety (e.g., a fluorophore, a biotin tag) or a reactive group for covalent modification. The this compound scaffold is a "privileged" structure in medicinal chemistry, found in numerous clinically approved drugs and investigational agents. Its prevalence is due to a combination of favorable physicochemical properties, including metabolic stability, and its ability to form key interactions with a variety of protein targets.[4] This makes it an ideal starting point for the design of chemical probes.

This guide provides a comprehensive overview of the principles and protocols for the design, synthesis, and application of this compound-based probes for measuring target engagement in cellular systems. We will focus on the integration of these probes with the Cellular Thermal Shift Assay (CETSA), a powerful biophysical method for verifying drug-target interactions in intact cells.[5][6][7]

Part 1: Probe Design and Synthesis

Design Principles for this compound-Based Probes

The transformation of a this compound-based inhibitor into a functional chemical probe requires careful consideration of several factors to ensure that the probe retains its binding affinity and selectivity for the target protein.

  • Point of Attachment: The linker and reporter group should be attached at a position on the scaffold that does not disrupt key binding interactions with the target. For the this compound core, solvent-exposed positions are ideal. Structure-activity relationship (SAR) data for the parent inhibitor is invaluable in identifying these positions. In the absence of co-crystal structures, empirical testing of different attachment points may be necessary.

  • Linker Selection: The linker should be of sufficient length to spatially separate the reporter group from the core scaffold, minimizing steric hindrance that could interfere with target binding. The composition of the linker (e.g., polyethylene glycol, alkyl chains) can also influence the probe's solubility and cell permeability.

  • Reporter Group Selection: The choice of reporter group depends on the intended application.

    • Biotin: For pull-down experiments and affinity-based proteomics.

    • Fluorophores (e.g., fluorescein, rhodamine): For fluorescence polarization, fluorescence microscopy, and flow cytometry-based assays.

    • Bioorthogonal handles (e.g., alkynes, azides): For "click" chemistry-based labeling with a variety of reporter tags in a two-step process.[8][9][10][11] This approach is particularly useful for minimizing the steric bulk of the initial probe.

    • Reactive Electrophiles (e.g., acrylamides, chloroacetamides): For creating covalent probes that form a permanent bond with a specific nucleophilic residue (e.g., cysteine) on the target protein.[12]

Synthetic Strategy: A Representative Protocol

Here, we outline a general synthetic route for a this compound-based probe functionalized with a terminal alkyne for subsequent bioorthogonal ligation. This "clickable" probe can then be used in a variety of target engagement assays.

Workflow for Probe Synthesis

cluster_0 Step 1: Synthesis of the Core Scaffold cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Deprotection and Reporter Group Installation A Commercially available starting materials B Multi-step synthesis A->B Standard organic chemistry reactions C This compound intermediate B->C Yields this compound core E Coupling reaction C->E D Linker with orthogonal protecting groups D->E F Protected linker-scaffold conjugate E->F Forms functionalized scaffold G Selective deprotection F->G H Coupling of terminal alkyne G->H I This compound-alkyne probe H->I Final probe

Caption: A generalized workflow for the synthesis of a "clickable" this compound-based probe.

Detailed Protocol:

  • Synthesis of the this compound Core: This can be achieved through various published methods, often involving the coupling of a suitably protected piperidine derivative with a functionalized pyridine ring.

  • Attachment of a Linker: A bifunctional linker (e.g., a short PEG chain with an amine on one end and a protected alkyne on the other) is coupled to a suitable position on the this compound core. Standard amide bond formation or etherification reactions are commonly employed.

  • Installation of the Bioorthogonal Handle: Following the deprotection of the terminal group on the linker, the alkyne moiety is introduced. This "clickable" probe is now ready for use in cellular experiments.

Part 2: Measuring Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular environment.[5][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[6] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as our this compound-based probe or the parent inhibitor, stabilizes the protein's structure, increasing the temperature at which it denatures.

Isothermal Dose-Response CETSA (ITDR-CETSA)

This is a common CETSA format used to determine the potency of a compound in stabilizing its target in cells.

Workflow for ITDR-CETSA

A Cell Culture and Treatment B Heat Shock A->B Treat cells with varying concentrations of compound C Cell Lysis B->C Heat cells at a fixed temperature D Separation of Soluble and Aggregated Proteins C->D Lyse cells to release proteins E Protein Quantification D->E Centrifugation F Data Analysis E->F e.g., Western Blot, ELISA, or Mass Spectrometry G Determine EC50 of target stabilization F->G Generate dose-response curve

Caption: Experimental workflow for Isothermal Dose-Response CETSA (ITDR-CETSA).

Detailed Protocol:

  • Cell Preparation: Culture cells to an appropriate confluency.

  • Compound Treatment: Treat cells with a serial dilution of the this compound-based inhibitor or probe for a defined period (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Heat Challenge: Transfer the cell suspension or adherent cells to a PCR plate or similar vessel and heat at a specific temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by cooling to room temperature.[5]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a suitable method:

    • Western Blotting: A semi-quantitative but widely accessible method.

    • ELISA or AlphaLISA: Higher throughput and more quantitative.

    • Mass Spectrometry: For proteome-wide analysis of thermal stability.

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal stabilizing effect.

Competitive Binding Assay using a "Clickable" Probe

A "clickable" this compound-based probe can be used in a competitive binding format to assess the target engagement of unlabeled inhibitors.

Workflow for Competitive Binding CETSA

A Cell Culture and Pre-treatment B Probe Treatment A->B Pre-treat cells with varying concentrations of unlabeled inhibitor C Heat Shock B->C Add a fixed concentration of the 'clickable' probe D Cell Lysis and Click Reaction C->D Heat cells at a fixed temperature E Detection D->E Lyse cells and perform a click reaction with a reporter tag (e.g., biotin-azide) F Data Analysis E->F e.g., Streptavidin pull-down followed by Western Blot G Determine IC50 of target displacement F->G Generate competition curve

Caption: Workflow for a competitive binding CETSA using a clickable probe.

Detailed Protocol:

  • Cell Preparation and Pre-treatment: Culture cells and pre-treat with a serial dilution of the unlabeled this compound-based inhibitor.

  • Probe Incubation: Add a fixed, optimized concentration of the "clickable" this compound-alkyne probe to the cells and incubate for a defined period.

  • Heat Challenge and Lysis: Perform the heat shock and cell lysis steps as described for ITDR-CETSA.

  • Bioorthogonal Ligation ("Click" Reaction): To the cell lysates, add the components for the click reaction, such as a biotin-azide reporter tag, a copper(I) catalyst, and a ligand. Incubate to allow for the covalent attachment of the biotin tag to the alkyne-functionalized probe that is bound to the target protein.

  • Affinity Purification and Detection: The biotinylated target protein can be captured using streptavidin-coated beads. The captured protein is then eluted and quantified by Western blotting.

  • Data Analysis: The signal from the captured target protein will be inversely proportional to the concentration of the competing unlabeled inhibitor. Plot the signal as a function of the unlabeled inhibitor concentration to determine the IC50 value for target displacement.

Part 3: Data Interpretation and Troubleshooting

Representative Data
ParameterUnlabeled Inhibitor (ITDR-CETSA)"Clickable" Probe (Competitive Binding)
EC50 (Target Stabilization) 1.2 µMN/A
IC50 (Target Displacement) N/A1.5 µM
Cellular Potency (Phenotypic Assay) 2.5 µM3.0 µM

This is example data and will vary depending on the specific target, compound, and cell line.

A strong correlation between the EC50 from ITDR-CETSA, the IC50 from the competitive binding assay, and the cellular potency in a relevant phenotypic assay provides high confidence that the observed cellular effects of the compound are due to its on-target activity.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No thermal stabilization observed - Compound is not cell-permeable.- Compound does not bind to the target in cells.- The chosen heat-shock temperature is not optimal.- Assess cell permeability using other methods.- The compound may be a false positive from in vitro screens.- Perform a melt-curve experiment to determine the optimal temperature.
Probe shows weak or no signal in competitive binding assay - Probe has low affinity for the target.- "Click" reaction is inefficient.- Probe is not cell-permeable.- Redesign the probe with a different linker or attachment point.- Optimize click reaction conditions (catalyst, time, temperature).- Assess probe permeability.
Poor correlation between CETSA and cellular potency - The phenotypic effect is due to an off-target.- The downstream signaling pathway is complex.- The kinetics of target engagement and the phenotypic readout are different.- Perform proteome-wide CETSA to identify off-targets.- Investigate the downstream pathway in more detail.- Conduct time-course experiments for both target engagement and the phenotypic response.

Conclusion

The development and application of this compound-based probes, in conjunction with robust target engagement assays like CETSA, provide a powerful strategy for modern drug discovery. These tools enable researchers to move beyond simple in vitro potency measurements and gain a deeper understanding of how their compounds behave in a complex cellular environment. By confirming that a compound reaches and binds to its intended target, these methods increase confidence in the therapeutic hypothesis, guide lead optimization, and ultimately contribute to the development of more effective and safer medicines.

References

Application Notes and Protocols for the Use of 4-(Piperidin-2-yl)pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Piperidin-2-yl)pyridine Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2][3] Unlike high-throughput screening (HTS), which canvases large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[4][5] These initial "hits" serve as starting points for structure-guided optimization, growing or merging them into potent, drug-like candidates.

The this compound scaffold represents a quintessential fragment for FBDD campaigns. Its inherent structural and physicochemical properties make it an attractive starting point for targeting a wide variety of protein classes. Piperidine and its derivatives are among the most important synthetic fragments in the pharmaceutical industry, present in numerous approved drugs.[6][7][8] The piperidine ring offers a saturated, three-dimensional character, providing valuable exit vectors for chemical elaboration, while the pyridine ring acts as a versatile hydrogen bond acceptor and can engage in aromatic interactions. This dual-character scaffold provides a robust foundation for establishing initial protein-ligand interactions that can be systematically optimized.

This guide provides a comprehensive overview and detailed protocols for the effective application of this compound in an FBDD workflow, from initial library preparation and primary screening to hit validation and computational assessment.

Physicochemical and Structural Profile of this compound

The utility of a fragment is dictated by its intrinsic properties. This compound is an exemplary fragment that adheres to the "Rule of Three," a common guideline for fragment library design (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[9]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂[10][11]
Molecular Weight 162.23 g/mol [10][11]
XlogP 1.10[10]
Hydrogen Bond Donors 1 (Piperidine N-H)[10]
Hydrogen Bond Acceptors 2 (Pyridine N, Piperidine N)[10]
Rotatable Bonds 1[10]
Topological Polar Surface Area 24.90 Ų[10]

Key Structural Features for FBDD:

  • 3D Geometry: The non-planar piperidine ring provides access to three-dimensional chemical space, often leading to improved binding specificity and better physicochemical properties compared to purely flat aromatic fragments.

  • Defined Vectors for Elaboration: The piperidine nitrogen (N-H) and the carbons of both rings offer clear, synthetically tractable vectors for growing the fragment into larger, more potent molecules.

  • Versatile Binding Moieties: The pyridine nitrogen is a strong hydrogen bond acceptor. The piperidine N-H is a hydrogen bond donor. The aromatic pyridine ring can participate in π-stacking or cation-π interactions. This versatility increases the probability of identifying a binding interaction with a protein target.

  • Metabolic Considerations: The piperidine and pyridine rings are common motifs in approved drugs and are generally well-tolerated.[7] However, during optimization, it is crucial to consider potential sites of metabolism, such as oxidation of the aromatic ring, which can be mitigated through strategies like scaffold-hopping to more electron-deficient systems if necessary.[12][13]

Experimental Workflow: From Fragment Screening to Hit Validation

The successful application of this compound in an FBDD campaign relies on a multi-stage, biophysically-driven process to identify and validate its interaction with the target protein.[5][14] A typical cascade involves a high-throughput primary screen followed by orthogonal validation methods to eliminate false positives and characterize true binders.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Prep (Quality Control of This compound) B Primary Screen (e.g., DSF, SPR, NMR) A->B C Hit List Generation B->C D Orthogonal Screen (e.g., ITC, NMR) C->D Primary Hits E Affinity Determination (KD) D->E F Structural Biology (X-ray Crystallography / NMR) E->F G Computational Modeling (Docking & SAR) F->G Binding Mode Data H Structure-Guided Synthetic Elaboration G->H H->B Iterative Screening of Analogs I Lead Compound H->I

Caption: FBDD workflow for this compound.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, cost-effective method for primary screening.[14][15] It measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein.

Materials:

  • Target protein (≥95% purity) at 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Optical 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye. For a 20 µL final reaction volume, mix the protein and dye to final concentrations of 2 µM and 5x, respectively.

  • Compound Plating: Dispense 19 µL of the protein/dye master mix into each well of the PCR plate.

  • Fragment Addition: Add 0.2 µL of the 100 mM this compound stock solution to the appropriate wells for a final concentration of 1 mM. Include DMSO-only wells as a negative control and a known binder (if available) as a positive control.

  • Plate Sealing and Centrifugation: Seal the plate with an optical seal, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Shift Analysis:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample (ΔTm = Tm_fragment - Tm_control).

    • A ΔTm of ≥ 2 °C is typically considered a significant shift and qualifies the fragment as a primary hit.

Protocol 2: Hit Validation and Affinity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD for both identifying hits and characterizing their binding.[4][16][17][18] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly effective for validating weak binders.

Rationale: STD NMR detects binding by irradiating the protein and observing the transfer of saturation to a bound ligand. Only ligands that bind to the protein will receive this saturation and show a signal in the STD spectrum.

Materials:

  • Target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4, 100 mM NaCl).

  • This compound at a concentration 20-100 times that of the protein (e.g., 1 mM).

  • NMR spectrometer (≥500 MHz) equipped with a cryoprobe.

Methodology:

  • Sample Preparation: Prepare a 500 µL sample containing the target protein and this compound in an NMR tube. Also prepare a control sample of the fragment alone in the same buffer.

  • Acquisition of Reference Spectrum: Acquire a standard 1D proton NMR spectrum of the sample to identify the fragment's resonance signals.

  • Acquisition of STD NMR Spectra:

    • Set up the STD experiment with a saturation pulse train selectively applied to a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm, on-resonance).

    • Set up a control experiment with the saturation pulse applied to a region far from any protein or ligand signals (e.g., 40 ppm, off-resonance).

    • The saturation time (typically 1-3 seconds) should be optimized for the specific protein-fragment system.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the STD difference spectrum confirm that this compound is binding to the target protein.

    • The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface.

  • Affinity (Kᴅ) Estimation (Optional, via Titration):

    • Acquire a series of STD spectra with a fixed protein concentration and varying concentrations of this compound.

    • Measure the amplification factor (STD-AF) at each concentration.

    • Plot the STD signal intensity against the ligand concentration and fit the data to a binding isotherm to estimate the dissociation constant (Kᴅ). Weak fragment binders typically have Kᴅ values in the high micromolar to millimolar range.[18][19]

Protocol 3: Structural Characterization by X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its three-dimensional binding mode through X-ray crystallography.[20][21][22] This structural information is critical for the subsequent hit-to-lead optimization phase.

Rationale: By soaking a crystal of the target protein with a high concentration of the fragment, the fragment can diffuse into the crystal lattice and bind to the protein. X-ray diffraction analysis can then reveal the electron density corresponding to the bound fragment, elucidating its precise position and orientation.

Methodology:

  • Protein Crystallization: Obtain well-diffracting crystals of the target protein using established crystallization conditions.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryoprotectant-compatible buffer that is similar to the crystallization mother liquor.

    • Transfer a protein crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.

  • Cryo-cooling: Rapidly transfer the soaked crystal into liquid nitrogen to flash-cool it, preventing ice crystal formation.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known structure of the apo-protein.

    • Calculate difference electron density maps (Fo-Fc). Positive density in the binding pocket that corresponds to the size and shape of this compound indicates binding.

    • Model the fragment into the density, and refine the protein-fragment complex structure.

    • Analyze the refined structure to identify key interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein. This information is invaluable for designing more potent analogs.[23]

Protocol 4: In Silico Assessment - Computational Docking

Computational docking can be used to predict the binding mode of this compound to a protein target, complementing experimental data and helping to prioritize synthetic efforts.[24][25]

Docking_Workflow PDB 1. Obtain Protein Structure (e.g., PDB ID or Homology Model) PrepP 2. Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepP Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid Lig 3. Generate Ligand 3D Structure (this compound) PrepL 4. Prepare Ligand (Assign Charges, Rotatable Bonds) Lig->PrepL Dock 6. Run Docking Algorithm (e.g., AutoDock Vina, GOLD) PrepL->Dock Grid->Dock Analyze 7. Analyze Poses & Scores (Clustering, Interaction Analysis) Dock->Analyze

Caption: A generalized computational docking workflow.

Methodology (Generalized using AutoDock Vina):

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., using AutoDock Tools).

  • Ligand Preparation:

    • Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw) and save it in a suitable format (e.g., MOL2 or PDBQT).[24]

    • Assign charges and define rotatable bonds.

  • Grid Box Definition: Define a search space (a "grid box") that encompasses the putative binding site on the protein. If a binding site is unknown, the entire protein surface can be searched (blind docking).

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the fragment within the defined grid box.

  • Results Analysis:

    • The program will output a series of binding poses ranked by a scoring function (e.g., binding energy in kcal/mol).

    • Analyze the top-ranked poses to identify plausible binding modes and key intermolecular interactions.

    • Compare the predicted binding mode with experimental data from X-ray crystallography or NMR to validate the computational model.

Hit-to-Lead Optimization Strategies

Once this compound is confirmed as a structurally-validated hit, the goal shifts to improving its potency and drug-like properties. The structural data is paramount for this process.

  • Fragment Growing: Synthesize analogs by adding chemical functionality to the identified exit vectors. For example, if the piperidine N-H is pointing towards a hydrophobic pocket, acylation or alkylation could be explored to introduce groups that fill this pocket.

  • Fragment Linking/Merging: If another fragment is found to bind in an adjacent pocket, the two fragments can be chemically linked to create a larger, higher-affinity molecule.[3]

  • Scaffold Hopping: If the piperidine-pyridine core presents metabolic or selectivity issues, it can be replaced with a different chemical scaffold that maintains the key binding interactions while improving overall properties.[3][12][13]

The development of a Structure-Activity Relationship (SAR) is crucial, where changes in chemical structure are systematically correlated with changes in binding affinity and biological activity.[26][27][28][29] This iterative process of design, synthesis, and testing drives the evolution of a millimolar fragment hit into a nanomolar lead compound.[30]

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 4-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 4-(piperidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related chiral piperidine structures. Here, we address common challenges and frequently encountered issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.

The piperidine moiety is a cornerstone in medicinal chemistry, and the precise control of stereochemistry at the 2-position is often critical for pharmacological activity.[1][2][3] However, achieving high enantioselectivity in the synthesis of 2-substituted piperidines, such as this compound, presents several distinct challenges.[1][4] This guide aims to provide robust troubleshooting strategies and a deeper understanding of the underlying chemical principles to navigate these complexities successfully.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Q1: My asymmetric hydrogenation of 4-(pyridin-2-yl)pyridine is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Low enantiomeric excess is a frequent and frustrating issue in the asymmetric hydrogenation of pyridine derivatives.[5] The causes can be multifaceted, ranging from catalyst deactivation to suboptimal reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Poisoning: The nitrogen atom in both the pyridine substrate and the piperidine product can act as a Lewis base and coordinate to the metal center of the catalyst, leading to deactivation or inhibition.[5][6]

    • Solution 1: Pyridine Activation. Convert the pyridine to a pyridinium salt (e.g., N-benzylpyridinium bromide) prior to hydrogenation.[1][5][7] This activation strategy prevents the lone pair on the pyridine nitrogen from poisoning the catalyst and increases the substrate's reactivity.[5] Iridium-based catalysts are often effective for the asymmetric hydrogenation of these salts.[1][5][7]

    • Solution 2: Catalyst Choice. Rhodium and Iridium catalysts are commonly used for pyridine hydrogenation.[5][6][7] If one class is failing, consider screening catalysts from the other class. For instance, Rh-TangPhos complexes have shown success with certain substituted pyridines.[8]

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent can dramatically influence enantioselectivity.

    • Solution 1: Temperature Optimization. Small fluctuations in temperature can significantly impact enantioselectivity.[9] Perform a temperature screen (e.g., from room temperature down to 0 °C or lower) to find the optimal balance between reaction rate and selectivity.

    • Solution 2: Hydrogen Pressure. While high pressures are often required to overcome the aromaticity of the pyridine ring,[10] systematically varying the H₂ pressure (e.g., from 10 to 80 bar) can reveal an optimal window for enantioselectivity.

    • Solution 3: Solvent Screening. The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen a range of anhydrous solvents such as methanol, trifluoroethanol (TFE),[6] dichloromethane (DCM), and toluene.

  • Impure Substrate or Reagents: Trace impurities, particularly water or oxygen, can deactivate the catalyst.

    • Solution: Rigorous Purification and Inert Atmosphere. Ensure the 4-(pyridin-2-yl)pyridine substrate is highly pure. Use freshly distilled, anhydrous solvents and rigorously deoxygenate the reaction mixture.[9] Maintain a positive pressure of an inert gas (e.g., Argon) throughout the experiment.[9]

Q2: I am attempting a chiral auxiliary-based approach, but the diastereoselectivity of my key addition step is poor. What factors should I investigate?

Chiral auxiliaries are a powerful tool for stereoselective synthesis, but their effectiveness is highly dependent on proper implementation.[11] Poor diastereoselectivity often points to issues with steric hindrance, chelation control, or the reaction conditions themselves.

Potential Causes & Troubleshooting Steps:

  • Inappropriate Chiral Auxiliary: The chosen auxiliary may not provide sufficient steric bulk or the necessary conformational rigidity to effectively bias one face of the prochiral intermediate.

    • Solution: Screen Different Auxiliaries. A variety of chiral auxiliaries have been developed for piperidine synthesis, including those derived from amino acids, sugars,[12] and other chiral scaffolds like Evans' oxazolidinones.[11][13] If one auxiliary fails, consider others with different steric and electronic properties. For example, O-derivatized amino sugars like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine have been used successfully.[12]

  • Inefficient Chelation Control: For reactions involving organometallic reagents, the ability of the auxiliary and substrate to form a rigid, chelated intermediate is often key to high diastereoselectivity.

    • Solution 1: Lewis Acid Additives. The addition of a Lewis acid (e.g., TiCl₄, ZnCl₂) can promote the formation of a more organized transition state, enhancing facial discrimination.

    • Solution 2: Solvent Choice. Solvents can compete for coordination to the metal center. Less coordinating solvents like toluene or hexane may favor the desired chelated intermediate over more coordinating solvents like THF.

  • Reaction Temperature: As with enantioselective catalysis, lower temperatures often lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Solution: Temperature Optimization. Run the reaction at progressively lower temperatures (e.g., -20 °C, -40 °C, -78 °C) to determine the effect on the diastereomeric ratio (dr).

Q3: The purification of my this compound enantiomers/diastereomers is proving difficult. What separation strategies can I employ?

The separation of stereoisomers can be a significant bottleneck. The similar physical properties of enantiomers and, to a lesser extent, diastereomers, often make standard purification techniques like column chromatography on silica gel ineffective.

Separation Strategies:

  • Chiral HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the gold standard for both analytical assessment of enantiomeric excess and preparative separation of enantiomers.[14]

    • Protocol: Screen various chiral columns (e.g., Chiralpak IA, IB, IC) and mobile phase systems (typically hexane/isopropanol or hexane/ethanol mixtures) to find optimal separation conditions.

  • Diastereomeric Salt Formation: For racemic mixtures, reacting the basic piperidine nitrogen with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) forms diastereomeric salts. These salts have different physical properties (notably solubility) and can often be separated by fractional crystallization.

    • Protocol:

      • Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).

      • Add a solution of one enantiomer of a chiral acid (e.g., (R)-(-)-mandelic acid).

      • Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

      • Filter the crystals and liberate the free amine by treatment with a base.

      • Analyze the enantiomeric excess of the resulting amine.

  • Kinetic Resolution: This technique involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer than the other.[14][15][16] This leaves the unreacted starting material enriched in the slower-reacting enantiomer.[14][16]

    • Example: Kinetic resolution of N-Boc-2-arylpiperidines has been achieved using a chiral base like n-BuLi/sparteine.[14][15][16]

Frequently Asked Questions (FAQs)

Q4: What are the most common strategies for the stereoselective synthesis of 2-substituted piperidines like this compound?

There are four primary approaches that have been successfully employed:

  • Asymmetric Hydrogenation: This is a widely studied and powerful method involving the direct hydrogenation of the corresponding pyridine or a pyridinium salt using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based).[1][5][17]

  • Chiral Auxiliary-Based Synthesis: A chiral auxiliary is temporarily attached to the molecule to direct a stereoselective transformation, such as a nucleophilic addition to an imine or a cyclization reaction.[2][11][12] The auxiliary is then cleaved to yield the enantioenriched product.[11]

  • Kinetic Resolution: A racemic mixture of the piperidine is subjected to a reaction with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for the separation of the unreacted, enantioenriched piperidine.[1][15][18]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, and transforms them through a series of reactions into the desired chiral piperidine.[1]

Q5: Why is the asymmetric hydrogenation of pyridines so challenging?

The primary challenges stem from the inherent properties of the pyridine ring:

  • Aromaticity: The pyridine ring is aromatic and therefore very stable, requiring harsh conditions (high temperature and pressure) for hydrogenation, which can be detrimental to enantioselectivity.[5][10]

  • Catalyst Inhibition: Both the starting pyridine and the resulting piperidine product contain a basic nitrogen atom that can coordinate strongly to the metal center of the catalyst, leading to inhibition or deactivation.[5][6]

Q6: Can biocatalysis be used for the synthesis of chiral this compound?

Yes, biocatalytic approaches are emerging as powerful alternatives. Enzymes like transaminases and imine reductases (IREDs) offer high stereoselectivity under mild reaction conditions.

  • Transaminases (TAs): These enzymes can convert a prochiral ketone into a chiral amine with high enantiomeric excess.[19] A strategy could involve a ω-chloro-ketone precursor that, after amination by a TA, undergoes spontaneous intramolecular cyclization to form the chiral piperidine.[19]

  • Imine Reductases (IREDs) / Ene-Imine Reductases (EneIREDs): These enzymes can reduce imines or activated iminium ions with excellent stereocontrol. A chemo-enzymatic approach, where a tetrahydropyridine intermediate is generated chemically and then asymmetrically reduced by an EneIRED, has been successfully used to synthesize chiral piperidines.[20]

Visualized Workflows and Data

Decision-Making Workflow for Troubleshooting Low Enantiomeric Excess in Asymmetric Hydrogenation

troubleshooting_workflow start Low Enantiomeric Excess (ee) q4 Is pyridine activation being used? start->q4 q1 Is the catalyst known to be effective for this substrate class? q2 Are reaction conditions optimized? q1->q2 Yes sol1 Screen alternative chiral ligands or metal catalysts (e.g., Ir, Rh). q1->sol1 No q3 Is substrate/reagent purity confirmed? q2->q3 Yes sol2 Systematically vary: - Temperature (e.g., RT to -20°C) - H₂ Pressure (e.g., 10-80 bar) - Solvent (e.g., MeOH, TFE, DCM) q2->sol2 No sol3 Recrystallize/re-purify substrate. Use freshly distilled, anhydrous solvents. Ensure rigorous inert atmosphere. q3->sol3 No end_point Improved ee q3->end_point Yes q4->q1 Yes sol4 Convert pyridine to pyridinium salt (e.g., N-benzyl) prior to hydrogenation. q4->sol4 No sol1->end_point sol2->end_point sol3->end_point sol4->end_point

Caption: Troubleshooting workflow for low enantiomeric excess.

Comparison of Common Strategies for Stereoselective Piperidine Synthesis
StrategyKey PrincipleAdvantagesCommon Challenges
Asymmetric Hydrogenation Direct reduction of a prochiral pyridine or pyridinium salt using a chiral catalyst.[1]Atom economical; direct route from readily available precursors.Catalyst poisoning; harsh conditions; over-reduction.[5][6]
Chiral Auxiliary A covalently bonded chiral molecule directs the stereochemistry of a reaction.[11]Reliable and predictable; well-established methods.Requires additional steps for attachment and cleavage; not atom economical.
Kinetic Resolution A chiral reagent or catalyst selectively reacts with one enantiomer of a racemate.[15][16]Useful for resolving existing racemates.Maximum theoretical yield is 50%; requires efficient separation.
Biocatalysis Use of enzymes (e.g., transaminases, IREDs) to catalyze a stereoselective step.[19][20]High selectivity (often >99% ee); mild conditions; environmentally friendly.Enzyme availability and stability; substrate scope can be limited.[19]
Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-4-(pyridin-2-yl)pyridinium Bromide

This protocol is a representative example based on established methods for the iridium-catalyzed asymmetric hydrogenation of pyridinium salts.[1][5]

1. Preparation of the Pyridinium Salt:

  • To a solution of 4-(pyridin-2-yl)pyridine (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq).

  • Stir the mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the N-benzyl-4-(pyridin-2-yl)pyridinium bromide.

2. Asymmetric Hydrogenation:

  • Warning: This procedure involves a high-pressure hydrogenation reaction and must be carried out in an appropriate high-pressure reactor (autoclave) by trained personnel.

  • In a glovebox, add the pyridinium salt (1.0 eq), the iridium catalyst (e.g., [Ir(COD)Cl]₂, 1 mol%), and the chiral ligand (e.g., a chiral phosphine ligand, 2.2 mol%) to a glass liner for the autoclave.

  • Add degassed solvent (e.g., methanol or dichloromethane).

  • Seal the autoclave, remove it from the glovebox, and purge it several times with argon, followed by hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction at the desired temperature (e.g., 30 °C) for 24-48 hours.

  • After the reaction, carefully vent the hydrogen gas and purge with argon.

3. Workup and Analysis:

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Logical Relationship of Key Synthetic Approaches

synthesis_approaches cluster_0 Starting Materials cluster_1 Stereoselective Methods Pyridine Derivative Pyridine Derivative Asymmetric Hydrogenation Asymmetric Hydrogenation Pyridine Derivative->Asymmetric Hydrogenation Racemic Piperidine Racemic Piperidine Kinetic Resolution Kinetic Resolution Racemic Piperidine->Kinetic Resolution Acyclic Precursor Acyclic Precursor Chiral Auxiliary Cyclization Chiral Auxiliary Cyclization Acyclic Precursor->Chiral Auxiliary Cyclization Biocatalytic Cyclization Biocatalytic Cyclization Acyclic Precursor->Biocatalytic Cyclization Target Enantioenriched This compound Asymmetric Hydrogenation->Target Kinetic Resolution->Target Chiral Auxiliary Cyclization->Target Biocatalytic Cyclization->Target

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Piperidin-2-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(piperidin-2-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system. Our goal is to provide you with the expertise and authoritative guidance needed to overcome common challenges and optimize your reaction conditions.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable building block in pharmaceutical chemistry, is most commonly and efficiently achieved through the catalytic hydrogenation of its aromatic precursor, 4-(pyridin-2-yl)pyridine. This approach focuses on the selective reduction of one pyridine ring to a piperidine ring.

While other methods, such as those involving Grignard reagents or complex cyclization strategies, exist for constructing substituted piperidine rings, catalytic hydrogenation remains the most direct and scalable route.[1][2][3] The primary challenges in this synthesis involve achieving complete conversion, ensuring high selectivity, and simplifying product purification. This guide will focus on troubleshooting the catalytic hydrogenation pathway.

Core Reaction Pathway: Catalytic Hydrogenation

The fundamental transformation is the reduction of one of the pyridine rings in 4-(pyridin-2-yl)pyridine to yield the target piperidine derivative.

Catalytic_Hydrogenation cluster_reaction Reaction Conditions Start 4-(Pyridin-2-yl)pyridine (Starting Material) Product This compound (Target Product) Start->Product Hydrogenation (Reduction) Catalyst Catalyst (e.g., PtO2, Rh/C) Solvent Solvent (e.g., Acetic Acid, EtOH) Hydrogen H2 Source (Hydrogen Gas) Conditions Pressure & Temperature

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction has stalled, resulting in low yield and incomplete conversion of the starting material. What are the likely causes and how can I fix this?

A1: This is the most frequent challenge in pyridine hydrogenation. The primary culprit is often the catalyst's interaction with the nitrogen atoms in the substrate and product.

  • Core Problem: Catalyst Poisoning The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the surface of the metal catalyst (like Platinum or Palladium), effectively blocking active sites and preventing the hydrogenation reaction from proceeding. The product, being a piperidine, is also a Lewis base and can contribute to this inhibition.

  • Primary Solution: Acidic Additives The most effective solution is to perform the reaction in an acidic solvent or with an acidic additive. Protonating the nitrogen atom with an acid (H⁺) turns the pyridine into a pyridinium salt. This has two major benefits:

    • Reduces Poisoning: The positive charge on the nitrogen significantly diminishes its ability to bind to and poison the catalyst surface.

    • Activates the Ring: The pyridinium ion is more electron-deficient, making the aromatic ring more susceptible to reduction.

    Recommended Conditions:

    • Solvent/Acid: Glacial acetic acid is an excellent choice as both the solvent and the acid.[4] Alternatively, using solvents like ethanol or methanol with stoichiometric amounts of acids such as HCl or H₂SO₄ is effective.

    • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for this transformation, especially in acidic media.[4][5] Rhodium on carbon (Rh/C) is another robust option.[6]

  • Secondary Factors & Optimization:

    • Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions. Pressures typically range from 50 to 500 psi (3.5 to 35 bar), depending on the scale and equipment. Higher pressures generally accelerate the reaction rate.[4]

    • Temperature: While many hydrogenations can run at room temperature, gentle heating (40-60 °C) can sometimes be necessary to achieve a reasonable reaction rate. However, excessive heat can lead to side reactions.

    • Catalyst Loading: Ensure you are using an adequate amount of catalyst. A typical starting point is 5-10 mol% relative to the substrate. If the reaction stalls, it is unlikely that adding more catalyst mid-reaction will be effective, as the existing catalyst is likely poisoned. The key is to prevent poisoning from the start with acid.

Q2: My reaction is producing a mixture of products, including partially hydrogenated intermediates. How can I improve selectivity?

A2: The formation of tetrahydropyridine intermediates or other byproducts indicates that the reaction is not proceeding cleanly to the desired piperidine.[7][8]

  • Core Problem: Incomplete Reduction or Side Reactions Hydrogenation of pyridine is a stepwise process. If the reaction is stopped prematurely or if conditions are not optimal, you can isolate significant amounts of the tetrahydropyridine intermediate.

  • Solutions for Improving Selectivity:

    • Reaction Monitoring: Do not run the reaction for a fixed time. Actively monitor its progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete only when the starting material and any intermediates are no longer observed.

    • Catalyst Choice: The choice of catalyst can influence selectivity. For complete saturation to the piperidine, PtO₂ and Rhodium-based catalysts are generally more forcing and effective than Palladium (Pd/C), which can sometimes be selective for partial hydrogenation under specific conditions.[6]

    • Ensure Sufficient Hydrogen: Make sure the reaction is not starved of hydrogen. Check for leaks in your hydrogenation apparatus and ensure the H₂ supply is adequate for full reduction.

Q3: The reaction seems complete, but I am struggling with the work-up and purification. What is the best way to isolate the pure product?

A3: Purifying polar, basic compounds like this compound can be challenging. The key is to leverage the compound's chemical properties.

  • Step 1: Catalyst Removal The heterogeneous catalyst must be removed completely.

    • Procedure: Carefully filter the reaction mixture through a pad of Celite® or a similar filter aid. It is crucial to do this under an inert atmosphere (e.g., Nitrogen or Argon) if the catalyst is pyrophoric (especially Raney Nickel or dry Pd/C). Wash the filter cake thoroughly with the reaction solvent (e.g., methanol or acetic acid) to recover all the product.

  • Step 2: Separation from Non-Basic Impurities & Starting Material An acid-base extraction is the most effective method for purification.

    • Rationale: Your product is a piperidine, which is a strong base (pKa of the conjugate acid is ~11). The starting material, a pyridine, is a weaker base (pKa of the conjugate acid is ~5.2). This difference can be exploited.

    • Procedure:

      • After removing the catalyst, evaporate the solvent.

      • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the layers. Wash the acidic aqueous layer with fresh organic solvent one more time to remove any remaining impurities.

      • Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH or solid K₂CO₃) until the pH is >12. This deprotonates your product, causing it to become a free base.

      • Extract the now basic aqueous layer multiple times with an organic solvent (DCM is often effective).

      • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

  • Step 3: Final Purification If impurities remain, further purification may be needed.

    • Column Chromatography: Use silica gel with a solvent system like DCM/Methanol, with the addition of a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide) to prevent the polar amine product from streaking on the acidic silica gel.

    • Crystallization: The product can often be precipitated and crystallized as a salt (e.g., hydrochloride or fumarate). Dissolve the purified free base in a solvent like isopropanol or ethanol and add a stoichiometric amount of an acid solution (e.g., HCl in ether). The salt will often crystallize out, providing a very pure, stable solid.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Yield Start Low Product Yield Observed Check_Conversion Is Starting Material (SM) fully consumed (via TLC/LCMS)? Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion No Complete_Conversion SM Consumed: Yield loss is in work-up/purification Check_Conversion->Complete_Conversion Yes Check_Catalyst Is catalyst active? Was an acid used? Incomplete_Conversion->Check_Catalyst No_Acid No Acid Used: Catalyst Poisoning Likely Check_Catalyst->No_Acid No Check_H2 Acid Used: Check H2 pressure & for leaks. Increase pressure/temp if needed. Check_Catalyst->Check_H2 Yes Rerun_Acid Action: Rerun reaction with acidic solvent (e.g., Acetic Acid) No_Acid->Rerun_Acid Optimize_Conditions Action: Optimize physical conditions and ensure H2 supply. Check_H2->Optimize_Conditions Check_Workup Was acid-base extraction performed? Complete_Conversion->Check_Workup No_Extraction No: Product may be lost with impurities. Check_Workup->No_Extraction No Yes_Extraction Yes: Check pH during work-up. Was aqueous layer made strongly basic (pH >12)? Check_Workup->Yes_Extraction Yes Perform_Extraction Action: Implement rigorous acid-base extraction protocol. No_Extraction->Perform_Extraction Low_pH No: Incomplete product extraction from aqueous phase. Yes_Extraction->Low_pH No Final_Loss Yes: Losses may be from chromatography or transfers. Yes_Extraction->Final_Loss Yes Adjust_pH Action: Ensure complete basification before extraction. Low_pH->Adjust_pH

Caption: A decision tree for troubleshooting low yield issues.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using PtO₂ in Acetic Acid

This protocol is a robust starting point for the synthesis.

  • Reaction Setup:

    • To a suitable high-pressure reactor vessel, add 4-(pyridin-2-yl)pyridine (1.0 eq).

    • Add Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq).

    • Add glacial acetic acid as the solvent (approx. 0.1 M concentration).

    • Seal the vessel securely.

  • Hydrogenation:

    • Purge the vessel with an inert gas (N₂ or Ar) three times.

    • Pressurize the vessel with hydrogen gas to the desired pressure (start with 60 psi / 4 bar).

    • Stir the reaction mixture vigorously at room temperature. Note: The reaction is often exothermic.

  • Monitoring:

    • Monitor the reaction by observing hydrogen uptake. When uptake ceases, the reaction may be complete.

    • Confirm completion by carefully depressurizing, taking a sample, and analyzing via TLC or LC-MS to ensure the absence of starting material.

  • Work-up and Purification:

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional acetic acid or methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Follow the detailed acid-base extraction procedure outlined in FAQ Q3 to isolate the pure product.

Table 1: Comparison of Typical Hydrogenation Conditions
ParameterCondition A (Robust)Condition B (Alternative)Rationale
Catalyst PtO₂ (Adams' catalyst)5% Rh/CPtO₂ is highly active in acidic media; Rh/C is also very effective for aromatic ring reduction.[4][6]
Solvent Glacial Acetic AcidEthanol + 1.1 eq. HClAcetic acid acts as both solvent and acid activator. The EtOH/HCl system is a common alternative.
Pressure 50-100 psi (3.5-7 bar)100-500 psi (7-35 bar)Higher pressure can increase reaction rates but requires specialized equipment.
Temperature 25-50 °C25-60 °CModest heating can overcome activation barriers without promoting side reactions.
Catalyst Load 5 mol%5-10 mol%A higher load may be needed if any deactivation occurs despite the acid.

References

Technical Support Center: Synthesis of 4-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(piperidin-2-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, prevention, and removal of process-related byproducts. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you in your experimental work.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the catalytic hydrogenation of 2,4'-bipyridine. While conceptually straightforward, this reaction presents a significant challenge in chemoselectivity. The goal is to selectively reduce one pyridine ring to a piperidine while leaving the other intact. This delicate balance means the reaction is often accompanied by byproducts resulting from incomplete or excessive reduction, making purification a critical and often complex step.

Troubleshooting Guide: Addressing In-Process Issues

This section addresses specific experimental observations and provides actionable solutions based on chemical principles.

Question 1: My reaction has stalled. TLC/LC-MS analysis shows a large amount of unreacted 2,4'-bipyridine starting material even after extended reaction times. What's going wrong?

  • Likely Cause: This issue typically points to catalyst deactivation or insufficient reaction conditions.

    • Catalyst Poisoning: The pyridine nitrogen atom in both the starting material and product can coordinate strongly to the metal catalyst (e.g., Pt, Pd, Rh), inhibiting its activity. Trace impurities in solvents or reagents (e.g., sulfur compounds) can also poison the catalyst.

    • Insufficient Hydrogen Pressure/Temperature: The energy barrier for the hydrogenation of the pyridine ring may not be met by the current conditions.

    • Poor Catalyst Dispersion: If using a heterogeneous catalyst like Pd/C, poor stirring or catalyst clumping can reduce the available surface area for the reaction.

  • Recommended Action Protocol:

    • Verify Reagent and Solvent Purity: Ensure all solvents and reagents are of appropriate grade and free from potential catalyst poisons.

    • Increase Hydrogen Pressure: Gradually increase the H₂ pressure in the reactor. Monitor the reaction progress by taking aliquots to avoid over-reduction.

    • Optimize Temperature: A modest increase in temperature can improve reaction kinetics, but be cautious, as higher temperatures can also promote side reactions.

    • Catalyst Refresh: If the reaction remains stalled, the catalyst is likely deactivated. Filter the current catalyst under an inert atmosphere and add a fresh batch to the reaction mixture.

    • Consider a Different Catalyst: Rhodium-based catalysts have shown high efficacy for pyridine hydrogenation and may offer better performance under milder conditions.[1]

Question 2: My crude product is a complex mixture containing the desired product, starting material, and another major byproduct with a mass of (M+2) or (M+4) relative to the product. What is this byproduct and how do I deal with it?

  • Likely Cause: You are observing both incomplete hydrogenation (starting material) and over-hydrogenation. The species with a mass greater than your product is likely 2,4'-bipiperidine, where both pyridine rings have been reduced. This occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.

  • Recommended Action Protocol (Purification):

    • Initial Catalyst Removal: Filter the heterogeneous catalyst from the reaction mixture through a pad of Celite®.

    • Solvent Evaporation: Remove the reaction solvent under reduced pressure.

    • Selective Acidic Extraction: This is the most effective method to separate the pyridine-containing compounds from the fully saturated 2,4'-bipiperidine.

      • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl or citric acid).[2] The basic nitrogen on the pyridine ring of your desired product and starting material will be protonated, forming water-soluble hydrochloride salts that move to the aqueous layer. The 2,4'-bipiperidine, being a non-aromatic amine, may also be extracted, but its partitioning can differ.

      • Separate the aqueous layer.

      • Make the aqueous layer basic (pH > 10) with a base like NaOH or K₂CO₃ to deprotonate the hydrochloride salts.

      • Extract the aqueous layer again with an organic solvent to recover the mixture of your desired product and starting material, now free from the over-hydrogenated byproduct.

    • Final Purification: The resulting mixture of this compound and 2,4'-bipyridine can now be separated more easily by column chromatography on silica gel.

Question 3: After an acidic workup to remove pyridine-based impurities, my yield is very low. Where did my product go?

  • Likely Cause: The desired product, this compound, contains a basic piperidine nitrogen AND a basic pyridine nitrogen. During the acidic wash, the product itself was protonated and extracted into the aqueous layer along with the other pyridine-containing impurities. If you discarded the aqueous layer, you discarded your product.

  • Recommended Action Protocol:

    • ALWAYS Process the Aqueous Layer: After an acidic wash, the aqueous layer contains your protonated product. You must basify this layer to a high pH (e.g., pH 12-14) with a strong base (like NaOH) to neutralize the ammonium salt and regenerate the free base form of your product.[3]

    • Re-extract the Product: Once the aqueous layer is strongly basic, perform multiple extractions with an organic solvent (e.g., ethyl acetate, chloroform) to recover your product.

    • Dry and Concentrate: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via hydrogenation?

The primary byproducts are directly related to the hydrogenation process. The most prevalent are:

  • Unreacted Starting Material: 2,4'-Bipyridine.

  • Over-hydrogenated Product: 2,4'-Bipiperidine.

  • Partially Hydrogenated Intermediates: Various di- and tetrahydro-bipyridine isomers.

The formation of these is depicted in the reaction pathway below.

Q2: How can I prevent the formation of these byproducts from the start?

Preventing byproducts requires careful control over the reaction.

  • Catalyst Choice: Use a highly selective catalyst. While Pd/C is common, Rhodium or Ruthenium catalysts can sometimes offer better selectivity under milder conditions.[1][4]

  • Reaction Monitoring: Do not run the reaction "by the clock." Monitor its progress closely using TLC, GC, or LC-MS. Stop the reaction as soon as the starting material has been consumed to minimize the risk of over-hydrogenation.

  • Condition Optimization: Systematically optimize hydrogen pressure, temperature, and reaction time. Start with milder conditions and gradually increase them to find the sweet spot where starting material is consumed efficiently without significant byproduct formation.

Q3: Is there an alternative to column chromatography for final purification?

Yes. One effective, though less common, chemical separation method involves the differential reactivity of piperidines and pyridines with carbon dioxide.

  • Piperidine Carbonate Formation: Piperidine reacts with CO₂ in the presence of water to form a solid piperidine carbonate salt.[5][6] Pyridine does not typically form a stable solid carbonate under these conditions.

  • Protocol Outline:

    • Dissolve the crude mixture (containing product and unreacted pyridine starting material) in a suitable organic solvent like xylene or acetone with a small amount of water.[5][6]

    • Bubble CO₂ gas through the solution. The desired product, containing a piperidine ring, should precipitate as a solid carbonate.

    • Filter the solid piperidine carbonate.

    • The filtrate will contain the unreacted 2,4'-bipyridine.

    • Treat the solid carbonate with a base to regenerate the free amine product.

This method can be a highly effective non-chromatographic technique for removing stubborn pyridine-based impurities.[5][6]

Q4: My NMR spectrum looks clean, but the mass spec shows a trace impurity I can't identify. What could it be?

If common byproducts are ruled out, consider these possibilities:

  • Solvent Adducts: Depending on the solvent and catalyst, you might form adducts. For example, if using methanol, you could see minor methylation.

  • N-Alkylation: If alkylating agents are present in any upstream steps or impurities, the piperidine nitrogen is susceptible to alkylation.

  • Catalyst-Induced Rearrangements: Though less common, some catalysts under harsh conditions can promote ring-opening or rearrangement side reactions.

Advanced characterization using techniques like HRMS and 2D-NMR (COSY, HMBC) would be necessary to elucidate the structure of such unknown impurities.

Data & Workflow Visualization

Table 1: Common Byproducts & Key Analytical Data
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Notes
2,4'-Bipyridine (Starting Material)c1cc(ccn1)c2ccnc2C₁₀H₈N₂156.18Aromatic signals only in ¹H NMR.
This compound (Product)C1CCNC(C1)c2ccncc2C₁₀H₁₄N₂162.23Mix of aromatic and aliphatic signals in ¹H NMR.[7]
2,4'-Bipiperidine (Over-hydrogenation)C1CNCCC1C2CCNCC2C₁₀H₂₀N₂168.28Aliphatic signals only in ¹H NMR.

Diagram 1: Synthetic & Byproduct Formation Pathway

G Byproduct formation pathway during hydrogenation. cluster_rxn Catalytic Hydrogenation (H₂, Catalyst) SM 2,4'-Bipyridine (Starting Material) P This compound (Desired Product) SM->P Selective Reduction O 2,4'-Bipiperidine (Over-hydrogenation) P->O Further Reduction

Caption: Reaction scheme showing desired product and major byproducts.

Diagram 2: General Purification Workflow

G Decision workflow for purification. start Crude Reaction Mixture filter Filter Catalyst (e.g., via Celite®) start->filter concentrate Concentrate Under Reduced Pressure filter->concentrate extract Acid/Base Extraction concentrate->extract aq_phase Aqueous Phase: Product + Pyridinic Impurities extract->aq_phase No org_phase Organic Phase: Over-hydrogenated Byproducts extract->org_phase Yes basify Basify Aqueous Phase (pH > 10) aq_phase->basify reextract Re-extract with Organic Solvent basify->reextract final_org Organic Phase: Product + Pyridinic Impurities reextract->final_org chrom Column Chromatography or Crystallization final_org->chrom final_product Pure Product chrom->final_product

Caption: A typical workflow for purifying the crude product.

References

Technical Support Center: A Troubleshooting Guide for the Functionalization of 4-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 4-(piperidin-2-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. The inherent chemical nature of this compound, possessing two distinct nitrogen atoms with different reactivities, presents unique challenges and opportunities in synthetic chemistry. This document provides in-depth, field-proven insights into overcoming common experimental hurdles in a question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on this compound?

A1: this compound has two primary sites for functionalization: the secondary amine of the piperidine ring and the pyridine ring itself. The piperidine nitrogen is a nucleophilic secondary amine, making it susceptible to alkylation, acylation, and arylation. The pyridine ring is an electron-deficient aromatic system, which poses challenges for electrophilic substitution but can undergo nucleophilic substitution, C-H functionalization, and metal-catalyzed cross-coupling reactions.[1][2] The pyridine nitrogen's lone pair can also coordinate with Lewis acids, which can either hinder or facilitate certain reactions.[1]

Q2: Which nitrogen is more reactive, the piperidine or the pyridine?

A2: The piperidine nitrogen is significantly more nucleophilic and basic than the pyridine nitrogen. Therefore, in reactions involving electrophiles (e.g., alkyl halides, acyl chlorides), the piperidine nitrogen will preferentially react. The pyridine nitrogen's lone pair is part of the aromatic system, rendering it less available for reactions.

Q3: Is a protecting group strategy necessary when functionalizing this compound?

A3: A protecting group strategy is often essential, particularly when aiming for selective functionalization of the pyridine ring. Protecting the more reactive piperidine nitrogen prevents undesired side reactions. Common protecting groups for secondary amines like piperidine include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group depends on the subsequent reaction conditions and the desired deprotection strategy.[3][4]

II. Troubleshooting Guide: N-Functionalization of the Piperidine Ring

This section addresses common issues encountered during the alkylation, acylation, and arylation of the piperidine nitrogen.

Issue 1: Low yield or no reaction during N-alkylation.
Q: I am attempting to N-alkylate the piperidine ring with an alkyl halide, but I am observing low conversion to the desired product. What are the likely causes and how can I improve the yield?

A: Low yields in N-alkylation of piperidines can stem from several factors. Here is a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Insufficient Basicity: The reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct, which can protonate the starting piperidine, rendering it non-nucleophilic.

    • Solution: Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Poor Leaving Group: The reactivity of the alkyl halide is crucial.

    • Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are better leaving groups.

  • Steric Hindrance: The piperidine nitrogen in this compound is sterically hindered by the adjacent pyridine ring.[5]

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. If the alkyl halide is also sterically demanding, consider using a less hindered electrophile if the synthesis allows.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation without deactivating the nucleophile.

Experimental Workflow: N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_1 Dissolve this compound in aprotic solvent (e.g., DMF) prep_2 Add base (e.g., K₂CO₃) prep_1->prep_2 react_1 Add alkyl halide dropwise prep_2->react_1 react_2 Heat reaction mixture (e.g., 60-80 °C) react_1->react_2 react_3 Monitor reaction by TLC/LC-MS react_2->react_3 workup_1 Quench with water react_3->workup_1 workup_2 Extract with organic solvent workup_1->workup_2 workup_3 Purify by column chromatography workup_2->workup_3

Caption: Workflow for N-alkylation of this compound.

Issue 2: Incomplete reaction or side products during N-acylation.
Q: My N-acylation reaction with an acid chloride is sluggish and I'm observing the formation of an unknown byproduct. How can I optimize this reaction?

A: Incomplete N-acylation and the formation of byproducts are common challenges. Let's break down the potential issues:

Potential Causes & Solutions:

  • Reactivity of Acylating Agent: Acid chlorides are highly reactive, but can be prone to hydrolysis if moisture is present.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. If using a less reactive acylating agent like an anhydride, consider switching to the corresponding acid chloride.[3]

  • Acid Scavenging: Similar to N-alkylation, an acid (HCl) is produced.

    • Solution: Use a non-nucleophilic base like triethylamine or DIPEA to neutralize the acid. Pyridine can also be used as both a base and a solvent.

  • Catalysis: For less reactive acylating agents or hindered piperidines, a catalyst may be necessary.

    • Solution: Add a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[3]

  • Byproduct Formation: The byproduct could be due to over-acylation if the product itself has a reactive site, or decomposition of the starting material or product under the reaction conditions.

    • Solution: Analyze the byproduct by LC-MS and NMR to identify its structure.[6][7][8] This will provide clues as to the side reaction occurring. Lowering the reaction temperature may help minimize byproduct formation.

Issue 3: Difficulty in achieving N-arylation using Buchwald-Hartwig amination.
Q: I'm trying to perform a Buchwald-Hartwig amination to couple an aryl halide to the piperidine nitrogen, but the reaction is not proceeding. What are the critical parameters to consider?

A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[9][10]

Critical Parameters & Optimization Strategies:

ParameterRecommendation & Rationale
Palladium Precatalyst Use a pre-formed Pd(0) source or a Pd(II) salt that can be reduced in situ (e.g., Pd(OAc)₂, Pd₂(dba)₃).[11]
Ligand Bulky, electron-rich phosphine ligands are crucial. For sterically hindered substrates, consider using ligands like XPhos, SPhos, or RuPhos.[12]
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[13]
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[12]
Temperature Reactions are often run at elevated temperatures (80-110 °C) to facilitate the catalytic cycle.[11]

Troubleshooting Decision Tree: Buchwald-Hartwig Amination

start Low/No Conversion in Buchwald-Hartwig Amination q1 Is the catalyst/ligand system appropriate for a hindered secondary amine? start->q1 sol1 Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) q1->sol1 No q2 Is the base strong enough? q1->q2 Yes sol1->q2 sol2 Switch to a stronger base (e.g., NaOtBu, LHMDS) q2->sol2 No q3 Are the reaction conditions anhydrous? q2->q3 Yes sol2->q3 sol3 Use anhydrous solvents and oven-dried glassware q3->sol3 No end Successful N-Arylation q3->end Yes sol3->end

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

III. Troubleshooting Guide: Functionalization of the Pyridine Ring

Functionalizing the electron-deficient pyridine ring presents its own set of challenges.[1][14] A protecting group on the piperidine nitrogen is highly recommended for these transformations.

Issue 4: Poor regioselectivity in C-H functionalization of the pyridine ring.
Q: I am attempting a direct C-H functionalization on the N-Boc protected this compound, but I am getting a mixture of isomers. How can I control the regioselectivity?

A: Achieving regioselectivity in pyridine C-H functionalization is a significant challenge.[2][15] The electronic nature of the pyridine ring generally directs functionalization to the C2, C4, and C6 positions.

Strategies for Controlling Regioselectivity:

  • Directed Metalation: The use of a directing group can guide a metal catalyst to a specific C-H bond. While the piperidine nitrogen itself can act as a directing group, its position relative to the pyridine ring may not favor a single outcome.

  • Steric Hindrance: The bulky N-Boc-piperidin-2-yl group can sterically block the C3 position, potentially favoring functionalization at the C5 position.

  • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of metal and ligand can have a profound impact on regioselectivity.[16][17] For instance, certain nickel catalysts with bulky N-heterocyclic carbene (NHC) ligands have shown selectivity for the C4 position of pyridines.[17]

  • Blocking Groups: A temporary blocking group can be installed at one position to direct functionalization to another.[18]

Issue 5: Low yields in nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor.
Q: I have prepared a 2-chloro-4-(N-Boc-piperidin-2-yl)pyridine and am trying to displace the chloride with a nucleophile, but the reaction is not efficient. What can I do?

A: For an SNAr reaction to be efficient, the pyridine ring needs to be sufficiently activated (electron-deficient), and the leaving group must be adequate.

Potential Causes & Solutions:

  • Insufficient Ring Activation: The piperidinyl substituent is electron-donating, which deactivates the pyridine ring towards nucleophilic attack.

    • Solution: If possible, introduce an electron-withdrawing group elsewhere on the pyridine ring. Alternatively, N-oxidation of the pyridine can dramatically increase its reactivity towards nucleophiles.[19]

  • Poor Leaving Group: Chloride is a moderate leaving group.

    • Solution: Fluoride is a better leaving group in SNAr reactions on electron-deficient rings.[19] If the synthesis allows, consider preparing the 2-fluoro analogue.

  • Reaction Conditions:

    • Solution: Use a polar aprotic solvent like DMSO or DMF to stabilize the charged intermediate (Meisenheimer complex). Higher temperatures are often required.

IV. References

  • Beilstein Journals. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Available at: --INVALID-LINK--

  • ResearchGate. Challenges in the functionalization of pyridines. Available at: --INVALID-LINK--

  • Bohrium. c-h-functionalization-of-pyridines - Ask this paper. Available at: --INVALID-LINK--

  • AIR Unimi. Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Available at: --INVALID-LINK--

  • American Chemical Society Publications. 2 approaches to new pyridines. Available at: --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2- · ylmethyl)piperidine. Available at: --INVALID-LINK--

  • Benchchem. Technical Support Center: Functionalization of Piperidine Analogues. Available at: --INVALID-LINK--

  • American Chemical Society. 4-selective functionalization of pyridine. Available at: --INVALID-LINK--

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: --INVALID-LINK--

  • National Institutes of Health. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Available at: --INVALID-LINK--

  • ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. Available at: --INVALID-LINK--

  • ResearchGate. 4-Selective Pyridine Functionalization Reactions via Heterocyclic Phosphonium Salts | Request PDF. Available at: --INVALID-LINK--

  • Journal of Al-Nahrain University. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available at: --INVALID-LINK--

  • National Institutes of Health. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available at: --INVALID-LINK--

  • National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: --INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination. Available at: --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available at: --INVALID-LINK--

  • Wikipedia. Ullmann condensation. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: --INVALID-LINK--

  • ACS Publications. Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Available at: --INVALID-LINK--

  • MDPI. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available at: --INVALID-LINK--

  • National Institutes of Health. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: --INVALID-LINK--

  • PubMed. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Available at: --INVALID-LINK--

  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: --INVALID-LINK--

  • Biosynth. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: --INVALID-LINK--

  • Organic & Biomolecular Chemistry (RSC Publishing). C-H Functionalization of Pyridines. Available at: --INVALID-LINK--

  • ChemistryViews. Selective C-4 Alkylation of Pyridines. Available at: --INVALID-LINK--

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available at: --INVALID-LINK--

  • Bentham Science Publishers. Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Available at: --INVALID-LINK--

  • ResearchGate. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives | Request PDF. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Ullmann Reaction. Available at: --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Available at: --INVALID-LINK--

  • ResearchGate. ChemInform Abstract: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. | Request PDF. Available at: --INVALID-LINK--

  • American Chemical Society. Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. Available at: --INVALID-LINK--

  • Wiley Online Library. Ullmann Reaction. Available at: --INVALID-LINK--

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available at: --INVALID-LINK--

  • PubChem. 2-(Piperidin-4-yl)pyridine. Available at: --INVALID-LINK--

  • National Institutes of Health. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: --INVALID-LINK--

  • PubMed. Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. Available at: --INVALID-LINK--

  • Biosynth. Protecting Groups in Peptide Synthesis. Available at: --INVALID-LINK--

  • Chemical Science (RSC Publishing). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Available at: --INVALID-LINK--

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: --INVALID-LINK--

  • ResearchGate. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Available at: --INVALID-LINK--

  • ResearchGate. N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts: Base-Dependent Orthogonal Selectivity under Metal-Free Conditions. Available at: --INVALID-LINK--

  • Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3). Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis and Purification of 4-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the synthesis and purification of 4-(piperidin-2-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this compound, ensuring high yields and exceptional purity. We will delve into the causality behind experimental choices, providing troubleshooting guides and detailed protocols grounded in established chemical principles.

Section 1: Troubleshooting Synthesis & Yield Issues

The most direct and common route to this compound is the catalytic hydrogenation of a suitable pyridine precursor, such as 2-(pyridin-4-yl)pyridine. While seemingly straightforward, this transformation is fraught with potential challenges that can suppress yields.

Q1: My hydrogenation reaction is slow, stalls, or remains incomplete. What are the common causes?

A1: Sluggish or incomplete hydrogenation is a frequent issue. The root causes typically fall into three categories: catalyst activity, reaction conditions, and substrate/reagent quality.

  • Catalyst Deactivation (Poisoning): The nitrogen lone pair on the pyridine ring can strongly adsorb to the metal surface of the catalyst (e.g., Palladium, Platinum, Rhodium), effectively "poisoning" it and preventing it from activating hydrogen.[1] This is a primary reason for reaction failure.

    • Solution: Convert the pyridine to its pyridinium salt by adding an acid (e.g., HCl, H2SO4, or TFA) to the reaction mixture.[2] Protonation of the nitrogen prevents it from binding to the catalyst, allowing the reaction to proceed. However, be mindful that highly acidic conditions can sometimes promote side reactions.

  • Inadequate Hydrogen Pressure: The reduction of an aromatic ring is thermodynamically demanding.

    • Solution: Ensure sufficient hydrogen pressure is applied. While some modern catalysts work at lower pressures (5 bar)[1], pressures in the range of 50-100 psi are common. If the reaction stalls, safely recharging the vessel with hydrogen may be necessary.

  • Sub-optimal Temperature: Hydrogenation is an exothermic process, but an initial activation energy must be overcome.

    • Solution: Modest heating (e.g., 40-80°C) can significantly increase the reaction rate.[1][3] However, excessive temperatures can lead to side reactions or catalyst degradation.

  • Poor Catalyst Quality or Loading: The catalyst may be old, have reduced activity, or be loaded in insufficient quantity.

    • Solution: Use fresh, high-quality catalyst from a reputable supplier. For a typical lab-scale reaction, a catalyst loading of 5-10 mol% (metal basis) is a good starting point.

Q2: I'm observing significantly low yields after workup. Where could my product be lost?

A2: Product loss can occur during the reaction (side products) or during the isolation and purification steps.

  • Side Reactions: The primary side reaction is incomplete reduction, leading to tetrahydropyridine intermediates. Depending on the substrate, other functional groups could also be reduced if not properly protected.

  • Workup Losses: this compound is a basic, water-soluble amine.

    • Aqueous Extraction: During workup, if the aqueous phase is not sufficiently basic (pH > 10), a significant portion of the product may remain protonated and stay in the aqueous layer. When extracting the free base, use solvents like dichloromethane or a 4:1 mixture of chloroform/isopropanol for better recovery.

    • Filtration of Catalyst: The product can adsorb onto the catalyst support (e.g., activated carbon). Ensure the catalyst is washed thoroughly with a polar solvent (like methanol or ethanol) after filtration to recover any adsorbed product.

Q3: How do I choose the right catalyst and conditions for the hydrogenation?

A3: The choice of catalyst is critical and depends on the desired reactivity and the presence of other functional groups.

CatalystTypical ConditionsAdvantagesDisadvantages
10% Pd/C H₂ (50-100 psi), Methanol/Ethanol, rt to 60°C, often with acid.[4]Cost-effective, readily available, good general-purpose catalyst.Prone to poisoning by nitrogen heterocycles; may require acidic conditions.
PtO₂ (Adam's cat.) H₂ (50-100 psi), Acetic Acid/Ethanol, rt.Highly active, often effective where Pd/C fails.Can be aggressive, potentially reducing other functional groups. More expensive.
Rh/C or Rh₂O₃ H₂ (5-10 bar), TFE/Ethanol, 40°C.[1]Excellent activity under mild conditions, often tolerant of the nitrogen lone pair without acid.Higher cost than Palladium or Nickel.
Raney® Ni H₂ (high pressure, >500 psi), high temp (>100°C), Ethanol.[2]Very cost-effective for large-scale synthesis.Requires harsh conditions (high pressure/temperature), pyrophoric, lower selectivity.

Visual Guide 1: Troubleshooting Low Hydrogenation Yield

start Low Yield or Stalled Hydrogenation check_catalyst Check Catalyst (Fresh? Correct Loading?) start->check_catalyst check_conditions Review Conditions (Pressure? Temperature?) start->check_conditions check_poisoning Suspect Catalyst Poisoning? start->check_poisoning re_run_catalyst Use Fresh Catalyst Increase Loading (5-10 mol%) check_catalyst->re_run_catalyst adjust_conditions Increase H2 Pressure Increase Temperature (40-60°C) check_conditions->adjust_conditions add_acid Add Acid (e.g., HCl, TFA) to Protonate Pyridine check_poisoning->add_acid workup_issue Reaction Complete but Yield Still Low? re_run_catalyst->workup_issue If reaction proceeds adjust_conditions->workup_issue If reaction proceeds add_acid->workup_issue If reaction proceeds check_workup_ph Check Aqueous pH During Extraction workup_issue->check_workup_ph check_filter_cake Check Catalyst Filter Cake workup_issue->check_filter_cake adjust_ph Adjust pH > 10 with NaOH Re-extract with DCM/IPA check_workup_ph->adjust_ph wash_catalyst Wash Filter Cake Thoroughly with Methanol check_filter_cake->wash_catalyst

Caption: A flowchart for diagnosing and resolving low yield in hydrogenation reactions.

Section 2: Troubleshooting Purification & Purity Issues

Achieving high purity (>99.5%) is essential for pharmaceutical applications. The primary impurity is often the unreacted pyridine starting material, which can be surprisingly difficult to remove.

Q1: My final product is contaminated with the starting pyridine material. Simple distillation isn't working. How can I remove it?

A1: You have correctly observed a significant challenge. Piperidine and pyridine can form a near azeotropic mixture, making separation by fractional distillation highly inefficient.[5] Chemical purification methods are required.

  • Method 1: Selective Salt Formation with CO₂: Piperidine is a significantly stronger base (pKa ≈ 11.1) than pyridine (pKa ≈ 5.2). Bubbling carbon dioxide (CO₂) gas through a non-polar solution (e.g., in acetone or hexane) of the crude mixture will selectively form the solid piperidine carbonate salt, while the weaker base, pyridine, remains in solution.[5][6] The solid salt can be filtered off, washed, and then neutralized with a strong base (e.g., NaOH) to liberate the pure piperidine product.

  • Method 2: Acid-Base Extraction: A carefully controlled acid-base extraction can separate the two. Because piperidine is more basic, it will be protonated at a higher pH than pyridine. By adding a dilute acid to bring the pH to around 7-8, you may be able to keep the piperidine in the aqueous phase while extracting some pyridine into an organic solvent. A more robust method is to extract both into a strong acid (e.g., 1M HCl), wash the acidic aqueous layer thoroughly with a non-polar solvent like ether or ethyl acetate to remove any neutral impurities, and then carefully basify to pH ~9-10. At this pH, pyridine is largely in its free base form and can be extracted, while the more basic piperidine remains protonated in the aqueous layer. Further basification to pH >12 will then allow for the extraction of the desired piperidine.

  • Method 3: Copper Sulfate Wash: Washing the organic solution of your crude product with an aqueous solution of copper(II) sulfate can effectively remove pyridine. Pyridine forms a stable, water-soluble complex with copper ions, pulling it into the aqueous phase.[7]

Q2: I'm struggling to achieve >99% purity. What is a robust purification sequence?

A2: A multi-step approach is often necessary for achieving high purity.

  • Post-Reaction Workup: After filtering the hydrogenation catalyst, concentrate the filtrate.

  • Acid-Base Extraction: Dissolve the crude residue in an organic solvent (e.g., dichloromethane). Extract the product into 1M HCl. Wash the acidic aqueous layer with the same organic solvent to remove non-basic impurities.

  • Liberation and Extraction: Basify the aqueous layer to pH > 12 with 50% NaOH. Extract the liberated free base into fresh dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate.

  • Final Polish (Choose one):

    • Crystallization: If the free base is a solid, recrystallize from a suitable solvent system (e.g., heptane/ethyl acetate). If it's an oil, consider converting it to a crystalline salt (e.g., hydrochloride or fumarate) for purification.

    • Column Chromatography: If impurities are still present, purification by silica gel chromatography is a reliable final step. A gradient of dichloromethane to 95:5 dichloromethane/methanol with 1% triethylamine (to prevent tailing) is a good starting point.

Visual Guide 2: High-Purity Purification Workflow

start Crude Product (Post-Catalyst Filtration) acid_extraction 1. Dissolve in DCM 2. Extract into 1M HCl start->acid_extraction wash_aqueous Wash Acidic Aqueous Layer with DCM (Removes Neutral Impurities) acid_extraction->wash_aqueous basify Basify Aqueous Layer to pH > 12 with NaOH wash_aqueous->basify extract_product Extract Free Base into Fresh DCM basify->extract_product dry_concentrate Dry (Na2SO4) Concentrate extract_product->dry_concentrate final_polish Final Polish (Purity < 99.5%?) dry_concentrate->final_polish chromatography Silica Gel Chromatography (DCM/MeOH/TEA) final_polish->chromatography Yes crystallization Crystallization (Free Base or Salt) final_polish->crystallization Yes final_product High-Purity Product (Purity > 99.5%) final_polish->final_product No chromatography->final_product crystallization->final_product

Caption: A recommended workflow for the multi-step purification of this compound.

Section 3: Analytical Methods for Purity Determination

Accurate purity assessment is non-negotiable. Relying on a single technique can be misleading. A combination of methods provides the most comprehensive picture.

Q1: What is the best method to accurately determine the purity of my final product?

A1: No single method is "best"; they are complementary. For a comprehensive analysis, HPLC is preferred for routine quantification, while qNMR serves as an excellent primary method for absolute purity determination.

TechniquePrincipleAdvantagesCommon Application
RP-HPLC [8]Separation based on polarity.Highly sensitive, excellent for separating closely related impurities, robust, and reproducible.Gold standard for routine purity checks and reporting area-% purity.
GC-FID [8]Separation based on boiling point and polarity for volatile compounds.Excellent for detecting residual solvents and volatile impurities. High sensitivity.Analysis of low-boiling impurities and confirmation of solvent removal.
qNMR [8]Integration of NMR signals relative to a certified internal standard.Primary analytical method; does not require a reference standard of the analyte. Provides absolute purity (w/w %). Unambiguous structural confirmation.Definitive purity assignment for reference standards and final product validation.
TLC [9]Quick separation on a silica plate.Fast, inexpensive, excellent for monitoring reaction progress in real-time.In-process checks, reaction monitoring, and fraction spotting during chromatography.

Section 4: Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-(pyridin-4-yl)pyridine

  • Vessel Preparation: To a suitable hydrogenation vessel, add 2-(pyridin-4-yl)pyridine (1.0 eq).

  • Solvent and Catalyst: Add methanol (approx. 10-20 mL per gram of substrate). Under an inert atmosphere (N₂ or Argon), carefully add 10% Palladium on Carbon (5 mol % Pd).

  • Acidification: Add concentrated HCl (1.1 eq) dropwise. An exotherm may be observed.

  • Hydrogenation: Seal the vessel, purge with N₂, and then pressurize with H₂ to 60 psi. Stir vigorously at 40-50°C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the vessel, vent the H₂, and purge with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude hydrochloride salt of the product.

Protocol 2: High-Purity Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude hydrochloride salt from Protocol 1 in deionized water (10 mL/g).

  • Wash: Transfer the aqueous solution to a separatory funnel and wash twice with diethyl ether (to remove non-basic impurities). Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 50% w/v NaOH solution until the pH is > 12.

  • Extraction: Extract the liberated free base with dichloromethane (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 3: RP-HPLC Method for Purity Analysis

  • Instrumentation: Standard HPLC system with UV detector.[8]

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: 1 mg/mL in 50:50 water/acetonitrile.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use transfer hydrogenation instead of H₂ gas?

    • A: Yes, transfer hydrogenation using reagents like ammonium formate with Pd/C is a viable, non-pressurized alternative and can be very effective.[10]

  • Q: Why is fractional distillation so ineffective for separating pyridine from my piperidine product?

    • A: Pyridine and piperidine have close boiling points and form a minimum-boiling azeotrope (or azeotrope-like mixture), meaning they vaporize together at a constant ratio and temperature, preventing separation by distillation alone.[5]

  • Q: How do I handle and dispose of hydrogenation catalysts safely?

    • A: Catalysts like Pd/C and especially Raney® Ni can be pyrophoric (ignite spontaneously in air) after use. Never allow the filtered catalyst to dry in the open. Quench the wet catalyst cake immediately and carefully by slowly adding it to a large volume of water. Store it under water until it can be disposed of according to your institution's hazardous waste protocols.

References

Technical Support Center: Overcoming Catalyst Poisoning in 4-(Piperidin-2-yl)Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(piperidin-2-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of catalyst poisoning encountered during the catalytic hydrogenation of 4-(2-pyridyl)pyridine. This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles of catalyst poisoning in the context of pyridine hydrogenation.

Q1: My hydrogenation of 4-(2-pyridyl)pyridine has stalled. What is the likely cause?

A1: Stalled or sluggish hydrogenation of pyridine derivatives is most commonly due to catalyst poisoning. This occurs when substances in the reaction mixture strongly bind to the active sites of your catalyst (e.g., Palladium on Carbon, Pd/C), preventing it from facilitating the reaction. In the synthesis of this compound, the primary suspects for poisoning are:

  • Self-Poisoning/Product Inhibition: Both the starting material, 4-(2-pyridyl)pyridine, and the product, this compound, can act as catalyst poisons. The lone pair of electrons on the nitrogen atom can strongly adsorb to the palladium surface, blocking active sites required for hydrogen activation and transfer.[1][2]

  • External Contaminants: Impurities in your starting material, solvent, or hydrogen gas can deactivate the catalyst. Common culprits include sulfur compounds (e.g., thiophenes), other nitrogen-containing heterocycles, and carbon monoxide.[3]

Q2: How can both the starting material and the product be poisons?

A2: This phenomenon, often termed "self-poisoning" or product inhibition, is a key challenge in pyridine hydrogenation.[3][4][5] The pyridine starting material and the resulting piperidine product compete with hydrogen for the catalyst's active sites. The nitrogen's lone pair in both molecules can coordinate strongly with the palladium, leading to a reduction in the available surface area for the hydrogenation to proceed. The product, being a saturated amine, can sometimes bind even more strongly than the starting pyridine, leading to a slowdown in the reaction rate as the product concentration increases.

Q3: What are the tell-tale signs of catalyst poisoning in my reaction?

A3: The most common indicators of catalyst poisoning include:

  • Decreased or Stalled Hydrogen Uptake: A noticeable slowdown or complete halt in the consumption of hydrogen gas.

  • Incomplete Conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material even after extended reaction times.

  • Formation of Intermediates: You may observe the formation of partially hydrogenated intermediates that do not convert to the final product.

  • Change in Reaction Selectivity: An increase in the formation of undesired by-products.

Q4: Are certain catalysts more susceptible to poisoning in this reaction?

A4: Yes, while most hydrogenation catalysts are susceptible to nitrogen-containing compounds, palladium-based catalysts, which are commonly used for pyridine reductions, are particularly prone to this type of poisoning.[2] Platinum-based catalysts (e.g., PtO₂) and Rhodium-based catalysts may sometimes show different sensitivities and selectivities and can be considered as alternatives in problematic hydrogenations.[6][7]

Part 2: Troubleshooting Guides - From Problem to Solution

This section provides a structured, question-and-answer approach to resolving specific experimental issues.

Guide 1: Diagnosing the Source of Poisoning

Q: How can I determine if the issue is with my starting material, solvent, or the catalyst itself?

A: A systematic approach is crucial for pinpointing the source of catalyst poisoning.

Experimental Workflow for Diagnosing Catalyst Poisoning

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Analysis of Results cluster_3 Conclusion A Reaction Stalled or Incomplete B Run a Control Reaction with a Known 'Clean' Substrate (e.g., Cyclohexene) A->B C Purify Starting Material (4-(2-pyridyl)pyridine) A->C D Use High-Purity Solvent and Hydrogen A->D E Test a Fresh Batch of Catalyst A->E F Control Reaction Successful? B->F G Reaction with Purified Substrate Successful? C->G H Reaction with New Reagents/Catalyst Successful? D->H E->H I Poison is likely in the Starting Material F->I No J Poison is likely in the Solvent or Hydrogen F->J Yes G->I Yes L Self-poisoning is the primary issue G->L No H->J No K Original Catalyst Batch was Inactive H->K Yes

Caption: A logical workflow for diagnosing the source of catalyst poisoning.

Step-by-Step Diagnostic Protocol:

  • Run a Control Reaction: Hydrogenate a simple, "clean" substrate like cyclohexene using the same batch of catalyst, solvent, and experimental setup. If this reaction proceeds smoothly, it strongly suggests the issue lies with your 4-(2-pyridyl)pyridine starting material.

  • Purify the Starting Material: If the control reaction fails, the next step is to purify your 4-(2-pyridyl)pyridine. Even commercially available starting materials can contain trace impurities that act as potent catalyst poisons.

  • Use High-Purity Reagents: Ensure you are using high-purity, anhydrous solvents and high-quality hydrogen gas.

  • Test a New Catalyst Batch: If the above steps do not resolve the issue, test a fresh, unopened batch of catalyst to rule out a faulty catalyst lot.

Guide 2: Purification of 4-(2-Pyridyl)Pyridine Starting Material

Q: What is a reliable method for purifying my 4-(2-pyridyl)pyridine before hydrogenation?

A: A multi-step purification protocol is recommended to remove a broad range of potential catalyst poisons.

Protocol 1: Purification of 4-(2-Pyridyl)Pyridine

  • Acid-Base Extraction:

    • Dissolve the crude 4-(2-pyridyl)pyridine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the organic solution with an aqueous solution of a strong acid (e.g., 1 M HCl). The pyridine derivative will move to the aqueous layer as its hydrochloride salt, leaving behind non-basic impurities in the organic layer.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., solid NaOH or concentrated NaOH solution) until the pH is >10.

    • Extract the liberated free base back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Distillation or Recrystallization:

    • For liquid starting materials, fractional distillation under reduced pressure can be an effective final purification step.

    • For solid starting materials, recrystallization from a suitable solvent system can remove remaining impurities.

  • Azeotropic Drying: If water is a suspected issue, azeotropic distillation with a solvent like toluene can be performed to ensure the starting material is anhydrous.

Guide 3: Mitigating Self-Poisoning and Product Inhibition

Q: Even with purified starting material, my reaction slows down over time. How can I address self-poisoning?

A: Mitigating the inhibitory effects of the substrate and product often requires careful optimization of reaction conditions.

Table 1: Strategies to Mitigate Self-Poisoning

StrategyRationaleTypical Parameters
Increase Hydrogen Pressure Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, helping it to compete more effectively with the nitrogen-containing molecules for active sites.30-80 bar or higher.[8]
Elevate Reaction Temperature Increased temperature can sometimes promote the desorption of the poisoning species from the catalyst surface, freeing up active sites. However, this must be balanced against the risk of side reactions.60-100 °C.[8]
Use of Acidic Additives Adding a non-coordinating acid (e.g., acetic acid, H₂SO₄) protonates the nitrogen of the pyridine and piperidine, reducing its ability to coordinate to the palladium surface.Glacial acetic acid as a solvent or co-solvent.[6]
Optimize Catalyst Loading A higher catalyst loading can provide more active sites, compensating for those that are poisoned. This is often a last resort due to cost.5-10 mol% or higher.
Solvent Selection The choice of solvent can influence the adsorption-desorption equilibrium of the reactants and products on the catalyst surface.Protic solvents like ethanol or acetic acid are often effective.
Guide 4: Catalyst Regeneration

Q: My catalyst is poisoned. Can it be regenerated and reused?

A: In many cases, particularly with poisoning from organic molecules, the catalyst can be regenerated, although a complete recovery of activity is not always guaranteed.

Catalyst Deactivation and Regeneration Cycle

G A Fresh Catalyst (High Activity) B Hydrogenation Reaction A->B Use in Reaction C Poisoned Catalyst (Low Activity) B->C Poisoning Occurs D Regeneration Protocol C->D Treatment E Regenerated Catalyst (Recovered Activity) D->E Activity Restored E->B Reuse in Reaction

Caption: A simplified diagram showing the cycle of catalyst use, poisoning, and regeneration.

Protocol 2: Regeneration of Poisoned Pd/C Catalyst

This protocol is intended for catalysts poisoned by adsorbed organic molecules like pyridine and piperidine derivatives.

  • Filtration and Washing:

    • Carefully filter the catalyst from the reaction mixture. Caution: Pd/C can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air.[9]

    • Thoroughly wash the catalyst on the filter with a solvent that is a good solvent for the starting material and product (e.g., methanol, ethanol, or ethyl acetate) to remove physically adsorbed species.

    • Follow with several washes with deionized water.

  • Solvent Reflux:

    • Transfer the washed catalyst to a flask with a suitable solvent (e.g., ethanol or a mixture of chloroform and glacial acetic acid).[10]

    • Reflux the slurry for 1-2 hours with vigorous stirring. This helps to desorb more strongly bound organic molecules.

  • Alkali Wash (Optional, for strongly adsorbed species):

    • After the solvent reflux, filter the catalyst again and wash with water.

    • Suspend the catalyst in a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M to 1 M NaOH) and stir at room temperature or with gentle heating for several hours.[11] This can help to displace strongly coordinated nitrogenous bases.

  • Final Washing and Drying:

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

    • Wash with a low-boiling point organic solvent (e.g., ethanol or acetone) to aid in drying.

    • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

Note: The effectiveness of regeneration should be tested by comparing the performance of the regenerated catalyst to that of a fresh catalyst in a small-scale test reaction.

References

Technical Support Center: Addressing Poor Solubility of 4-(Piperidin-2-yl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(piperidin-2-yl)pyridine analogs. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility challenges commonly encountered with this class of compounds. Our goal is to equip you with the knowledge and practical strategies to overcome these obstacles in your experiments.

Introduction to the Solubility Challenge

The this compound scaffold is a key structural motif in many biologically active compounds. However, analogs often exhibit poor aqueous solubility, a significant hurdle in drug discovery and development. This limited solubility can impede accurate biological evaluation, complicate formulation development, and ultimately hinder the progression of promising drug candidates. The solubility of these compounds is influenced by a combination of factors, including the lipophilicity of the piperidine ring and the basicity of the nitrogen atoms, which are highly dependent on the specific substituents.[1]

This guide will walk you through a systematic approach to understanding and addressing these solubility issues, from basic principles to advanced formulation strategies.

Part 1: Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve common solubility problems encountered during your experimental work.

Issue 1: My this compound analog shows poor solubility in aqueous buffers for my biological assay.

This is a frequent and critical issue that can lead to unreliable assay results. The often lipophilic nature of substituted piperidine rings contributes to this challenge.[1] Here is a workflow to systematically address this problem.

Troubleshooting Workflow for Poor Aqueous Solubility

Troubleshooting_Aqueous_Solubility Start Poor Aqueous Solubility Detected pH_Adjustment Step 1: pH Adjustment Start->pH_Adjustment Co_Solvent Step 2: Co-solvent Addition pH_Adjustment->Co_Solvent If solubility is still insufficient Success Sufficient Solubility Achieved pH_Adjustment->Success If successful Advanced_Tech Step 3: Advanced Techniques Co_Solvent->Advanced_Tech If solubility is still insufficient Co_Solvent->Success If successful Salt_Formation Salt Formation Advanced_Tech->Salt_Formation Cyclodextrin Cyclodextrin Complexation Advanced_Tech->Cyclodextrin Nanosuspension Nanosuspension Advanced_Tech->Nanosuspension Salt_Formation->Success Failure Further Optimization Needed Salt_Formation->Failure Cyclodextrin->Success Cyclodextrin->Failure Nanosuspension->Success Nanosuspension->Failure

Caption: A stepwise approach to improving aqueous solubility.

Step 1: pH Adjustment

The piperidine and pyridine nitrogens are basic and can be protonated at acidic pH. This ionization significantly increases aqueous solubility.

  • Protocol: pH Adjustment for Solubility Enhancement

    • Determine the pKa of your compound (experimentally or using prediction software).

    • Prepare a series of buffers with pH values ranging from 2 units below the lowest pKa to a neutral pH (e.g., pH 2, 4, 6, 7.4).

    • Prepare a concentrated stock solution of your compound in an organic solvent like DMSO.

    • Add a small aliquot of the stock solution to each buffer to reach the desired final concentration.

    • Visually inspect for precipitation and quantify the solubility using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    Causality: By lowering the pH, you increase the proportion of the protonated, more soluble form of the molecule. The solubility of compounds with basic functional groups is often pH-dependent.[2]

Step 2: Co-solvent Addition

If pH adjustment alone is insufficient, the use of water-miscible organic co-solvents can increase the solubility of lipophilic compounds.

  • Protocol: Co-solvent Screening

    • Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

    • Prepare solutions of your compound in your chosen aqueous buffer containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20%).

    • Determine the solubility in each mixture.

    Causality: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of nonpolar solutes.[3]

Step 3: Advanced Techniques

If the above methods do not yield the desired solubility for your in vitro assays, more advanced formulation strategies may be necessary.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[1][] This is particularly useful for increasing the apparent solubility of a compound in solution.[1][]

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[5] Nanosuspensions can enhance solubility and dissolution rate.[6][7]

Issue 2: My compound precipitates when diluting the DMSO stock solution into an aqueous buffer.

This is a common problem when the final concentration in the aqueous buffer exceeds the compound's solubility limit.

  • Troubleshooting Steps:

    • Lower the Final Concentration: If your assay sensitivity allows, reduce the final concentration of your compound.

    • Increase the DMSO Percentage: A slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) may keep the compound in solution. However, be mindful of the DMSO tolerance of your biological assay.

    • Use a Stepwise Dilution: Instead of a direct dilution, perform intermediate dilutions in a buffer with a higher percentage of an organic co-solvent or a solubilizing agent.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are this compound analogs often poorly soluble in water?

A1: The piperidine ring is a saturated heterocycle, and while the nitrogen can act as a hydrogen bond acceptor, the overall structure can be quite nonpolar, especially with lipophilic substituents.[1][8] The pyridine ring also contributes to the aromatic and often lipophilic character. The interplay of these structural features often leads to low aqueous solubility.

Q2: How does salt formation improve the solubility of these basic compounds?

A2: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[9][10] For basic compounds like this compound analogs, reacting them with an acid to form a salt can significantly enhance their aqueous solubility.[11][12][13] The salt form often has a higher dissolution rate compared to the free base.[14] It is a common strategy to select a salt form that provides optimal physicochemical properties.[15]

Q3: What are cocrystals and how can they enhance solubility?

A3: Cocrystals are multi-component solids where the active pharmaceutical ingredient (API) and a co-former are held together in a crystalline lattice by non-covalent bonds.[16][17] Unlike salts, cocrystals do not involve proton transfer. They can significantly improve the solubility and dissolution rate of an API without altering its molecular structure.[16][18] The choice of co-former is critical and can be used to fine-tune the physicochemical properties of the compound.[16]

Q4: When should I consider lipid-based drug delivery systems (LBDDS)?

A4: LBDDS are an excellent option for highly lipophilic compounds that are difficult to solubilize using other methods.[19][20] These systems, which include solutions, suspensions, and emulsions of the drug in a lipidic vehicle, can improve oral bioavailability by enhancing drug solubilization in the gastrointestinal tract.[21][22]

Q5: Can I predict which solubility enhancement strategy will be most effective for my specific analog?

A5: While there are some general guidelines, the optimal strategy is highly dependent on the specific physicochemical properties of your compound. A systematic screening approach is often necessary. The Biopharmaceutics Classification System (BCS) can provide a useful framework for selecting appropriate formulation strategies based on a drug's solubility and permeability.[23]

Part 3: Experimental Protocols and Data

Protocol: Kinetic Solubility Assay

This assay is crucial for understanding the solubility behavior of your compound under assay-relevant conditions.

Materials:

  • Your this compound analog

  • DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates (UV-transparent for analysis)

  • Plate reader

Procedure:

  • Prepare a 10 mM stock solution of your compound in DMSO.

  • In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing your aqueous buffer (e.g., 198 µL) to achieve the desired final concentrations.

  • Seal the plate and shake for a defined period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • The highest concentration that does not show significant turbidity is considered the kinetic solubility.

Data Presentation: Example Solubility Enhancement Data

The following table summarizes the potential impact of different solubility enhancement strategies on a hypothetical this compound analog.

StrategyConditionSolubility (µg/mL)Fold Increase
None (Free Base) pH 7.4 Buffer1.5-
pH Adjustment pH 4.0 Buffer7550x
Co-solvent 20% Ethanol in pH 7.4 Buffer2516.7x
Cyclodextrin 10% HP-β-CD in pH 7.4 Buffer150100x

This data illustrates that for this hypothetical compound, cyclodextrin complexation provided the most significant solubility enhancement at a physiological pH.

Part 4: Advanced Formulation Strategies

For compounds intended for in vivo studies or clinical development, more advanced and robust formulation approaches are often required.

Nanosuspensions

Nanosuspensions consist of pure, poorly water-soluble drug particles without any matrix material, suspended in a dispersion.[5] This technique is applicable to drugs that are insoluble in both water and oils.[5] The reduction in particle size to the nanometer range increases the surface area, leading to a higher dissolution rate and saturation solubility.[7][24]

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in lipidic excipients.[19] These systems can be tailored to meet a wide range of product requirements.[19] They can improve oral bioavailability by promoting drug solubilization and absorption through the lymphatic system.[20][22]

Advanced_Formulation_Strategies Poorly_Soluble_API Poorly Soluble this compound Analog Formulation_Choice Formulation Strategy Selection Poorly_Soluble_API->Formulation_Choice Nanosuspension Nanosuspension (Increased Surface Area) Formulation_Choice->Nanosuspension High Melting Point, Insoluble in Oils LBDDS Lipid-Based Drug Delivery System (Enhanced Solubilization) Formulation_Choice->LBDDS Lipophilic Compound (High logP) Cocrystal Cocrystallization (Modified Crystal Lattice) Formulation_Choice->Cocrystal Ionizable or Non-ionizable Improved_Dissolution Improved Dissolution Rate Nanosuspension->Improved_Dissolution Enhanced_Bioavailability Enhanced Bioavailability LBDDS->Enhanced_Bioavailability Cocrystal->Improved_Dissolution Improved_Dissolution->Enhanced_Bioavailability

Caption: Decision tree for selecting an advanced formulation strategy.

Cocrystals

Pharmaceutical cocrystals offer a promising alternative to modify the crystal lattice through non-covalent interactions between the API and a pharmaceutically acceptable co-former, without altering the drug's pharmacological properties.[17] This approach can enhance solubility, dissolution rate, and bioavailability.[17][18]

References

Technical Support Center: Scale-up Synthesis of 4-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-(piperidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying rationale to empower your process optimization.

Issue 1: Incomplete or Stalled Catalytic Hydrogenation of 2-(Pyridin-4-yl)piperidine

Q: My catalytic hydrogenation of the pyridine ring is not reaching completion, or the reaction has stalled at a low conversion rate. What are the likely causes and how can I resolve this?

A: This is a prevalent challenge in pyridine reduction, primarily due to the stability of the aromatic ring and potential catalyst poisoning. The lone pair of electrons on the nitrogen atom can deactivate many metal catalysts.[1]

Possible Causes & Solutions:

  • Catalyst Poisoning: The nitrogen atoms in both the starting material and the product can act as Lewis bases and bind to the active sites of the metal catalyst, inhibiting its activity.[2]

    • Troubleshooting:

      • Acidic Additives: The addition of a stoichiometric amount of a non-coordinating acid, such as acetic acid or trifluoroethanol (TFE), can protonate the pyridine nitrogen.[3][4] This prevents it from poisoning the catalyst and activates the ring towards reduction.

      • Catalyst Choice: Consider using catalysts that are more resistant to nitrogen poisoning. Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), often exhibit higher tolerance and activity for pyridine hydrogenation under milder conditions compared to Palladium (Pd) or Platinum (Pt) catalysts.[5][4]

  • Insufficient Hydrogen Pressure and/or Temperature: Full dearomatization of the pyridine ring often requires elevated pressure and temperature to overcome the activation energy barrier.[3]

    • Troubleshooting:

      • Increase Pressure: Gradually increase the hydrogen pressure. For many pyridine hydrogenations, pressures between 30-80 bar are necessary for complete conversion.[3]

      • Elevate Temperature: Cautiously increase the reaction temperature. Temperatures in the range of 60-100 °C are commonly employed.[3] However, be mindful of potential side reactions at higher temperatures.

  • Poor Mass Transfer of Hydrogen: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is critical.

    • Troubleshooting:

      • Improve Agitation: Increase the stirring rate to ensure the catalyst is well-suspended and to maximize the gas-liquid interface.

      • Consider Flow Chemistry: For significant scale-up, transitioning to a continuous flow hydrogenation reactor, such as an H-Cube®, can provide superior mixing, temperature, and pressure control, leading to higher efficiency and safety.[3]

Issue 2: Poor Selectivity and Formation of Side Products During Hydrogenation

Q: I am observing the formation of significant side products, such as partially hydrogenated intermediates or over-reduced species. How can I improve the selectivity of my reaction?

A: Achieving high selectivity is crucial for a clean and efficient synthesis. Side product formation often arises from suboptimal reaction conditions or catalyst choice.

Possible Causes & Solutions:

  • Partial Hydrogenation: The reaction may stop at the di- or tetrahydro-pyridine stage.

    • Troubleshooting: As with incomplete conversion, increasing hydrogen pressure and temperature can drive the reaction to completion.[3] A more active catalyst system may also be required.

  • Over-reduction or Ring Opening: While less common for the pyridine ring itself, aggressive conditions can lead to the hydrogenolysis of other functional groups if present.

    • Troubleshooting:

      • Milder Conditions: If over-reduction is an issue, try lowering the temperature and/or pressure.

      • Catalyst Screening: Different catalysts exhibit different selectivities. For instance, Platinum oxide (PtO₂) is a very active catalyst that may require careful control, whereas Rh/C might offer a better balance of activity and selectivity for this transformation.[5][3]

  • Formation of Diastereomers: For substituted pyridines, the formation of cis and trans isomers of the resulting piperidine is possible.

    • Troubleshooting: The diastereomeric ratio can be influenced by reaction conditions. For example, increasing hydrogen pressure has been reported to favor the formation of the cis isomer in some cases.[3] Solvent choice can also play a role.

Issue 3: Difficulties with N-Protecting Group Removal at Scale

Q: I am using an N-protecting group (e.g., Boc, Cbz) on the piperidine nitrogen, but the deprotection step is inefficient or leads to product degradation on a larger scale.

A: The choice of protecting group and the deprotection method are critical for a successful scale-up. What works well on a small scale may not be practical or efficient for larger quantities.

Possible Causes & Solutions:

  • Inefficient Deprotection: The deprotection reaction may not go to completion.

    • Troubleshooting:

      • Reagent Stoichiometry: Ensure an adequate excess of the deprotecting agent is used. For acid-labile groups like Boc, a common issue is the neutralization of the acid by the basic nitrogen of the product.

      • Reaction Time and Temperature: Monitor the reaction closely and adjust the time and temperature as needed. For some deprotections, a moderate increase in temperature can significantly improve the rate.

  • Product Degradation: The harsh conditions required for deprotection can sometimes lead to the decomposition of the desired product.

    • Troubleshooting:

      • Alternative Protecting Groups: If the deprotection conditions are too harsh, consider a protecting group that can be removed under milder conditions. For example, if acidic deprotection is problematic, a Cbz group, which is typically removed by hydrogenolysis, might be a better choice, and this step could potentially be combined with the pyridine ring reduction.

      • Milder Reagents: Explore alternative, milder deprotection reagents. For instance, instead of neat trifluoroacetic acid (TFA) for Boc deprotection, a solution of HCl in a solvent like dioxane or isopropanol might be effective and easier to handle at scale.

Issue 4: Challenges in Final Product Purification

Q: I am struggling to achieve the desired purity of this compound due to persistent impurities. What are effective purification strategies for this compound at scale?

A: Purification is often a major bottleneck in scale-up. The physical properties of this compound and its impurities will dictate the best approach.

Possible Causes & Solutions:

  • Co-eluting Impurities in Chromatography: Closely related impurities can be difficult to separate by column chromatography.

    • Troubleshooting:

      • Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases. Sometimes a change from silica gel to alumina, or the use of a different solvent polarity, can significantly improve separation.

      • Consider an Alternative to Chromatography: Large-scale chromatography can be expensive and time-consuming.

  • Formation of Azeotropes or Difficulty with Distillation: The product may form an azeotrope with residual solvents or impurities, making purification by distillation challenging.[6]

    • Troubleshooting:

      • Salt Formation and Recrystallization: Convert the basic product into a salt (e.g., hydrochloride, hydrobromide, or tartrate). Salts often have well-defined crystalline structures and can be purified by recrystallization from a suitable solvent system. The pure free base can then be regenerated by treatment with a base.

      • Carbon Dioxide Treatment: A specific method for separating piperidines from unreacted pyridines involves reacting the mixture with carbon dioxide to form a solid piperidine carbonate, which can be filtered off.[6] The piperidine can then be recovered by heating the carbonate.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely accepted synthetic route involves the catalytic hydrogenation of a corresponding pyridine derivative.[3] This approach is often favored for its atom economy and the availability of the starting materials.

Q2: Which catalyst is generally recommended for the hydrogenation of the pyridine ring in this synthesis?

A2: While several catalysts can be effective, rhodium-based catalysts, such as Rh/C or Rh₂O₃, are often recommended for their high activity and selectivity under relatively mild conditions.[5][4] Platinum-based catalysts like PtO₂ are also highly active but may require more careful control of reaction conditions to avoid over-reduction.[3]

Q3: Is it necessary to protect the piperidine nitrogen during the synthesis?

A3: The necessity of a protecting group depends on the specific synthetic route and subsequent reaction steps. If the piperidine nitrogen can interfere with other reactions or if it needs to be modified later in the synthesis, then a protecting group is advisable. The Boc group is a common choice due to its stability and relatively straightforward removal under acidic conditions.

Q4: What are the key safety considerations when performing a large-scale catalytic hydrogenation?

A4: Catalytic hydrogenations, especially at elevated pressures and temperatures, carry inherent risks. Key safety considerations include:

  • Use of a properly rated high-pressure reactor (autoclave).

  • Ensuring a leak-proof system.

  • Proper purging of the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen. [2]

  • Handling of pyrophoric catalysts (e.g., Raney Nickel, and sometimes Pd/C or Pt/C after reaction) with care, typically under a blanket of solvent or inert gas. [2]

  • Adequate ventilation and use of hydrogen detectors.

Q5: How can I monitor the progress of the hydrogenation reaction effectively?

A5: Several analytical techniques can be used to monitor the reaction:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the disappearance of the starting material.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of aromatic protons from the starting material and the appearance of aliphatic protons in the product.

Experimental Protocols & Data

Protocol 1: Scale-up Hydrogenation of 2-(Pyridin-4-yl)piperidine using Rh/C

This protocol outlines a general procedure for the hydrogenation of 2-(pyridin-4-yl)piperidine at a larger scale.

Materials:

  • 2-(Pyridin-4-yl)piperidine

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Trifluoroethanol (TFE)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • In a suitable high-pressure autoclave, add 2-(pyridin-4-yl)piperidine and trifluoroethanol.

  • Carefully add the 5% Rh/C catalyst under an inert atmosphere.

  • Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).[4]

  • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40°C).[4]

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.[2]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product as necessary (see purification section above).

ParameterValueReference
Catalyst 5% Rh/C[5]
Solvent Trifluoroethanol (TFE)[4]
Hydrogen Pressure 5-10 bar[4]
Temperature 40°C[4]

Table 1: Recommended starting conditions for the hydrogenation of 2-(pyridin-4-yl)piperidine.

Visualization of Key Processes

Troubleshooting_Hydrogenation start Incomplete Hydrogenation poisoning Catalyst Poisoning? start->poisoning conditions Suboptimal Conditions? start->conditions mass_transfer Poor Mass Transfer? start->mass_transfer solution_acid Add Acidic Co-solvent (e.g., TFE) poisoning->solution_acid Yes solution_catalyst Switch to Resistant Catalyst (e.g., Rh/C) poisoning->solution_catalyst Yes solution_pressure Increase H2 Pressure conditions->solution_pressure Yes solution_temp Increase Temperature conditions->solution_temp Yes solution_agitation Improve Agitation mass_transfer->solution_agitation Yes solution_flow Consider Flow Reactor mass_transfer->solution_flow Yes

Caption: Troubleshooting workflow for incomplete hydrogenation.

Purification_Strategy start Crude this compound chromatography Column Chromatography start->chromatography distillation Distillation start->distillation salt_formation Salt Formation & Recrystallization start->salt_formation success Pure Product chromatography->success Good Separation failure Impure Product chromatography->failure Co-elution distillation->success No Azeotrope distillation->failure Azeotrope Forms salt_formation->success Effective failure->salt_formation Try Alternative

Caption: Decision tree for purification strategy.

References

Validation & Comparative

A Comparative Guide to the In Vivo Validation of 4-(Piperidin-2-yl)pyridine and Other Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous in vivo validation of novel compounds is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth technical comparison of the putative nicotinic acetylcholine receptor (nAChR) agonist, 4-(piperidin-2-yl)pyridine, with established nAChR modulators: Nicotine, Varenicline, and TC299423. Our focus will be on the in vivo validation of pro-cognitive effects, a key therapeutic area for nAChR agonists.

Introduction: The Significance of Nicotinic Acetylcholine Receptor Agonists

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed throughout the central nervous system and are crucial for various physiological functions, including learning, memory, and attention.[1][2] Agonists of nAChRs have shown therapeutic potential for a range of neurological and psychiatric disorders characterized by cognitive deficits.[3] this compound, a heterocyclic compound containing both pyridine and piperidine moieties, shares structural similarities with known nAChR ligands, suggesting it may act as an agonist at these receptors. This guide outlines a robust framework for the in vivo validation of its activity, comparing it against well-characterized compounds.

Comparative In Vivo Performance of nAChR Agonists

The following table summarizes the in vivo performance of selected nAChR agonists in relevant behavioral assays. It is important to note that while Nicotine and Varenicline have been evaluated for their pro-cognitive effects, the available in vivo data for TC299423 primarily focuses on its antinociceptive and anxiolytic properties.

CompoundIn Vivo ModelAssayKey FindingsReference
Nicotine Male C57BL/6J miceNovel Object Recognition (NOR)Systemic administration significantly enhanced object recognition memory 24 hours after training.[4][4]
Male C57BL/6J miceNovel Object Recognition (NOR)Acute administration enhanced spatial object recognition but resulted in a deficit in novel object recognition with a 48-hour delay.[5][5]
Varenicline RatsNovel Object Recognition (NOR)Improved recognition memory at doses of 0.32-3.2 mg/kg.[6][6]
Aged and middle-aged rhesus and pigtail monkeysDelayed Match to Sample (DMTS)Improved working/short-term memory and reduced distractibility at optimal doses (0.03-0.1 mg/kg).[7][7]
TC299423 MiceHot-plate testEvoked antinociceptive responses similar to nicotine.[8][9][8][9]
MiceMarble-burying assayInhibited marble burying, suggesting anxiolytic effects similar to nicotine.[8][9][8][9]

Understanding the Mechanism: Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs by an agonist like this compound initiates a cascade of intracellular events. These receptors are non-selective cation channels, and their activation leads to an influx of Na+ and Ca2+.[10] The subsequent membrane depolarization and increase in intracellular calcium trigger the release of various neurotransmitters, including dopamine, acetylcholine, and norepinephrine, which are crucial for cognitive processes.[11] The α4β2 and α7 subtypes are the most abundant nAChRs in the brain and are key targets for cognitive enhancement.[12][13]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR (α4β2 / α7) Ca_Influx Na+ / Ca2+ Influx nAChR->Ca_Influx Opens Agonist Agonist (e.g., this compound) Agonist->nAChR Binds to Depolarization Membrane Depolarization Ca_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ca_Influx->Ca_Signal VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates VGCC->Ca_Signal Contributes to Neurotransmitter_Release Neurotransmitter Release (Dopamine, ACh, etc.) Ca_Signal->Neurotransmitter_Release Triggers Downstream Downstream Signaling (PI3K-Akt, etc.) Ca_Signal->Downstream Activates Cognitive_Effects Enhanced Cognition Neurotransmitter_Release->Cognitive_Effects Downstream->Cognitive_Effects NOR_Workflow Habituation Day 1-2: Habituation to Arena Dosing Day 3: Compound/Vehicle Administration Habituation->Dosing Training Training Session (Two Identical Objects) Dosing->Training Retention Retention Interval (e.g., 24 hours) Training->Retention Testing Test Session (One Familiar, One Novel Object) Retention->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis

References

A Comparative Analysis of 4-(Piperidin-2-yl)pyridine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-(piperidin-2-yl)pyridine and its positional isomers, 2-(piperidin-2-yl)pyridine and 3-(piperidin-2-yl)pyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and pharmacological profiles of these closely related compounds. By presenting available experimental data alongside validated protocols for further investigation, this guide aims to facilitate a deeper understanding of the structure-activity relationships within this chemical series.

Introduction: The Significance of Positional Isomerism

The substitution pattern on an aromatic ring can profoundly influence a molecule's biological activity. In the case of (piperidin-2-yl)pyridines, the position of the piperidine moiety on the pyridine ring dictates the spatial arrangement of the nitrogen atoms and the overall electronic distribution, which in turn governs interactions with biological targets. This guide explores these subtle yet critical differences to provide a framework for the rational design of novel therapeutics.

Chemical Synthesis: Navigating the Routes to Isomeric Purity

The synthesis of 2-, 3-, and this compound isomers typically involves the coupling of a pyridine derivative with a suitably protected piperidine precursor, or the construction of one ring upon the other.

A common strategy for the synthesis of these isomers involves the catalytic hydrogenation of the corresponding bipyridine precursors. For instance, 2,2'-bipyridine can be selectively reduced to yield 2-(piperidin-2-yl)pyridine. Similarly, multi-step synthetic routes starting from commercially available pyridine and piperidine derivatives are frequently employed.[1][2] The synthesis of 3-substituted piperidines can be achieved from pyridine through a rhodium-catalyzed asymmetric reductive Heck reaction.[3]

General Synthetic Workflow:

Below is a generalized workflow for the synthesis of (piperidin-2-yl)pyridine isomers. The specific reagents and conditions would be adapted based on the desired isomer.

G cluster_0 Synthesis of (Piperidin-2-yl)pyridine Isomers Pyridine_Derivative Substituted Pyridine Coupling Coupling Reaction (e.g., Suzuki, Negishi) Pyridine_Derivative->Coupling Piperidine_Precursor N-Protected Piperidine Piperidine_Precursor->Coupling Deprotection N-Deprotection Coupling->Deprotection Final_Product Final (Piperidin-2-yl)pyridine Isomer Deprotection->Final_Product

Caption: A generalized synthetic workflow for (piperidin-2-yl)pyridine isomers.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Property2-(Piperidin-2-yl)pyridine3-(Piperidin-2-yl)pyridine (Anabasine)This compound
Molecular Formula C₁₀H₁₄N₂C₁₀H₁₄N₂C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol 162.23 g/mol 162.23 g/mol
pKa (Pyridine N) Predicted: ~5.2Experimental: ~8.7[4]Predicted: ~6.0
pKa (Piperidine N) Predicted: ~10.5Experimental: ~3.4[4]Predicted: ~10.5
XlogP 1.11.11.1[5]
Topological Polar Surface Area (TPSA) 24.9 Ų24.9 Ų24.9 Ų[5]

Experimental Protocols for Physicochemical Property Determination:

Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.

Experimental Workflow for pKa Determination:

G cluster_1 Potentiometric pKa Determination Dissolve Dissolve compound in water/co-solvent Titrate Titrate with standardized HCl or NaOH Dissolve->Titrate Monitor Monitor pH with a calibrated meter Titrate->Monitor Plot Plot pH vs. Volume of titrant Monitor->Plot Determine Determine pKa from the titration curve Plot->Determine G cluster_2 Shake-Flask LogP Determination Dissolve Dissolve compound in octanol/water Shake Shake to reach equilibrium Dissolve->Shake Separate Separate the two phases Shake->Separate Measure Measure concentration in each phase (e.g., UV-Vis, LC-MS) Separate->Measure Calculate Calculate LogP = log([octanol]/[water]) Measure->Calculate G cluster_3 Radioligand Binding Assay Prepare_Membranes Prepare cell membranes expressing the target receptor Incubate Incubate membranes with radioligand and competing test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine Ki Quantify->Analyze

References

A Head-to-Head Comparison of Pyridine-Based Nicotinic Acetylcholine Receptor Agonists: A Guide for CNS Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of key pyridine-based derivatives that act as agonists at neuronal nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product sheet to offer an in-depth analysis of compound performance, supported by experimental data and detailed protocols. We will dissect the nuances of receptor affinity, functional potency, and in vivo effects, explaining the causal relationships behind experimental design to empower your research decisions.

Introduction: The Significance of the Pyridine Scaffold in Targeting nAChRs

The pyridine ring, a core component of nicotine, is a privileged scaffold in medicinal chemistry for targeting nicotinic acetylcholine receptors. Its derivatives, including the 4-(piperidin-2-yl)pyridine class and related structures, have been instrumental in developing selective ligands to probe the function of nAChR subtypes and as potential therapeutics for a range of central nervous system (CNS) disorders. These disorders include Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain.[1][2][3]

The therapeutic potential of these compounds stems from their ability to modulate nAChRs, which are ligand-gated ion channels widely expressed in the brain.[4] Activation of these receptors, particularly the α4β2 and α7 subtypes, can enhance the release of key neurotransmitters like dopamine, acetylcholine, and norepinephrine, leading to pro-cognitive and analgesic effects.[5][6] However, the challenge lies in achieving subtype selectivity to maximize therapeutic benefits while minimizing dose-limiting side effects, such as the cardiovascular effects associated with non-selective activation of peripheral nAChRs.[7]

This guide will compare three prominent pyridine-based nAChR agonists—A-85380 , RJR-2403 , and the endogenous ligand (-)-Nicotine as a benchmark—to illuminate the structure-activity relationships that govern their distinct pharmacological profiles.

Comparative Analysis: In Vitro and In Vivo Performance

The selection of an appropriate pharmacological tool depends critically on its performance characteristics. Here, we compare our selected compounds based on their interaction with key nAChR subtypes and their subsequent physiological and behavioral outcomes.

In Vitro Profile: Receptor Binding Affinity and Functional Potency

The initial characterization of any nAChR ligand involves determining its binding affinity (Ki) and functional potency (EC50) at various receptor subtypes. High affinity indicates a strong interaction with the receptor, while high potency indicates that a low concentration of the compound is needed to elicit a functional response. Selectivity is determined by comparing these values across different receptor subtypes.

Expert Rationale: A compound with high affinity and potency for a specific subtype (e.g., α4β2) but low affinity for others (e.g., muscle-type α1β1δγ) is considered selective. This selectivity is crucial for developing CNS therapeutics, as activation of peripheral ganglionic or muscle-type nAChRs can lead to undesirable cardiovascular and neuromuscular side effects.[7]

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, µM)Source(s)
A-85380 Human α4β2 0.05 0.7 [5]
Human α71488.9[5]
Muscle (α1β1δγ)314>100[5]
RJR-2403 CNS SubtypesHigh Selectivity (Specific Ki not detailed)N/A[7]
Peripheral SubtypesLow AffinityN/A[7]
(-)-Nicotine Human α4β2~1-4 (varies by study)0.04 (Dopamine Release)[5]
Human α7~500-1000>10
Muscle (α1β1δγ)~200~10

Key Insights:

  • A-85380 emerges as a highly potent and exceptionally selective ligand for the α4β2 nAChR subtype.[5][8] Its affinity for α4β2 is over 2,900-fold higher than for the α7 subtype and over 6,000-fold higher than for the muscle-type receptor.[5] This makes it an outstanding pharmacological probe for specifically investigating the role of α4β2 receptors in vitro and in vivo.[1][2]

  • RJR-2403 is characterized by its high selectivity for CNS nicotinic receptors over peripheral subtypes, although specific affinity values are less commonly reported in direct comparison tables.[7] Its profile suggests it was developed to retain the CNS benefits of nicotine while reducing peripheral side effects.[7]

  • (-)-Nicotine , the natural ligand, shows relatively poor selectivity, which accounts for its broad physiological effects, including both the desired CNS-mediated cognitive enhancement and the undesirable peripheral cardiovascular stimulation.

In Vivo Profile: Cognitive Enhancement and Side Effect Liability

The ultimate test of a CNS drug candidate is its performance in vivo. Key measures include efficacy in relevant behavioral models (e.g., cognition, analgesia) and a clear separation from side-effect-inducing doses.

Expert Rationale: Animal models of cognition, such as the passive avoidance paradigm or the radial arm maze, are used to assess a compound's ability to improve learning and memory.[7] Concurrently, physiological parameters like blood pressure, heart rate, and body temperature are monitored to quantify peripheral side effects. A desirable compound will show efficacy on cognitive tasks at doses significantly lower than those causing cardiovascular or other adverse effects.[7]

CompoundCognitive EnhancementCardiovascular EffectsOther Side EffectsSource(s)
A-85380 Potent analgesic in acute, persistent, and neuropathic pain models.Noted for lower liability due to selectivity.N/A[1][2]
RJR-2403 Equal to or better than nicotine in improving memory in passive avoidance and radial arm maze tasks.~10-fold less potent than nicotine in increasing heart rate; ~20-fold less potent in increasing blood pressure.15 to 30-fold less potent than nicotine in decreasing body temperature and altering motor activity.[7]
(-)-Nicotine Effective in cognitive enhancement models.Significant increases in heart rate and blood pressure.Significant decreases in body temperature, respiration, and motor activity.[7]

Key Insights:

  • RJR-2403 demonstrates a clear dissociation between its CNS-mediated cognitive benefits and its peripheral side effects.[7] It matches or exceeds the cognitive efficacy of nicotine while being substantially less potent at inducing cardiovascular and other systemic effects, validating the success of its CNS-selective design.[7][9]

  • A-85380 has a robust profile as an analgesic, with its effects directly mediated by the α4β2 nAChR.[1][2] Its high selectivity suggests a favorable side effect profile, making it a valuable tool for studying nicotinic-mediated pain relief.

  • (-)-Nicotine serves as a powerful but "dirty" reference compound. Its efficacy is undisputed, but it comes at the cost of significant peripheral activity, which RJR-2403 and A-85380 were designed to circumvent.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data must be robust and self-validating. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

Workflow for nAChR Subtype Profiling

This diagram illustrates the logical flow from initial compound synthesis to comprehensive in vivo assessment.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment binding Radioligand Binding Assay (Determine Ki, Selectivity) functional Functional Assay (86Rb+ Efflux) (Determine EC50, Efficacy) binding->functional Select hits pk Pharmacokinetics (Brain Penetration, Half-life) functional->pk efficacy Behavioral Models (Cognition, Analgesia) pk->efficacy safety Safety Pharmacology (Cardiovascular, Motor) efficacy->safety Determine Therapeutic Window synthesis Compound Synthesis & Purification synthesis->binding

Caption: Workflow for characterizing novel nAChR modulators.

Protocol: Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the α4β2 receptor.

Causality Behind Choices:

  • Receptor Source: Membranes from cell lines (e.g., HEK-293) stably expressing human α4 and β2 subunits provide a consistent and high-density source of the target receptor.

  • Radioligand: [³H]Cytisine or [¹²⁵I]Epibatidine are commonly used as they bind with high affinity to the α4β2 subtype, providing a strong signal-to-noise ratio.

  • Non-Specific Binding: A high concentration of a non-labeled, high-affinity ligand (e.g., nicotine or epibatidine) is used to define non-specific binding, ensuring that the measured displacement is specific to the target receptor.

Step-by-Step Protocol:

  • Preparation: Prepare cell membranes expressing the human α4β2 nAChR subtype. Resuspend membranes in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer with a fixed concentration of radioligand (e.g., 1 nM [³H]Cytisine).

    • 50 µL of assay buffer containing the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). For total binding, add buffer only. For non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM nicotine).

    • 100 µL of the prepared cell membrane suspension.

  • Incubation: Incubate the plate at 4°C for 2-4 hours to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Microdialysis for Neurotransmitter Release

This protocol measures the effect of a systemically administered compound on the extracellular levels of neurotransmitters (e.g., dopamine, acetylcholine) in a specific brain region of a freely moving animal.

Causality Behind Choices:

  • Technique: Microdialysis allows for the continuous sampling of the extracellular space in the brain of an awake animal, providing a dynamic measure of neurotransmitter release in response to a pharmacological challenge.[6]

  • Brain Region: The nucleus accumbens or prefrontal cortex are often chosen as they are key regions involved in cognition and reward and receive dense cholinergic and dopaminergic innervation.

  • Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a highly sensitive method for quantifying catecholamines like dopamine and norepinephrine.

Step-by-Step Protocol:

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the desired brain region (e.g., prefrontal cortex). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Basal Sample Collection: After a stabilization period (e.g., 2 hours), begin collecting dialysate samples every 20 minutes into vials containing an antioxidant to prevent neurotransmitter degradation. Collect at least three stable baseline samples.

  • Drug Administration: Administer the test compound (e.g., RJR-2403, 3.6 µmol/kg, s.c.) or vehicle.[6]

  • Post-Dose Sample Collection: Continue collecting dialysate samples for at least 2-3 hours following drug administration.

  • Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ED.

  • Data Analysis:

    • Calculate the average neurotransmitter concentration from the three baseline samples.

    • Express the post-dose concentrations as a percentage of the baseline average.

    • Plot the mean percent baseline against time to visualize the time course of the drug's effect on neurotransmitter release.

Conclusion and Future Directions

This head-to-head comparison demonstrates a clear progression in the design of nAChR agonists.

  • (-)-Nicotine is the non-selective natural product, providing a benchmark for efficacy but with a significant side-effect burden.

  • RJR-2403 represents a successful effort to achieve CNS selectivity, retaining the pro-cognitive effects of nicotine while substantially reducing peripheral activity.[7] This makes it a valuable lead compound for developing therapeutics where cognitive enhancement is the primary goal.

  • A-85380 exemplifies a highly selective pharmacological tool. Its exceptional potency and selectivity for the α4β2 subtype make it the gold standard for studies aiming to isolate the function of this specific receptor in processes like pain modulation and dopamine release.[1][2][5]

The choice between these derivatives is dictated by the research question. For general studies on nicotinic-mediated cognitive enhancement with improved tolerability over nicotine, RJR-2403 is a strong candidate. For precise mechanistic studies interrogating the specific role of the α4β2 receptor, A-85380 is unparalleled. By understanding the distinct profiles of these compounds, researchers can make more informed decisions, leading to more precise and impactful scientific outcomes.

References

A Comparative Analysis of Ligand-Receptor Interactions: Nicotine and its Structural Analogs at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of neuropharmacology, the nicotinic acetylcholine receptor (nAChR) family represents a paramount target for therapeutic intervention in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction[1][2][3][4]. The intricate relationship between the structure of a ligand and its binding affinity for various nAChR subtypes is a cornerstone of rational drug design. This guide provides a comparative analysis of the binding affinities of the archetypal nAChR agonist, nicotine, and explores the structure-activity relationships of related pyridinyl-piperidine analogs.

A thorough review of the current scientific literature reveals a notable absence of direct experimental binding data for 4-(Piperidin-2-yl)pyridine at any nAChR subtype. Therefore, a direct quantitative comparison with nicotine is not feasible at this time. This guide will proceed by establishing a robust pharmacological profile for nicotine and contextualizing how structural modifications, such as those present in this compound, are likely to influence receptor interaction based on established structure-activity relationship (SAR) principles for nicotine analogs[5][6].

Nicotinic Acetylcholine Receptors: A Brief Overview

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems[7][8][9]. These receptors are assembled from a diverse array of subunits (α2-α10 and β2-β4 in neurons), giving rise to a multitude of subtypes with distinct pharmacological and physiological properties[9]. The most abundant and extensively studied nAChR subtypes in the mammalian brain are the heteromeric α4β2 and the homomeric α7 subtypes[1][3][10]. The α4β2 subtype, in particular, is the primary mediator of the addictive effects of nicotine[4][11].

The agonist binding site, or orthosteric site, is located at the interface between subunits. For heteromeric receptors like α4β2, these sites are typically found at the α/β subunit interfaces[4]. The affinity and efficacy of a ligand are dictated by specific molecular interactions within this binding pocket.

Binding Affinity Profile: Nicotine as the Benchmark

Nicotine, an alkaloid found in the tobacco plant, is a potent agonist at many nAChR subtypes, exhibiting particularly high affinity for the α4β2 receptor[3][6][12]. The binding affinity of a ligand is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower Ki or IC50 value denotes a higher binding affinity.

The table below summarizes the binding affinities of nicotine for several key human nAChR subtypes, compiled from various studies. It is important to note that experimental values can vary depending on the assay conditions, radioligand used, and tissue or cell preparation.

CompoundnAChR SubtypeKi (nM)IC50 (nM)RadioligandSource / Cell LineReference
(-)-Nicotine α4β21 - 65.9[³H]CytisineHuman recombinant[13][14]
α3β4~1,000-[³H]Epibatidine-[7]
α7>10,000-[³H]MethyllycaconitineRat Brain[6]

As the data illustrates, nicotine demonstrates significant selectivity, with a much higher affinity for the α4β2 subtype compared to the α3β4 and α7 subtypes[6].

Structure-Activity Relationships of Pyridinyl-Piperidine Analogs

The structure of nicotine can be deconstructed into two key pharmacophoric elements: a basic nitrogen atom within the pyrrolidine ring and a hydrogen bond-accepting pyridine ring[2][6]. The interaction of these moieties with specific residues in the nAChR binding pocket is critical for high-affinity binding.

  • The Cationic Center: The protonated nitrogen of the pyrrolidine ring forms a crucial cation-π interaction with a conserved tryptophan residue in the α subunit of the receptor[11].

  • The Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, interacting with a backbone NH group on the complementary subunit of the receptor, often bridged by a water molecule[11].

Structural modifications to either of these rings can dramatically alter binding affinity and subtype selectivity[5][15][16]. For a hypothetical compound like this compound, several structural differences from nicotine would be expected to influence its interaction with nAChRs:

  • Piperidine vs. Pyrrolidine Ring: The six-membered piperidine ring is larger and more flexible than the five-membered pyrrolidine ring of nicotine. This alteration in size and conformation could affect the optimal positioning of the cationic nitrogen for the cation-π interaction.

  • Lack of N-Methylation: Nicotine possesses a methyl group on the pyrrolidine nitrogen. The absence of this group in an unsubstituted piperidine ring would alter its basicity and steric profile.

  • Position of the Pyridine Ring: In nicotine, the pyrrolidine ring is attached at the 3-position of the pyridine ring. In this compound, the piperidine ring is at the 4-position. This change in the relative orientation of the two rings would significantly impact the ability of the molecule to simultaneously engage the key binding pocket residues in the same manner as nicotine.

Based on these structural differences and established SAR, it is plausible to hypothesize that this compound would exhibit a significantly lower binding affinity for nAChRs, particularly the α4β2 subtype, compared to nicotine. However, this remains speculative without direct experimental validation.

Experimental Methodology: Radioligand Binding Assay

The determination of ligand binding affinity is most commonly achieved through competitive radioligand binding assays[13][17][18]. This technique measures the ability of an unlabeled test compound (e.g., nicotine or an analog) to displace a radiolabeled ligand with known high affinity for the target receptor.

Step-by-Step Protocol for nAChR Competitive Binding Assay
  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cultured cells expressing the nAChR subtype of interest in an ice-cold buffer[17].

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris[17].

    • Pellet the membranes from the supernatant by high-speed centrifugation[17].

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in the binding buffer and determine the protein concentration[6].

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]Cytisine for α4β2) and a fixed amount of the membrane preparation to each well[14][18].

    • Add varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known nAChR agonist like nicotine)[13][14].

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to allow the binding to reach equilibrium[14].

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand[17].

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter[13].

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value[13].

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].

Visualizing the Workflow

G cluster_prep Membrane Preparation cluster_assay Assay Setup & Incubation cluster_quant Separation & Quantification cluster_analysis Data Analysis prep1 Homogenize Cells/Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash & Resuspend Pellet prep3->prep4 assay1 Add Membranes, Radioligand, & Competitor to Plate prep4->assay1 assay2 Incubate to Equilibrium assay1->assay2 quant1 Vacuum Filtration assay2->quant1 quant2 Wash Filters quant1->quant2 quant3 Scintillation Counting quant2->quant3 analysis1 Calculate Specific Binding quant3->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Determine IC50 & Ki analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Nicotinic Receptor Signaling Pathways

Upon agonist binding, nAChRs undergo a conformational change, opening an intrinsic ion channel permeable to cations, primarily Na+ and Ca2+[17]. The influx of these ions leads to depolarization of the cell membrane and activation of various downstream signaling cascades. The specific pathways activated are dependent on the nAChR subtype and the cellular context.

G ligand Agonist (e.g., Nicotine) receptor nAChR ligand->receptor channel Ion Channel Opening receptor->channel influx Na⁺ / Ca²⁺ Influx channel->influx depolarization Membrane Depolarization influx->depolarization downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) depolarization->downstream

Caption: Simplified nAChR signaling pathway upon agonist binding.

Conclusion

While a direct comparison of the nAChR binding affinities of this compound and nicotine is precluded by a lack of experimental data for the former, a detailed examination of nicotine's pharmacological profile and the structure-activity relationships of its analogs provides a strong framework for predictive analysis. Nicotine's high affinity and selectivity for the α4β2 nAChR subtype are well-documented and serve as a crucial benchmark in the field. The structural deviations in this compound from the established nicotinic pharmacophore suggest it would likely be a significantly weaker ligand at these receptors. This guide underscores the importance of empirical data in drug development and provides the foundational experimental protocols necessary for such characterizations. Future studies are warranted to isolate and pharmacologically characterize novel pyridinyl-piperidine derivatives to expand the chemical space for nAChR-targeted therapeutics.

References

Comparative Analysis of 4-(Piperidin-2-yl)pyridine Analogs: A Guide to Structure-Activity Relationships at Key CNS Targets

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(piperidin-2-yl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for a multitude of neurologically active agents.[1][2] Its prevalence in natural products, such as nicotine and anabasine, underscores its inherent ability to interact with biological targets within the central nervous system (CNS).[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, offering researchers and drug development professionals a synthesized overview of how structural modifications influence potency and selectivity at critical CNS targets, including nicotinic acetylcholine (nAChR), dopamine, and opioid receptors. The insights presented herein are supported by experimental data from peer-reviewed studies, with detailed protocols to ensure scientific integrity and reproducibility.

The Pharmacological Versatility of the this compound Core

The unique arrangement of a basic piperidine nitrogen and an aromatic pyridine ring allows this scaffold to engage in a variety of non-covalent interactions with receptor binding pockets, including hydrogen bonding, ionic interactions, and π-π stacking. The stereocenter at the 2-position of the piperidine ring further introduces a level of conformational rigidity and specificity that can be exploited to achieve desired pharmacological profiles. Modifications at three primary locations—the piperidine nitrogen (N1'), the pyridine ring, and the piperidine ring—have profound effects on target affinity and functional activity.

cluster_0 This compound Scaffold cluster_1 Key Modification Sites Scaffold Scaffold A Pyridine Ring (Positions 2, 3, 5, 6) - Affects aromatic interactions - Modulates electronics A->Scaffold B Piperidine Ring (Positions 3, 4, 5, 6) - Influences conformation - Stereochemistry is critical B->Scaffold C Piperidine Nitrogen (N1') - Site for introducing diverse substituents - Governs basicity and PK properties C->Scaffold

Caption: Key modification sites on the this compound scaffold.

Comparative SAR at Major CNS Receptor Families

Nicotinic Acetylcholine Receptors (nAChRs)

The this compound core is a classic nAChR pharmacophore. SAR studies reveal that subtle structural changes dictate both subtype selectivity (e.g., α4β2 vs. α7) and functional outcome (agonist vs. antagonist).

  • Piperidine Ring Modifications : Structural changes in the 1- and 2-positions of the piperidine ring are critical for conferring specificity.[3] For instance, the natural product (-)-anabasine is a more potent agonist at the α7-nAChR, while its enantiomer, (+)-anabasine, binds more selectively to the α4β2 subtype.[1] This highlights the profound impact of stereochemistry.

  • Pyridine Ring Modifications : Alterations to the pyridine ring, particularly at the 3-position, appear to be important for binding specificity at various nicotine binding sites in the brain.[3]

Table 1: Comparative Activity of Analogs at Nicotinic Acetylcholine Receptors

Compound Modification Target Binding Affinity (Ki) Functional Activity (EC50) Reference
Nicotine Reference α4β2-nAChR 0.0056 µM 19 µM (Agonist) [1]
(-)-Anabasine Isomer of Nicotine Analog α7-nAChR 0.39 µM 18 µM (Agonist) [1]
(+)-Anabasine Isomer of Nicotine Analog α4β2-nAChR 0.91 µM > 30 µM [1]
Hosieine A Complex cytisine-type alkaloid α4β2-nAChR ~5-fold > Nicotine Not specified [1]

| DINIC | Dimeric Nicotine Analog | α4β2-nAChR | 1.18 µM | <64% Inhibition @ 100nM |[1] |

Dopamine D2 and D3 Receptors

The dopamine D3 receptor is a key target for treating substance use disorders and certain psychiatric conditions.[4] The this compound scaffold has been incorporated into larger molecules designed as selective D3 antagonists.

The key structural feature for high D3 affinity and selectivity is often a larger molecular architecture where a piperazine or piperidine moiety is connected via a linker to an aryl amide group. In one prominent series, a trans-butenyl linker was found to optimize D3 affinity and D2/D3 selectivity.[4] Compound 29 from this series, which incorporates a 4-(pyridin-2-yl)benzamide group, demonstrates a highly promising profile with sub-nanomolar D3 affinity and over 130-fold selectivity versus the D2 receptor.[4]

Table 2: Comparative Activity of Analogs at Dopamine D2/D3 Receptors

Compound Key Structural Features hD3 Ki (nM) hD2L Ki (nM) D2/D3 Selectivity Reference
NGB 2904 (Lead) Fluorene-carboxamide, butyl linker 2.0 112 56 [4]

| Compound 29 | 4-(Pyridin-2-yl)benzamide , trans-butenyl linker | 0.7 | 93.3 | 133 |[4] |

This demonstrates that extending from the core piperidine/piperazine structure with a specific aryl pyridine moiety can dramatically enhance both potency and selectivity for the D3 receptor.

Opioid Receptors

Certain marine natural products containing a 1,2,4-oxadiazole linked to an indole, but also featuring a piperidine-like basic nitrogen, have shown dual activity at the dopamine transporter (DAT) and the μ-opioid receptor (μOR).[5] While not direct this compound analogs, the SAR provides valuable insights. The synthetic phidianidines A and B were found to be potent ligands for both DAT and μOR.[5] Functional assays revealed them to be weak partial agonists at the μOR.[5]

Table 3: Activity of Phidianidine Analogs at the μ-Opioid Receptor and DAT

Compound DAT Ki (nM) μOR Ki (nM) μOR Functional Activity (% DAMGO Response) Reference
Phidianidine A 310 230 12-17% (Partial Agonist) [5]
Phidianidine B 680 340 12-17% (Partial Agonist) [5]

| Amine Precursor | 690 | 800 | Inactive |[5] |

These findings suggest that the piperidine-like moiety, when incorporated into a larger, rigidified system, can effectively engage the opioid receptor. The presence of the oxadiazole and specific indole substitutions are critical for this dual activity profile.

Experimental Protocols for Compound Characterization

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed methodologies for key assays used to characterize these compounds.

Radioligand Competition Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Principle: The test compound competes with a constant concentration of a high-affinity radioligand for binding to the receptor. The concentration of test compound that displaces 50% of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human μ-opioid receptor) are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound at various concentrations (e.g., 10-point serial dilution).

    • A known concentration of a suitable radioligand (e.g., [³H]-DAMGO for μOR, [¹²⁵I]-IABN for D3).

    • Receptor membrane preparation.

  • Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The filters are washed, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are plotted against the log concentration of the test compound. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value. The Ki is then calculated: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Radioligand Binding Assay Workflow prep 1. Receptor Membrane Preparation setup 2. Assay Plate Setup (Buffer, Test Compound, Radioligand) prep->setup add_mem 3. Add Membranes to Initiate Binding setup->add_mem incubate 4. Incubate to Reach Equilibrium add_mem->incubate filtrate 5. Rapid Filtration (Separates Bound/Unbound) incubate->filtrate count 6. Scintillation Counting filtrate->count analyze 7. Data Analysis (IC50 → Ki Calculation) count->analyze

Caption: Workflow for a typical radioligand competition binding assay.

[³⁵S]GTPγS Functional Assay (for GPCRs)

This assay determines the functional activity (agonism, partial agonism, or antagonism) of a compound at a G-protein coupled receptor (GPCR), such as the μ-opioid receptor.

Principle: Agonist binding to a Gi/o-coupled GPCR promotes the exchange of GDP for GTP on the Gα subunit. [¹] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, upon binding to the activated Gα subunit, accumulates and can be quantified. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation by the agonist.

cluster_0 [35S]GTPγS Assay Principle L Agonist Ligand R GPCR (e.g., μOR) L->R 1. Binding G G-Protein Trimer (αβγ) + GDP R->G 2. Activation G_act Gα Subunit + [35S]GTPγS (Active) G->G_act 3. GDP/[35S]GTPγS Exchange G_by Gβγ Subunit Signal Downstream Signaling G_act->Signal

Caption: Signaling pathway measured in the [35S]GTPγS functional assay.

Step-by-Step Protocol:

  • Reagents: Prepare an assay buffer containing MgCl₂, EDTA, NaCl, and GDP. The GDP is crucial for reducing basal signaling.

  • Pre-incubation: In an assay plate, incubate receptor membranes with the test compound and GDP for 20 minutes at 25°C.[5]

  • SPA Bead Addition: Add scintillation proximity assay (SPA) beads and incubate for an additional 60 minutes at 30°C.[5] The G-proteins are captured by the beads.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.3 nM).

  • Incubation: Incubate for 30 minutes to allow for agonist-stimulated binding of the radiolabel.

  • Measurement: The plate is read in a scintillation counter. No filtration is needed with SPA beads, as only bead-proximal radioactivity is detected.

  • Data Analysis: Data is expressed as a percentage of the response produced by a known full agonist (e.g., DAMGO for μOR). This determines the Emax (maximal effect) and EC50 (potency) of the test compound.

Conclusion and Future Outlook

The this compound framework remains a highly productive scaffold for the discovery of novel CNS agents. The structure-activity relationships discussed herein reveal clear patterns:

  • Stereochemistry is paramount , especially for nAChR activity, where enantiomers can exhibit distinct subtype selectivity.

  • Substitutions on the pyridine ring are crucial for fine-tuning binding affinity.[3]

  • Extension from the piperidine nitrogen with carefully selected linkers and terminal aryl groups is a validated strategy for achieving high potency and selectivity, particularly for dopamine D3 receptors.[4]

Future research should focus on optimizing the pharmacokinetic properties of these potent analogs to improve brain penetration and metabolic stability. The development of PET tracers based on these scaffolds, as has been explored for other pyridine analogs, could provide invaluable tools for in vivo imaging and target engagement studies in living systems.[6] By integrating the SAR knowledge with advanced drug design principles, the this compound scaffold will continue to yield promising candidates for treating a wide range of neurological and psychiatric disorders.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(Piperidin-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is both arduous and intricate. Among the myriad of heterocyclic compounds, 4-(piperidin-2-yl)pyridine derivatives have emerged as a versatile and potent class of molecules with applications spanning oncology, neurodegenerative disorders, and infectious diseases. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, offering field-proven insights into their therapeutic potential and the experimental methodologies crucial for their evaluation.

I. Introduction to this compound Derivatives: A Scaffold of Therapeutic Promise

The this compound core is a privileged scaffold in medicinal chemistry, combining the hydrogen-bonding capabilities and aromatic interactions of the pyridine ring with the conformational flexibility of the piperidine moiety. This unique structural amalgamation allows for fine-tuning of physicochemical properties and target engagement, leading to the development of highly selective and potent therapeutic agents. The diverse biological activities reported for this class of compounds underscore their significance in drug development.[1]

II. Deciphering Efficacy in the Dish: In Vitro Evaluation

In vitro assays are the foundational step in characterizing the biological activity of any new chemical entity. They provide a controlled environment to dissect the mechanism of action, determine potency, and establish a preliminary safety profile. For this compound derivatives, a battery of in vitro tests is typically employed to ascertain their therapeutic potential.

A. Target Engagement and Potency Assessment

The initial and most critical in vitro evaluation is to confirm that the derivative interacts with its intended molecular target.

  • Enzymatic Assays: For derivatives designed as enzyme inhibitors, such as kinase inhibitors in oncology, biochemical assays are paramount. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were evaluated for their inhibitory activity against ALK and ROS1 kinases, which are crucial in non-small-cell lung cancer.[2] One representative compound, 2e, demonstrated impressive enzymatic activity against the clinically relevant crizotinib-resistant ALKL1196M mutant with an IC50 value of 41.3 nM, approximately twofold more potent than crizotinib.[2] Similarly, against the ROS1G2032R mutant, compound 2e was about 6-fold more potent than crizotinib.[2]

  • Receptor Binding Assays: When the target is a receptor, radioligand binding assays or fluorescence-based assays are utilized to determine the binding affinity (Ki or Kd) of the compound.

  • Cellular Target Engagement: Techniques like the cellular thermal shift assay (CETSA) can be employed to verify that the compound binds to its target within a cellular context.

B. Cellular Assays: From Potency to Phenotype

Following target validation, the focus shifts to evaluating the compound's effect on cellular functions.

  • Cell Proliferation and Viability Assays: For anticancer agents, assays such as the MTT or CellTiter-Glo® assay are standard for measuring the anti-proliferative activity of the derivatives. For example, newly synthesized 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues were tested against various human cancer cell lines, with some compounds exhibiting significant growth inhibition.[3] The IC50 value, the concentration at which 50% of cell growth is inhibited, is a key metric. For instance, compound 2e showed potent anti-proliferative activity against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines with IC50 values of 6.27 µM and 10.71 µM, respectively.[2]

  • Functional Assays: Depending on the therapeutic area, specific functional assays are crucial. For neuroactive compounds, this could involve measuring changes in neurotransmitter reuptake. A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were assessed for their serotonin (5-HT) reuptake inhibitory activity, with most compounds showing potent inhibition.[4]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines a standard procedure for assessing the anti-proliferative effects of this compound derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., H3122, HCC78) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Visualization of Experimental Workflow

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

III. Bridging the Gap to Clinical Relevance: In Vivo Evaluation

While in vitro data is essential, it does not always translate to in vivo efficacy. The complex physiological environment of a living organism, encompassing absorption, distribution, metabolism, and excretion (ADME), presents significant challenges. Therefore, in vivo studies in animal models are a critical step in the drug development pipeline.

A. Pharmacokinetics: What the Body Does to the Drug

Understanding the pharmacokinetic (PK) profile of a this compound derivative is fundamental to designing an effective dosing regimen.

  • ADME Studies: These studies track the compound's journey through the body. A potent MET kinase inhibitor, GNE-A, which contains a piperidine moiety, exhibited favorable preclinical properties.[5] Its oral bioavailability varied across species: 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs.[5] The terminal elimination half-life ranged from 1.67 hours in rats to 16.3 hours in dogs.[5]

  • Blood-Brain Barrier Penetration: For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is crucial. This can be assessed by measuring compound concentrations in the brain tissue versus the plasma.

B. Pharmacodynamics: What the Drug Does to the Body

Pharmacodynamic (PD) studies evaluate the therapeutic effect of the compound in a living organism.

  • Animal Models of Disease: The choice of animal model is critical and should accurately reflect the human disease state. For anticancer derivatives, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used. For instance, the oncolytic efficacy of Vacquinol-1, a --INVALID-LINK--methanol, was evaluated in a glioblastoma model.[6]

  • Efficacy Studies: In these studies, the tumor growth inhibition or other relevant therapeutic outcomes are measured following treatment with the this compound derivative. In a study of the antidepressant potential of a 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivative (compound A20), its efficacy was demonstrated by its ability to antagonize the depletion of serotonin in the hypothalamus and reduce immobility times in the rat forced swimming test.[4]

Experimental Protocol: Xenograft Tumor Model

This protocol describes a typical xenograft study to evaluate the in vivo anti-tumor efficacy of a this compound derivative.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., EBC-1) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound derivative and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualization of In Vivo Efficacy Workflow

Xenograft_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase A Cell Culture B Subcutaneous Injection of Cells A->B Implantation C Tumor Growth Monitoring B->C D Randomization of Mice C->D Tumors reach target size E Drug Administration D->E F Tumor Volume Measurement E->F F->E Repeated Dosing G Endpoint Analysis F->G Study Conclusion

Caption: Workflow of a typical xenograft mouse model for in vivo efficacy testing.

IV. The In Vitro-In Vivo Correlation: A Critical Analysis

A key challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. A compound that is highly potent in a cell-based assay may fail in an animal model due to poor pharmacokinetics or unforeseen toxicity.

A. Factors Influencing the Correlation

  • Metabolic Stability: A compound may be rapidly metabolized in the liver, leading to low systemic exposure and lack of efficacy. In vitro assays using liver microsomes can predict metabolic stability.[4]

  • Plasma Protein Binding: High plasma protein binding can reduce the concentration of the free, active drug available to reach the target tissue.[5]

  • Off-Target Effects: A compound may have off-target activities in vivo that lead to toxicity or counteract its therapeutic effect.

B. Data Summary: A Comparative Overview

Derivative ClassIn Vitro Target/AssayIn Vitro Potency (IC50/Ki)In Vivo ModelIn Vivo EfficacyReference
2-amino-4-(1-piperidine) pyridineALKL1196M enzymatic assay41.3 nM--[2]
2-amino-4-(1-piperidine) pyridineH3122 cell proliferation6.27 µM--[2]
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one5-HT reuptake inhibitionPotentRat forced swimming testReduced immobility[4]
--INVALID-LINK--methanolGlioblastoma cell vacuolization-Glioblastoma xenograftOncolytic efficacy[6]
GNE-A (MET kinase inhibitor)MET kinasePotentEBC-1 xenograftTumor growth inhibition[5]

V. Conclusion: From Benchtop to Bedside

The this compound scaffold represents a rich source of novel therapeutic agents. A systematic and rigorous evaluation of both in vitro and in vivo efficacy is essential to unlock their full potential. By carefully dissecting the mechanism of action, optimizing pharmacokinetic properties, and validating efficacy in relevant disease models, researchers can pave the way for the clinical translation of these promising compounds. The insights gained from this comparative analysis underscore the importance of an integrated approach that combines robust experimental data with a deep understanding of the complex interplay between a drug and a biological system.

References

A Head-to-Head Comparison: Benchmarking Novel 4-(Piperidin-2-yl)pyridine-Based LSD1 Inhibitors Against Clinically-Advanced Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting LSD1 with Novel Scaffolds

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology.[1][2][3] Overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), LSD1 plays a pivotal role in tumorigenesis by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9), leading to transcriptional repression of tumor suppressor genes and a block in cellular differentiation.[4][5][6] This has spurred the development of numerous LSD1 inhibitors, several of which have entered clinical trials.[4][7]

The 4-(piperidin-2-yl)pyridine scaffold represents a novel chemical class with the potential for potent and selective inhibition of LSD1. This guide provides a comprehensive framework for benchmarking a hypothetical, novel this compound-based LSD1 inhibitor, which we will refer to as "LSD1-IN-P2P," against established, clinically-advanced LSD1 inhibitors. The objective is to provide researchers, scientists, and drug development professionals with a robust, evidence-based comparison of their biochemical potency, cellular efficacy, and preclinical safety profiles.

The Competitors: A Snapshot of Clinically-Advanced LSD1 Inhibitors

For a meaningful benchmark, LSD1-IN-P2P will be compared against a panel of well-characterized LSD1 inhibitors that are currently in clinical development. This selection includes both irreversible (covalent) and reversible (non-covalent) inhibitors to provide a broad comparative landscape.

  • Tranylcypromine (TCP): An FDA-approved monoamine oxidase (MAO) inhibitor that also inhibits LSD1, serving as an early chemical probe for LSD1 biology.[1][4]

  • Iadademstat (ORY-1001): A potent and selective irreversible inhibitor of LSD1 that has received Orphan Drug Designation from the FDA for the treatment of AML.[4][8]

  • Bomedemstat (IMG-7289): An irreversible LSD1 inhibitor in clinical trials for myelofibrosis and other myeloid malignancies.[4]

  • GSK2879552: A potent, selective, and irreversible inhibitor of LSD1 that has been evaluated in clinical trials for AML and SCLC.[4][9]

  • Pulrodemstat (CC-90011): A potent and reversible non-covalent inhibitor of LSD1.[4]

  • Seclidemstat (SP-2577): A reversible, non-covalent inhibitor of LSD1 that has been investigated in Ewing sarcoma and other cancers.[4]

Comparative Analysis I: In Vitro Biochemical Potency and Selectivity

The initial assessment of any new inhibitor is its direct effect on the target enzyme. This is typically determined through enzymatic assays that measure the inhibitor's ability to block the catalytic activity of purified LSD1.

Experimental Protocol: LSD1 Enzymatic Inhibition Assay (HRP-Coupled)

This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[10][11][12][13]

  • Reagent Preparation:

    • Prepare a 10X LSD1 Assay Buffer (e.g., 500 mM HEPES, pH 7.5).[11] Dilute to 1X with HPLC-grade water for use.

    • Reconstitute purified, recombinant human LSD1 enzyme in 1X Assay Buffer to a working concentration (e.g., 200 ng/µL).[14]

    • Prepare a stock solution of the H3K4me2 peptide substrate.

    • Prepare a solution of Horseradish Peroxidase (HRP) and a fluorogenic substrate such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).[11][12]

    • Prepare serial dilutions of LSD1-IN-P2P and the comparator drugs in 1X Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 120 µL of 1X Assay Buffer, 20 µL of LSD1, 20 µL of HRP, 10 µL of the fluorometric substrate, and 10 µL of the inhibitor dilution.[11]

    • Include "no inhibitor" (vehicle) and "background" (no enzyme) controls.

    • Initiate the reaction by adding 20 µL of the H3K4me2 peptide substrate to all wells except the background controls.[11]

    • Incubate the plate at 37°C for 30-60 minutes.[11][14]

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[11][12][13]

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic curve.

Data Summary: Biochemical Potency
CompoundTypeLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (LSD1 vs. MAO-A/B)
LSD1-IN-P2P (Hypothetical) Reversible 25 >10,000 >10,000 >400-fold
TranylcypromineIrreversible~5,600[15]19,000 (Ki)[4]16,000 (Ki)[4]Low
Iadademstat (ORY-1001)IrreversiblePotent (low nM)HighHighHigh
Bomedemstat (IMG-7289)Irreversible56.8[4]HighHighHigh
GSK2879552Irreversible24.53[9]HighHighHigh
Pulrodemstat (CC-90011)ReversiblePotent (low nM)HighHighHigh
Seclidemstat (SP-2577)Reversible~31[16]HighHighHigh

Note: IC₅₀ values can vary depending on assay conditions. Data is compiled from literature for comparative purposes.

Visualization: LSD1 Catalytic Cycle and Inhibition

LSD1_Inhibition cluster_cycle LSD1 Catalytic Cycle cluster_inhibition Inhibition Mechanisms H3K4me2 H3K4me2 Substrate LSD1_FAD LSD1-FAD H3K4me2->LSD1_FAD Binding LSD1_FADH2 LSD1-FADH2 LSD1_FAD->LSD1_FADH2 Demethylation LSD1_FADH2->LSD1_FAD Re-oxidation H3K4me1 H3K4me1 Product LSD1_FADH2->H3K4me1 Product Release O2 O₂ HCHO Formaldehyde H2O2 H₂O₂ Irreversible Irreversible Inhibitor (e.g., Iadademstat) Irreversible->LSD1_FAD Covalent Adduct Formation Reversible Reversible Inhibitor (e.g., LSD1-IN-P2P) Reversible->LSD1_FAD Non-covalent Binding in_vivo_workflow start Engraft Immunodeficient Mice with MV-4-11 AML Cells tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Daily Oral Dosing: - Vehicle - LSD1-IN-P2P - Comparator Drug randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Study Endpoint monitor->endpoint analysis Analyze Tumor Tissue: - H3K4me2 Levels - Gene Expression endpoint->analysis end Evaluate Anti-Tumor Efficacy analysis->end

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 4-(Piperidin-2-yl)pyridine. As a heterocyclic compound containing both piperidine and pyridine moieties, it requires careful management as hazardous chemical waste. The procedures outlined herein are synthesized from established safety protocols for its constituent chemical classes and are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for minimizing risk and maintaining a safe research environment.

Hazard Identification and Risk Assessment

This compound is not extensively characterized in publicly available safety literature. Therefore, its hazard profile must be inferred from the properties of its core structures: piperidine and pyridine. Both are hazardous substances, making it imperative to handle this compound with the same level of caution.

Pyridine and piperidine are flammable, toxic, and corrosive.[1][2][3] Pyridine-containing waste is classified as hazardous by the U.S. Environmental Protection Agency (EPA).[4][5] Ingestion, inhalation, and skin contact can be harmful, potentially causing severe burns, irritation, and systemic toxic effects.[2][6]

Table 1: Summary of Primary Hazards

Hazard CategoryDescriptionRationale and Causality
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]The nitrogen-containing heterocyclic structures can interfere with biological processes, leading to systemic toxicity.
Flammability Highly flammable liquid and vapor.[2][3] Vapors can form explosive mixtures with air and are heavier than air, posing a risk of accumulating in low-lying areas.[7][8]The organic nature of the compound makes it combustible. It must be stored away from heat, sparks, and open flames.
Corrosivity Causes severe skin burns and serious eye damage.[1][2]The basic nature of the amine groups can cause chemical burns upon contact with skin and eyes.
Environmental Avoid release to the environment. Do not empty into drains.[2][9]These compounds can be toxic to aquatic life and persist in the environment. Proper disposal prevents contamination of soil and water systems.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure. The selection of specific PPE is based on a thorough risk assessment of the procedures being performed.

  • Hand Protection : Wear chemical-resistant gloves tested according to standards like EN 374. Butyl rubber or PVA gloves are recommended for handling pyridine-containing compounds.[10] Nitrile gloves may offer limited protection and should only be used for brief contact. Always check manufacturer compatibility data.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[10] If there is a significant splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection : A fully-buttoned, flame-retardant laboratory coat must be worn.[11] For tasks with a higher risk of splashes or spills, a chemical-resistant apron is also required.

  • Respiratory Protection : All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[10]

Spill Management Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert : Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Control Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment, as vapors are flammable.[1][2]

  • Don Appropriate PPE : Before attempting cleanup, don the full PPE described in Section 2.

  • Contain the Spill : Prevent the spill from spreading. For liquid spills, use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[2][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Spilled Material : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[11][12]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose of Cleanup Waste : All contaminated materials, including gloves, absorbents, and cleaning supplies, must be disposed of as hazardous waste following the procedures in Section 4.[10]

  • Report the Incident : Report the spill to your institution's Environmental Health & Safety (E&S) department, as per laboratory policy.

Proper Disposal Workflow

The disposal of this compound is governed by federal and state regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[4][13][14] This substance must be treated as hazardous waste and must never be disposed of down the drain or in regular trash.[3][7][15][16]

DisposalWorkflow cluster_prep Waste Generation & Segregation cluster_collection Accumulation & Storage cluster_disposal Final Disposal A Generate Waste (e.g., unused product, contaminated labware) B Is the waste container compatible and properly labeled? A->B C Obtain a designated hazardous waste container and label it. B->C No D Segregate waste. Do not mix with incompatible chemicals (e.g., strong oxidizers, acids). B->D Yes C->D E Transfer waste into the sealed container inside a fume hood. D->E F Store the sealed container in a designated, well-ventilated satellite accumulation area. E->F G Ensure secondary containment is in place. F->G H Is the container full or no longer in use? G->H I Arrange for pickup by the institution's EHS department. H->I Yes J Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). I->J K Final Disposal Method: High-temperature incineration. J->K

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Identification : All materials contaminated with this compound, including unused product, reaction residues, contaminated labware (pipettes, vials), and spill cleanup debris, are classified as hazardous waste.

  • Container Selection : Use a designated, sealable, and chemically compatible container for waste accumulation. The container must be in good condition and have a secure, airtight lid.[10]

  • Labeling : Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid," "solution in methanol").[10] The date of first waste addition must also be recorded.

  • Waste Segregation : Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[10][12]

  • Accumulation : Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation. Keep the waste container closed at all times except when adding waste.

  • Request for Pickup : Once the container is full or you are finished generating this waste stream, complete a chemical collection request form as required by your institution's E&S office.[10]

  • Professional Disposal : The collected waste will be handled by trained E&S personnel and transported to a licensed hazardous waste disposal facility. The standard and required method for this type of chemical waste is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][4]

By strictly following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 4-(Piperidin-2-yl)pyridine in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, explaining the causality behind each recommendation to foster a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Risks of this compound

While a comprehensive toxicological profile for this compound is not extensively published, its structure—a pyridine ring linked to a piperidine ring—provides a strong basis for hazard assessment. We must infer its properties from these well-characterized parent structures.

  • Pyridine Moiety: Pyridine and its derivatives are known for their potential health effects. They can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Symptoms of exposure can include dizziness, headache, nausea, and irritation to the respiratory tract.[1][3] Pyridine itself is also a flammable liquid.[3]

  • Piperidine Moiety: Piperidines can also be irritating to the skin, eyes, and respiratory system.[4] Exposure may lead to effects such as labored breathing and muscular weakness.[4]

Based on this composite structure, we must treat this compound as a substance that is potentially harmful by all primary routes of exposure:

  • Dermal (Skin) Contact: Absorption through the skin is a significant risk.[3][4]

  • Ocular (Eye) Contact: The compound is likely a serious eye irritant.[2][5][6]

  • Inhalation: Vapors or aerosols may cause respiratory irritation.[3][5][6]

  • Ingestion: Accidental ingestion could be harmful or toxic.[2][4][7]

Therefore, the cornerstone of our safety protocol is the consistent and correct use of Personal Protective Equipment (PPE) to create an effective barrier against these exposure routes.

The Core Ensemble: Mandatory PPE for All Operations

For any procedure involving this compound, regardless of scale, the following PPE constitutes the non-negotiable minimum.

Eye and Face Protection

Direct ocular exposure can cause serious irritation or damage.[2][4] Standard safety glasses are insufficient.

  • Protocol: Wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard (e.g., European Standard EN166).[8]

  • Causality: Goggles provide a 360-degree seal around the eyes, protecting against splashes from all angles. When handling larger volumes (>50 mL) or performing operations with a high splash potential (e.g., heating, pressure reactions, vortexing), a full-face shield must be worn in addition to chemical splash goggles.[2]

Hand Protection: A Critical Choice

Choosing the correct glove material is arguably the most critical decision in your PPE ensemble. Not all common laboratory gloves offer adequate protection against pyridine-based compounds.

  • Protocol: Butyl rubber or neoprene gloves are the recommended materials for handling this compound.[1][9] Always double-glove to provide a secondary barrier and simplify the decontamination process.

  • Causality: Pyridine and similar heterocyclic compounds can degrade or permeate common glove materials like latex and even nitrile with prolonged contact.[1][9] Butyl rubber offers excellent resistance to a wide range of solvents and bases. Before any procedure, you must consult the glove manufacturer's specific chemical resistance chart for the most accurate breakthrough time data.

Table 1: Glove Selection Guide for Pyridine Derivatives

Glove MaterialProtection LevelKey Considerations
Butyl Rubber Excellent Recommended for prolonged contact or immersion.[9]
Neoprene Good A suitable alternative to butyl rubber for many applications.[1]
Nitrile Fair / Poor Not recommended for extended use; suitable only for incidental, brief contact.[1][9]
Latex Not Recommended Offers poor chemical resistance to this class of compounds.[1]
Protective Clothing

Your personal clothing offers no protection.

  • Protocol: A fully buttoned, long-sleeved laboratory coat is mandatory.[1][9] For procedures involving significant splash risk, a chemically resistant apron should be worn over the lab coat.[2] Wear long pants and closed-toe shoes that cover the entire foot.[2]

  • Causality: This ensemble protects against incidental skin contact from minor drips or spills. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[7]

Respiratory Protection: Controlling Inhalation Exposure

Engineering controls are the primary method for preventing respiratory exposure.

  • Protocol: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted inside a properly functioning and certified chemical fume hood.[1][8]

  • Causality: A fume hood draws vapors and aerosols away from the user's breathing zone, preventing inhalation.

  • Contingency for Respirator Use: In the rare event of a large spill or a failure of engineering controls, respiratory protection is essential. Use of a respirator requires prior medical clearance, training, and fit-testing under an established institutional program.[8][9] An appropriate choice would be a NIOSH-approved air-purifying respirator with organic vapor cartridges (Type A or K filter).[2][3]

Operational Safety & Disposal Plan

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific experimental context.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Ensemble Selection Start Assess Task: Quantity, Duration, Splash Potential CheckQuantity Quantity > 50mL OR Duration > 15 min? Start->CheckQuantity CheckSplash High Splash Potential? (e.g., Heating, Pressure) CheckQuantity->CheckSplash No EnhancedPPE Enhanced PPE: - Core PPE + Face Shield + Chem-Resistant Apron CheckQuantity->EnhancedPPE Yes BasePPE Core PPE: - Chemical Goggles - Double Gloves (Butyl/Neoprene) - Lab Coat CheckSplash->BasePPE No CheckSplash->EnhancedPPE Yes HoodCheck Work in Fume Hood? BasePPE->HoodCheck EnhancedPPE->HoodCheck Respirator Emergency Use Only: NIOSH-Approved Respirator (Requires Prior Fit-Testing) HoodCheck->Respirator No/Failure Proceed Proceed with Work HoodCheck->Proceed Yes

Caption: PPE selection workflow based on task-specific risks.

Step-by-Step Emergency Protocols

Immediate and correct action following an exposure is critical. An emergency eyewash and safety shower must be accessible within a 10-second travel distance.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.[6][7]

  • Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][6]

  • Inhalation: Move the affected person to fresh air.[5][10] If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting.[7][11] Rinse the mouth thoroughly with water and seek immediate medical attention.[7][10]

Disposal of Contaminated PPE and Materials

All materials, including gloves, disposable lab coats, and absorbent pads, that come into contact with this compound must be treated as hazardous waste.

  • Protocol:

    • Collect all contaminated solid waste in a designated, clearly labeled, and sealable hazardous waste container.[8][9]

    • Liquid waste must be collected in a separate, compatible, and sealed container labeled as hazardous waste.[9]

    • Never dispose of this chemical or its contaminated materials down the drain.[2][7]

    • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste, which may involve incineration by a licensed facility.[6][11][12]

By adhering to these detailed protocols, you ensure not only your personal safety but also the integrity of your research and the safety of your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.